molecular formula C13H14N2O2 B1676513 Metomidate CAS No. 5377-20-8

Metomidate

Cat. No.: B1676513
CAS No.: 5377-20-8
M. Wt: 230.26 g/mol
InChI Key: FHFZEKYDSVTYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metomidate is a non-barbiturate, imidazole-based hypnotic agent discovered in 1965 . It functions as a short-acting sedative-hypnotic with strong central muscle-relaxant properties. Its key research value lies in its high-affinity binding to enzymes within the adrenal cortex, specifically 11β-hydroxylase (CYP11B1) and aldosterone synthase . This mechanism inhibits adrenal steroidogenesis, making it a valuable tool for studying adrenal function and disorders . A significant modern application is its use in medical imaging; when radiolabeled with Carbon-11, it serves as a highly specific PET-CT tracer for detecting and subtyping tumors of adrenocortical origin, such as in primary aldosteronism and adrenocortical carcinoma . This allows researchers and clinicians to distinguish between cortical and non-cortical adrenal lesions with high specificity . Historically used in veterinary anesthesia for species ranging from mammals and birds to reptiles and fish, its use is characterized by minimal cardiovascular depression but a notable lack of analgesic properties, often requiring combination with an analgesic like fentanyl for surgical anesthesia . This compound is provided for research purposes only.

Properties

IUPAC Name

methyl 3-(1-phenylethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFZEKYDSVTYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048411
Record name Metomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5377-20-8
Record name Metomidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5377-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metomidate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metomidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metomidate's Mechanism of Action in Fish Anesthesia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metomidate is a potent, non-barbiturate hypnotic agent widely utilized in aquaculture and aquatic research for the sedation and anesthesia of fish. Its mechanism of action is multifaceted, primarily involving the potentiation of the gamma-aminobutyric acid (GABA) type A receptor, leading to its anesthetic effects. Uniquely among many fish anesthetics, this compound also acts as a potent inhibitor of cortisol synthesis through the direct inhibition of the enzyme 11-beta-hydroxylase within the interrenal tissue. This dual action makes it a valuable tool for minimizing stress responses during handling and experimental procedures. However, it is crucial to note that this compound does not provide analgesia. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its use, and a summary of quantitative data from various studies.

Core Mechanism of Action

This compound's anesthetic and stress-reducing effects in fish can be attributed to two primary molecular mechanisms:

2.1 Anesthetic and Sedative Effects: Potentiation of GABA-A Receptors

This compound, much like its close analog etomidate (B1671615), exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3]

  • GABA-A Receptor Interaction: this compound binds to a specific site on the GABA-A receptor, enhancing the effect of GABA. This binding increases the receptor's affinity for GABA, leading to a more significant influx of chloride ions into the neuron upon GABA binding.

  • Neuronal Hyperpolarization: The increased intracellular chloride concentration results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This widespread neuronal inhibition in the central nervous system leads to sedation and, at higher concentrations, anesthesia.

  • Subunit Specificity: The sensitivity of the GABA-A receptor to this compound is dependent on the specific beta subunits present in the receptor complex.[4]

2.2 Stress Reduction: Inhibition of Cortisol Synthesis

A key feature of this compound is its ability to suppress the production of cortisol, the primary stress hormone in fish. This is achieved through the direct inhibition of a critical enzyme in the cortisol biosynthesis pathway.

  • Hypothalamic-Pituitary-Interrenal (HPI) Axis: In fish, the stress response is mediated by the HPI axis, which is analogous to the hypothalamic-pituitary-adrenal (HPA) axis in mammals.[5][6][7] Stressors trigger the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary to release adrenocorticotropic hormone (ACTH). ACTH then acts on the interrenal cells in the head kidney to stimulate the synthesis and release of cortisol.

  • Inhibition of 11-beta-hydroxylase: this compound directly inhibits the enzyme 11-beta-hydroxylase (cytochrome P450 11B).[8][9][10][11] This enzyme is responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[8][10] By blocking this enzyme, this compound effectively prevents the production of cortisol, even in the presence of high levels of ACTH.[9][10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

cluster_0 GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Potentiates Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Causes Anesthesia Sedation/ Anesthesia Hyperpolarization->Anesthesia Leads to

Figure 1. Signaling pathway of this compound's anesthetic action at the GABAergic synapse.

cluster_1 Hypothalamic-Pituitary-Interrenal (HPI) Axis and Cortisol Synthesis Stressor Stressor Hypothalamus Hypothalamus Stressor->Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary + CRH Interrenal_Gland Interrenal Gland (Head Kidney) Pituitary->Interrenal_Gland + ACTH Cholesterol Cholesterol Interrenal_Gland->Cholesterol CRH CRH ACTH ACTH Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol Catalyzed by Enzyme 11-beta-hydroxylase Enzyme->Deoxycortisol This compound This compound This compound->Enzyme Inhibits

Figure 2. this compound's inhibition of cortisol synthesis within the HPI axis.

Quantitative Data Summary

The efficacy of this compound varies significantly with fish species, water temperature, and pH. The following tables summarize quantitative data from various studies.

Table 1: Anesthetic Efficacy of this compound in Various Fish Species

Fish SpeciesConcentration (mg/L)Induction Time (min)Recovery Time (min)Notes
Channel Catfish (Ictalurus punctatus)63-Suppressed plasma cortisol after 10, 20, and 30 min of sedation.[12]
Fathead Minnow (Pimephales promelas)5-10< 35-10Prevented stress-induced decrease in neutrophil function.
Zebrafish (Danio rerio)6, 8, 101.7 - 4.3> 10Achieved Stage III, Plane 1 anesthesia.[13]
Cod (Gadus morhua)5< 5> 20Higher safety margin compared to benzocaine (B179285) and MS-222.[14]
Blue Acaris (Aequidens portalegrensis)307.5-Anesthetized to a surgical plane at neutral pH.[15]
Goldfish (Carassius auratus)20< 10-pH 6.2; 30 mg/L was lethal.[15]
Convict Cichlid (Cichlasoma nigrofasciatum)1.0--Used as a shipping additive; reduced mortality.[16][17]
Tambaqui (Colossoma macropomum)2-4 (Etomidate)1.4 - 3.25> 10Dose-dependent induction and recovery.[18]

Table 2: Effects of this compound on Plasma Cortisol Levels

Fish SpeciesThis compound Concentration (mg/L)Comparison AnestheticCortisol Response
Channel Catfish (Ictalurus punctatus)6MS-222 (100 mg/L)This compound maintained baseline cortisol levels; MS-222 led to a 7-fold increase.[12]
Fathead Minnow (Pimephales promelas)5-10MS-222, EugenolThis compound and Eugenol prevented cortisol increase; MS-222 did not.[19]
Atlantic Salmon (Salmo salar)--Suppresses cortisol response.[16]

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should adapt these protocols based on the specific species, life stage, and experimental objectives.

5.1 Protocol for Determining Anesthetic Efficacy

Objective: To determine the optimal concentration of this compound for sedation or anesthesia in a target fish species.

Materials:

  • This compound hydrochloride stock solution

  • Glass beakers or tanks of appropriate size

  • Aeration source

  • Water from the fish's holding tank

  • pH meter and thermometer

  • Stopwatch

  • Net

Procedure:

  • Acclimation: Acclimate fish to the experimental tanks for at least 24 hours. Ensure water quality parameters (temperature, pH, dissolved oxygen) match the holding conditions.

  • Preparation of Anesthetic Baths: Prepare a series of anesthetic baths with varying concentrations of this compound (e.g., 1, 2, 5, 10, 20 mg/L). Use water from the holding tank and ensure thorough mixing. Maintain constant aeration.

  • Anesthetic Induction: Gently transfer a fish into the anesthetic bath and immediately start the stopwatch.

  • Monitoring: Continuously monitor the fish and record the time to reach different stages of anesthesia (e.g., loss of equilibrium, cessation of opercular movement, lack of response to a tail pinch).

  • Recovery: Once the desired level of anesthesia is reached, transfer the fish to a recovery tank with fresh, aerated water from the holding system. Record the time to the first signs of recovery (e.g., return of opercular movement) and full recovery (e.g., normal swimming behavior).

  • Data Analysis: Analyze the induction and recovery times for each concentration to determine the optimal dose.

start Start acclimate Acclimate Fish start->acclimate prepare_baths Prepare Anesthetic Baths (Varying Concentrations) acclimate->prepare_baths transfer_fish Transfer Fish to Anesthetic Bath prepare_baths->transfer_fish start_timer Start Timer transfer_fish->start_timer monitor Monitor Anesthetic Stage start_timer->monitor desired_stage Desired Anesthetic Stage Reached? monitor->desired_stage desired_stage->monitor No transfer_recovery Transfer to Recovery Tank desired_stage->transfer_recovery Yes monitor_recovery Monitor Recovery transfer_recovery->monitor_recovery end End monitor_recovery->end

Figure 3. Experimental workflow for determining the anesthetic efficacy of this compound.

5.2 Protocol for Assessing the Effect of this compound on Cortisol Response

Objective: To compare the plasma cortisol levels of fish anesthetized with this compound to a control or another anesthetic.

Materials:

  • This compound hydrochloride

  • Comparison anesthetic (e.g., MS-222)

  • Anesthetic and recovery tanks

  • Syringes and needles for blood sampling

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • ELISA kit for cortisol measurement

Procedure:

  • Experimental Groups: Establish at least three experimental groups: control (no anesthetic), this compound, and a comparison anesthetic.

  • Anesthesia and Stressor: Anesthetize the fish according to the pre-determined optimal concentrations. Apply a standardized stressor (e.g., netting, air exposure for a fixed duration).

  • Blood Sampling: At specific time points post-stressor (e.g., 0, 15, 30, 60 minutes), collect blood samples from the caudal vein.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Cortisol Analysis: Store plasma samples at -80°C until analysis. Measure cortisol concentrations using a validated ELISA kit.

  • Data Analysis: Compare the plasma cortisol levels between the different treatment groups at each time point using appropriate statistical methods.

start Start setup_groups Set Up Experimental Groups (Control, this compound, etc.) start->setup_groups anesthetize Anesthetize Fish setup_groups->anesthetize apply_stressor Apply Standardized Stressor anesthetize->apply_stressor collect_blood Collect Blood Samples (Time Points) apply_stressor->collect_blood separate_plasma Separate Plasma (Centrifugation) collect_blood->separate_plasma store_samples Store Plasma at -80°C separate_plasma->store_samples analyze_cortisol Analyze Cortisol (ELISA) store_samples->analyze_cortisol data_analysis Statistical Analysis analyze_cortisol->data_analysis end End data_analysis->end

Figure 4. Experimental workflow for assessing the effect of this compound on the cortisol stress response.

Considerations and Limitations

  • Lack of Analgesia: this compound is a hypnotic and does not provide pain relief. For surgical procedures, it should be used in combination with an appropriate analgesic.

  • Species and Individual Variability: The response to this compound can vary significantly between species and even among individuals of the same species. It is essential to conduct preliminary trials to determine the optimal dosage.[15]

  • Water Quality: The efficacy of this compound is influenced by water parameters, particularly pH.[15] The pH of the anesthetic bath should be monitored and maintained.

  • Regulatory Status: The use of this compound in food fish is restricted in many regions. Researchers should consult local regulations regarding its use.

Conclusion

This compound is a valuable anesthetic for fish due to its rapid induction, predictable effects, and unique ability to suppress the cortisol stress response. Its mechanism of action through the potentiation of GABA-A receptors and inhibition of 11-beta-hydroxylase is well-established. This guide provides a technical foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work. Further research is warranted to explore its application in a wider range of aquatic species and to develop synergistic anesthetic cocktails that include analgesia.

References

Chemical properties of metomidate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Metomidate Hydrochloride

Introduction

This compound hydrochloride (CAS No: 35944-74-2) is a non-barbiturate, imidazole-based sedative-hypnotic agent.[1][2] Structurally related to etomidate (B1671615), it is recognized for its dual mechanism of action: potentiation of the GABA-A receptor system to induce sedation and potent, reversible inhibition of adrenal steroidogenesis.[3][4] This latter property, specifically the inhibition of 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), makes it a valuable tool in veterinary medicine, particularly for anesthesia in fish, and in clinical research for diagnostic imaging of adrenocortical tumors when radiolabeled.[2][4][5] This guide provides a detailed overview of its core chemical properties, experimental protocols for its analysis, and its key signaling pathways.

Chemical and Physical Properties

This compound hydrochloride is a racemic mixture supplied as a solid powder.[6][7] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride[6]
CAS Number 35944-74-2[1][6][8]
Molecular Formula C₁₃H₁₄N₂O₂•HCl[1][8]
Molecular Weight 266.72 g/mol [1][7][9]
Melting Point 173-174 °C
Boiling Point 379.4 °C at 760 mmHg[1][10]
Appearance Solid powder[6]
Purity ≥98%[8][11]

Solubility and Stability

Solubility: this compound hydrochloride exhibits varied solubility in different solvents. It is soluble in phosphate-buffered saline (PBS, pH 7.2) at concentrations of ≥10 mg/mL and soluble in DMSO.[6][8] It is sparingly soluble in ethanol, with a solubility range of 1-10 mg/mL.[8]

Stability and Storage: For long-term stability (≥ 4 years), this compound hydrochloride should be stored at -20°C.[4][8] For short-term storage (days to weeks), it can be kept in a dry, dark environment at 0 - 4°C.[6] The compound is stable enough for shipment at ambient temperature for several weeks.[6]

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its physiological effects through two primary signaling pathways.

4.1 GABAergic System Potentiation As a hypnotic agent, this compound's primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[3][12] It binds to the GABA-A receptor, enhancing the receptor's affinity for GABA.[3][5] This action increases the influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, which ultimately leads to sedation and hypnosis.[3]

GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl⁻ Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation Leads to This compound This compound This compound->GABA_R Binds & Potentiates GABA GABA GABA->GABA_R Binds

GABA-A Receptor Potentiation by this compound

4.2 Inhibition of Adrenal Steroidogenesis this compound is a potent and selective inhibitor of key enzymes in the adrenal cortex responsible for steroid hormone production.[4] Specifically, the imidazole (B134444) ring of this compound interacts with the heme group of cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[4] This reversible, dose-dependent inhibition blocks the final steps in the synthesis of cortisol and aldosterone, respectively, leading to a significant reduction in their production.[4][6] This targeted action is leveraged in diagnostic imaging to identify adrenocortical tumors, which exclusively express these enzymes.[4]

Steroidogenesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-hydroxylase Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol 17α-hydroxylase 21-hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 CYP11B1 CYP11B1 (11β-hydroxylase) Deoxycortisol->CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) Corticosterone->CYP11B2 Cortisol Cortisol Aldosterone Aldosterone This compound This compound This compound->CYP11B1 Inhibits This compound->CYP11B2 Inhibits CYP11B1->Cortisol CYP11B2->Aldosterone

Inhibition of Cortisol and Aldosterone Synthesis

Experimental Protocols

The analysis of this compound hydrochloride and its impurities, particularly in the context of its relation to etomidate, requires precise analytical methods.

5.1 Purity and Impurity Analysis via RP-HPLC A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for the analysis of this compound and its related impurities.[13][14]

  • Objective: To quantify this compound hydrochloride and separate it from potential process-related impurities or degradation products.

  • Instrumentation: An HPLC system equipped with a UV or PDA detector.[13]

  • Chromatographic Conditions (Example):

    • Column: Inertsil ODS-3, 100 x 4.6 mm, 3.0 µm particle size.[13]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724). A typical ratio might be 70:30 (Buffer:Acetonitrile).[13]

    • Flow Rate: 1.0 - 1.5 mL/min.[13]

    • Column Temperature: 40°C.[13]

    • Detection Wavelength: 215 nm.[13]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a standard stock solution by accurately weighing and dissolving this compound hydrochloride working standard in a suitable diluent (e.g., mobile phase).[13]

    • Prepare sample solutions by dissolving the bulk drug substance or formulation in the same diluent to achieve a target concentration within the linear range of the method.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13]

5.2 Chiral Analysis of Enantiomers by UHPLC-MS/MS Since this compound is a racemic compound, distinguishing between its R- and S-enantiomers is critical, especially in abuse and forensic contexts.[15]

  • Objective: To separate and quantify the R- and S-enantiomers of this compound.

  • Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).[15]

  • Chromatographic Conditions:

    • Chiral Column: Lux 3 µm cellulose-3, 150 mm × 4.6 mm.[15]

    • Mobile Phase: Gradient elution using a mixture of solvents appropriate for chiral separation, such as acetonitrile and buffered aqueous solutions.

    • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation (for hair analysis):

    • Approximately 20 mg of hair is washed and pulverized via cryogenic grinding.[15]

    • The sample is extracted with an organic solvent like acetonitrile.[15]

    • The extract is then concentrated and reconstituted in the mobile phase for injection.

  • Data Analysis: The enantiomeric ratio is often quantified using the enantiomeric fraction (EF), defined as [R-enantiomer] / ([R-enantiomer] + [S-enantiomer]).[15]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Accurate Weighing of This compound HCl Dissolution Dissolution in Appropriate Diluent Weighing->Dissolution Filtration Filtration (0.45µm) Dissolution->Filtration Injection Inject into HPLC/UHPLC System Filtration->Injection Separation Separation on Analytical Column (C18 or Chiral) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Final Report Generation Quantification->Reporting

General Workflow for Chromatographic Analysis

References

Metomidate as a Cortisol Synthesis Inhibitor in Teleosts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cortisol is the principal glucocorticoid in teleost fish, playing a central role in the stress response, as well as in metabolism, osmoregulation, and immune function.[1] The ability to experimentally manipulate cortisol levels is crucial for elucidating its precise physiological roles. Metomidate, a potent and specific inhibitor of the enzyme 11β-hydroxylase, has emerged as an invaluable pharmacological tool for reversibly blocking cortisol synthesis in teleosts. This document provides a comprehensive technical overview of this compound's mechanism of action, its application in experimental protocols, and a quantitative summary of its efficacy, serving as a guide for researchers in fisheries science, aquaculture, and comparative endocrinology.

The Hypothalamic-Pituitary-Interrenal (HPI) Axis and Cortisol Synthesis in Teleosts

In teleosts, the physiological response to stress is primarily mediated by the Hypothalamic-Pituitary-Interrenal (HPI) axis, the piscine equivalent of the mammalian HPA axis.[2][3] Stressors trigger the hypothalamus to release corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[4] ACTH then acts on the interrenal cells, located in the head kidney of teleosts, to stimulate the synthesis and release of cortisol.[2]

The biosynthesis of cortisol is a multi-step enzymatic process that begins with cholesterol. The final and rate-limiting step in this cascade is the conversion of 11-deoxycortisol to cortisol. This critical reaction is catalyzed by the mitochondrial enzyme 11β-hydroxylase (cytochrome P450c11 or CYP11B1/CYP11C1). Due to its pivotal position, 11β-hydroxylase is a key target for the pharmacological inhibition of cortisol production.

G cluster_HPI_Axis Hypothalamic-Pituitary-Interrenal (HPI) Axis cluster_Synthesis Cortisol Biosynthesis Pathway Stressor Stressor Hypothalamus Hypothalamus Stressor->Hypothalamus Activates Pituitary Pituitary Hypothalamus->Pituitary Releases CRF Interrenal Tissue (Head Kidney) Interrenal Tissue (Head Kidney) Pituitary->Interrenal Tissue (Head Kidney) Releases ACTH Cortisol Release Cortisol Release Interrenal Tissue (Head Kidney)->Cortisol Release Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone P450c17 11-Deoxycortisol 11-Deoxycortisol 17α-OH Progesterone->11-Deoxycortisol P450c21 Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase (CYP11C1)

Figure 1: Overview of the HPI axis and cortisol synthesis pathway in teleosts.

This compound: Mechanism of Action

This compound (and its analogue, etomidate) is a non-barbiturate hypnotic agent that functions as a highly specific and potent inhibitor of the 11β-hydroxylase enzyme.[5][6] By binding to and blocking the active site of this enzyme, this compound prevents the conversion of 11-deoxycortisol to cortisol.[7][8] This leads to a rapid and significant decrease in circulating cortisol levels, effectively inducing a transient and reversible state of hypocortisolemia.[9][10] The specificity of this inhibition makes this compound a superior tool compared to other anesthetics, such as tricaine (B183219) methanesulfonate (B1217627) (MS-222), which do not block cortisol synthesis and can themselves act as stressors, elevating cortisol concentrations.[11][12]

cluster_pathway Mechanism of this compound Inhibition 11-Deoxycortisol 11-Deoxycortisol 11-hydroxylase 11β-hydroxylase 11-Deoxycortisol->11-hydroxylase Cortisol Cortisol 11-hydroxylase->Cortisol Catalyzes Conversion This compound This compound This compound->11-hydroxylase Inhibits

Figure 2: this compound's inhibitory action on 11β-hydroxylase.

Quantitative Data on Efficacy

Numerous studies have demonstrated the effectiveness of this compound in suppressing baseline and stress-induced cortisol levels across various teleost species. The data consistently show that while other anesthetics like MS-222 and quinaldine (B1664567) either fail to suppress or actively increase cortisol, this compound maintains cortisol at or below baseline levels.

Fish SpeciesThis compound ConcentrationExposure DurationKey Finding on Cortisol LevelsComparison Anesthetic(s)Reference
Channel Catfish (Ictalurus punctatus)6 mg/L (6 ppm)30 minCortisol levels remained at baseline throughout the 30-minute anesthesia period.Tricaine (MS-222), Quinaldine[13]
Channel Catfish (Ictalurus punctatus)6 mg/L (6 ppm)10 minMaintained baseline cortisol concentrations during a 10-minute confinement stressor.Tricaine (MS-222)[11]
Channel Catfish (Ictalurus punctatus)6 ppm30 minCortisol levels remained at baseline.Tricaine (100 ppm), Quinaldine (30 ppm), Clove Oil (100 ppm)[13]
Fathead Minnow (Pimephales promelas)7.5 mg/L24 h post-stressPrevented the stress-induced increase in plasma cortisol.Tricaine (MS-222), Eugenol[5]
Atlantic Salmon (Salmo salar)5 mg/LDuring stressPrevented the plasma cortisol increase during stress.Benzocaine, MS-222, Chlorobutanol, Phenoxyethanol[14]
Zebrafish (Danio rerio)2 mg/L15 min post-equilibrium lossEtomidate (B1671615) (a this compound analogue) induced low levels of cortisol by impairing its synthesis.Tricaine (MS-222), Propofol/Lidocaine, Clove Oil[15][16]

Experimental Protocols

Protocol: Use of this compound for Baseline Sampling and Handling

This protocol is designed to obtain true baseline cortisol samples by preventing a handling-induced stress response.

Methodology:

  • Preparation: Prepare a stock solution of this compound hydrochloride. For a working solution (e.g., 6 mg/L), add the appropriate volume of stock to a well-aerated anesthesia bath containing water from the fish's home tank.

  • Anesthesia: Net fish individually and immediately transfer them to the this compound bath. Monitor the fish until it reaches Stage 3 anesthesia (loss of equilibrium, cessation of opercular movement). Induction time is typically rapid (e.g., ~3 minutes for channel catfish at 6 mg/L).[11]

  • Sampling: Once anesthetized, place the fish on a suitable surface. Collect blood via caudal venipuncture or sample tissues as required. Samples should be taken swiftly.

  • Recovery: Immediately after sampling, transfer the fish to a recovery tank with fresh, well-aerated water. Monitor until normal swimming behavior resumes.

  • Cortisol Analysis: Process blood to plasma and store at -80°C. Analyze cortisol concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

A Prepare this compound Bath (e.g., 6 mg/L) B Net Fish and Transfer to Anesthesia Bath A->B C Monitor until Stage 3 Anesthesia is Reached B->C D Perform Sampling (Blood, Tissue) C->D E Transfer Fish to Recovery Tank D->E F Process and Analyze Samples for Cortisol D->F cluster_groups Experimental Groups cluster_workflow Experimental Workflow Control Control Group Sampling Time-Course Sampling (All Groups) Control->Sampling Stressed Stressed Group Stressor Apply Standardized Stressor (Stressed & this compound Groups) Stressed->Stressor This compound Stressed + this compound Group PreTreat This compound Treatment (this compound Group Only) Acclimation Fish Acclimation PreTreat->Stressor Stressor->Sampling Analysis Cortisol & Endpoint Analysis Sampling->Analysis

References

The History and Development of Metomidate as a Veterinary Anesthetic: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate is a potent, short-acting hypnotic anesthetic agent belonging to the carboxylated imidazole (B134444) class of drugs. Structurally and functionally related to etomidate (B1671615), this compound has carved a niche in veterinary medicine, particularly for the anesthesia of aquatic and porcine species. Its unique pharmacological profile, characterized by a rapid onset of action and a favorable hemodynamic profile, is coupled with a significant endocrinological effect—the inhibition of adrenal steroid synthesis. This dual action has made it a subject of interest for both clinical anesthesia and diagnostic imaging. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and application of this compound in veterinary medicine, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Historical Development and Key Milestones

The development of this compound is intrinsically linked to the broader research into imidazole-based compounds. The timeline below outlines the key milestones in the journey of this compound and its parent compound, etomidate, from chemical synthesis to veterinary application.

Timeline of Imidazole Anesthetic Development:

  • 1960s: Janssen Pharmaceutica synthesizes a series of imidazole derivatives, initially investigating their potential as antifungal agents.[1]

  • 1964: Etomidate, a carboxylated imidazole derivative, is synthesized by Janssen in Belgium.[2]

  • 1965: The first report on etomidate is published, highlighting its potent hypnotic activity and a significantly higher therapeutic index in rats compared to barbiturates.[1]

  • 1972: Etomidate is introduced into clinical practice for human anesthesia.[1]

  • Early 1970s: this compound, the methyl ester analogue of etomidate, is developed.

  • 1973: The use of this compound as an intramuscular narcotic for birds is investigated.[3] Field experiments in the UK and Eire explore the combination of azaperone (B1665921) and this compound for anesthesia in pigs.[1][4]

  • 1997: The use of this compound in swine in Europe is discontinued (B1498344) due to the lack of an established maximum residue limit (MRL).[5]

  • 2000s-Present: Research continues to explore the use of this compound in fish anesthesia and euthanasia.[6][7] Radiolabeled this compound derivatives are developed and investigated for PET imaging of the adrenal cortex.[8]

Physicochemical Properties and Synthesis

This compound is the methyl ester of etomidate. Its chemical name is (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. The synthesis of this compound follows a similar pathway to that of etomidate, which can be synthesized from (R)-1-phenylethanol through a two-step process involving SN2 reactions.[9] A general synthetic route for etomidate analogues involves the N-alkylation of an imidazole ester with a phenyl halide.[10]

Mechanism of Action

This compound exerts its effects through two primary mechanisms: potentiation of GABA-A receptors to induce anesthesia and inhibition of 11β-hydroxylase, leading to adrenocortical suppression.

Anesthetic Effect: GABA-A Receptor Potentiation

This compound, like etomidate, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[11] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

This compound binds to a specific site on the GABA-A receptor, enhancing the receptor's affinity for GABA.[12] This potentiation of GABAergic inhibition in the central nervous system results in sedation, hypnosis, and anesthesia. The binding site for etomidate and its analogues is located at the interface between the β and α subunits of the receptor.[13][14]

GABAA_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel (Closed) Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change GABA GABA GABA->GABA_A_Receptor Binds to agonist site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx Anesthesia Anesthesia Hyperpolarization->Anesthesia

GABA-A Receptor Potentiation by this compound
Endocrine Effect: Inhibition of 11β-Hydroxylase

A defining characteristic of this compound is its potent and selective inhibition of the enzyme 11β-hydroxylase (CYP11B1).[8][15] This mitochondrial enzyme is crucial for the final step in the synthesis of cortisol and corticosterone (B1669441) in the adrenal cortex, converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone, respectively.[16]

The inhibitory effect is mediated by the binding of the imidazole ring of this compound to the heme iron in the active site of the enzyme.[17] This inhibition leads to a rapid and significant decrease in the production of adrenal steroids. While this is a significant side effect in clinical anesthesia, this property has been harnessed for diagnostic purposes, with radiolabeled this compound used to image adrenal tumors that overexpress 11β-hydroxylase.[8]

Adrenal_Steroid_Synthesis_Inhibition cluster_synthesis Adrenal Steroid Synthesis 11-Deoxycortisol 11-Deoxycortisol 11-beta-Hydroxylase 11-beta-Hydroxylase 11-Deoxycortisol->11-beta-Hydroxylase Cortisol Cortisol 11-beta-Hydroxylase->Cortisol This compound This compound This compound->Inhibition

Inhibition of 11β-Hydroxylase by this compound

Quantitative Data on Efficacy and Pharmacokinetics

The efficacy and pharmacokinetics of this compound vary significantly across species. The following tables summarize available quantitative data.

Table 1: Anesthetic and Euthanasia Dosages of this compound in Fish

SpeciesApplicationConcentration (mg/L)Induction TimeRecovery TimeNotesReference
Blue AcarisAnesthesia307.5 min-Surgical plane of anesthesia[6]
PlatiesAnesthesia10 (pH 7.8)< 10 min-pH dependent[6]
GoldfishAnesthesia20--30 mg/L was lethal[6]
Various Ornamental FishEuthanasia100--Successful for most species tested[7]
Neon TetrasEuthanasia40--Total exposure time of 38 min[7]
Australian RainbowfishEuthanasia40--Total exposure time of 38 min[7]
Otocinclus sp.Euthanasia250--Refractory to 100 mg/L[7]
Bronze CorydorasEuthanasia1000--Refractory to 100 mg/L[7]

Table 2: Pharmacokinetic Parameters of this compound in Fish (Intravenous Administration, 3 mg/kg)

SpeciesTemperature (°C)Vd(ss) (L/kg)Cl (L/h·kg)t½ (h)MRT (h)Reference
Halibut10.30.210.0995.82.2[18]
Turbot18.00.440.262.21.7[18]

Table 3: Anesthetic Combination of Azaperone and this compound in Pigs

Drug CombinationDosageRoute of AdministrationOnset of ActionDuration of AnesthesiaNotesReference
Azaperone + this compoundVariesIntramuscular-15-330 minAllowed for various short and long surgical procedures.[19]

Experimental Protocols

Protocol for Anesthesia of Ornamental Fish with this compound

This protocol is a generalized procedure based on published studies.[6][20] Researchers should always conduct pilot studies to determine the optimal dose for their specific species and water quality parameters.

Materials:

  • This compound hydrochloride (e.g., Aquacalm™)

  • Anesthetic tank

  • Recovery tank with aerated, clean water from the home tank

  • Water testing kits (for pH, temperature, etc.)

  • Timer

  • Nets

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound if necessary.

    • Fill the anesthetic tank with a known volume of water from the fish's home tank.

    • Measure and record the water parameters (temperature, pH).

    • Add the calculated amount of this compound to the anesthetic tank to achieve the desired concentration (start with a low dose, e.g., 10-20 mg/L).

    • Ensure the recovery tank is ready with vigorous aeration.

  • Induction:

    • Gently transfer the fish to the anesthetic tank.

    • Start the timer immediately.

    • Observe the fish for stages of anesthesia:

      • Stage 1: Sedation (decreased activity)

      • Stage 2: Loss of equilibrium

      • Stage 3: Surgical anesthesia (loss of reflex responses, e.g., to tail pinch)

    • Record the time to reach the desired stage of anesthesia.

  • Procedure:

    • Perform the intended procedure while monitoring the fish's respiration (opercular movements).

    • Keep the fish moist if removed from the water.

  • Recovery:

    • Once the procedure is complete, immediately transfer the fish to the recovery tank.

    • Monitor the fish closely for the return of normal swimming behavior and equilibrium.

    • Record the time to full recovery.

Fish_Anesthesia_Workflow Start Start Prep Prepare Anesthetic and Recovery Tanks Start->Prep Induction Transfer Fish to Anesthetic Tank Prep->Induction Monitor_Induction Monitor Stages of Anesthesia Induction->Monitor_Induction Procedure Perform Procedure Monitor_Induction->Procedure Monitor_Procedure Monitor Respiration Procedure->Monitor_Procedure Recovery Transfer Fish to Recovery Tank Procedure->Recovery Monitor_Recovery Monitor for Return of Normal Behavior Recovery->Monitor_Recovery End End Monitor_Recovery->End

Experimental Workflow for Fish Anesthesia
Protocol for Combined Azaperone and this compound Anesthesia in Pigs

This is a general outline based on historical use.[4][19] Dosages and specific protocols should be determined by a veterinarian.

Materials:

  • Azaperone injectable solution

  • This compound injectable solution

  • Syringes and needles appropriate for intramuscular injection in pigs

  • Monitoring equipment (stethoscope, thermometer)

Procedure:

  • Pre-anesthetic Assessment:

    • Conduct a physical examination of the pig.

    • Withhold feed for an appropriate period as determined by the veterinarian.

  • Drug Administration:

    • Accurately calculate the doses of azaperone and this compound based on the pig's weight.

    • Administer the drugs via deep intramuscular injection. The neck muscles behind the ear are a common site.

  • Induction and Monitoring:

    • Allow the pig to become recumbent in a quiet, safe area.

    • Monitor for the onset and depth of anesthesia. This can be assessed by the loss of the righting reflex, muscle relaxation, and lack of response to stimuli.

    • Continuously monitor vital signs, including heart rate, respiratory rate, and temperature.

  • Procedure and Recovery:

    • Perform the surgical or diagnostic procedure.

    • After the procedure, place the pig in a clean, warm, and quiet environment for recovery.

    • Monitor the pig until it is able to stand and move around safely.

Conclusion

This compound holds a unique position in the history of veterinary anesthetics. Its development from a class of antifungal agents to a widely used anesthetic in specific animal populations highlights the serendipitous nature of drug discovery. While its use in food-producing animals has been curtailed due to regulatory considerations, its application in ornamental fish and its potential in diagnostic imaging continue to be areas of active interest. A thorough understanding of its dual mechanism of action—GABA-A receptor modulation and 11β-hydroxylase inhibition—is crucial for its safe and effective use in both clinical and research settings. Further research is warranted to explore its full potential and to develop analogues with more favorable safety profiles.

References

The Unseen Ripple: Metomidate's Effects on Non-Target Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Metomidate, a potent non-barbiturate hypnotic and sedative, is increasingly utilized in aquaculture and fisheries management for its efficacy in reducing stress during handling and transport. While its anesthetic properties in target fish species are well-documented, a comprehensive understanding of its impact on the broader aquatic ecosystem remains a critical knowledge gap. This technical guide synthesizes the current scientific literature on the effects of this compound on non-target aquatic organisms, including fish, amphibians, and invertebrates. It provides a detailed overview of its mechanism of action, lethal and sublethal toxicological effects, and available pharmacokinetic data. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals in assessing the environmental risk profile of this compound and guiding future research.

Executive Summary

This compound primarily functions as a potent inhibitor of the enzyme 11β-hydroxylase, a key component in the steroidogenesis pathway, leading to a rapid reduction in cortisol levels and inducing a state of sedation. It also acts as a modulator of the GABA-A receptor, contributing to its anesthetic effects.

While effective in reducing stress and mortality in certain fish species during transport, the current body of research reveals significant data deficiencies regarding its impact on non-target aquatic life. Lethal concentration data from standardized ecotoxicological studies are largely unavailable. The majority of mortality data is derived from studies focused on determining effective anesthetic or euthanasia doses, which do not follow standardized environmental risk assessment protocols.

Sublethal effects have been observed in fish, including alterations in plasma enzyme levels, indicating potential physiological stress at higher concentrations. For amphibians, this compound has been shown to be an unsuitable anesthetic due to prolonged and unpredictable recovery times. A critical and notable gap exists in the scientific literature concerning the effects of this compound on aquatic invertebrates, a vital component of aquatic ecosystems. Furthermore, there is a lack of information on the bioconcentration, bioaccumulation, and metabolism of this compound in most non-target aquatic organisms.

This guide compiles the available quantitative data into structured tables for comparative analysis, details experimental protocols from key studies, and provides visual representations of the known signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's environmental implications. The significant knowledge gaps highlighted herein underscore the urgent need for further research to ensure the environmentally responsible use of this compound.

Mechanism of Action

This compound's primary mechanism of action involves the potent and specific inhibition of cortisol synthesis. It achieves this by targeting the mitochondrial enzyme 11β-hydroxylase (cytochrome P450 11B), which is crucial for the final step in cortisol production.[1][2][3] This inhibition leads to a rapid decrease in circulating cortisol levels, the primary stress hormone in fish, thereby inducing sedation.[1]

Additionally, this compound, like its analogue etomidate (B1671615), is known to potentiate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4][5] By enhancing the effect of GABA, this compound increases neuronal inhibition, leading to its hypnotic and anesthetic effects.

cluster_steroidogenesis Cortisol Synthesis Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Multiple Steps Enzyme 11β-hydroxylase (CYP11B) Deoxycortisol->Enzyme Cortisol Cortisol This compound This compound This compound->Enzyme Inhibits Enzyme->Cortisol

Figure 1: Simplified signaling pathway of this compound's inhibition of cortisol synthesis.

cluster_gaba GABA-A Receptor Modulation GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds This compound This compound This compound->GABA_Receptor Potentiates Ion_Channel Chloride Ion Channel Opening GABA_Receptor->Ion_Channel Activates Neuronal_Inhibition Neuronal Inhibition (Sedation/Anesthesia) Ion_Channel->Neuronal_Inhibition Leads to

Figure 2: Mechanism of this compound's potentiation of the GABA-A receptor.

Effects on Non-Target Fish Species

The majority of research on this compound has focused on its application in various fish species for sedation, anesthesia, and euthanasia. While these studies provide valuable data on effective concentrations and some lethal outcomes, they are not standardized toxicity tests for environmental risk assessment.

Lethal and Sublethal Effects

Studies on ornamental fish have demonstrated species-specific responses to this compound. For instance, a 1.0 mg/L concentration reduced mortality in convict cichlids (Amatitlania nigrofasciata) during simulated transport, but had no effect on black mollies (Poecilia sphenops).[6][7] Higher concentrations are used for euthanasia, with most ornamental species being euthanized at 100 mg/L, although some catfish species required concentrations as high as 1,000 mg/L.[8][9][10][11]

Sublethal effects have been observed in the form of altered plasma enzyme activities. In African catfish (Clarias gariepinus), exposure to this compound caused a concentration-dependent increase in alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH), suggesting potential liver stress or damage at higher concentrations.[1][2][12][13][14][15][16][17][18]

Table 1: Effects of this compound on Various Fish Species

SpeciesConcentration (mg/L)Exposure DurationObserved EffectsReference(s)
Convict Cichlid (Amatitlania nigrofasciata)1.024 hoursReduced mortality during transport.[6][7]
Black Molly (Poecilia sphenops)0.2 - 1.024 hoursNo significant effect on mortality.[6][7]
Koi (Cyprinus carpio)3.0 - 4.024 hoursAnesthetic plane reached; cortisol levels significantly lower at time 0.[17]
Blue Gourami (Trichogaster trichopterus)0.224 hoursSignificantly lower glucose levels.[17]
Various Ornamental Fish40 - 100035 - 96 minutesEuthanasia.[8][9][10][11]
African Catfish (Clarias gariepinus)0.25 - 12.0Not specifiedConcentration-dependent increase in plasma ALT, AST, ALP, and LDH.[1][2][12][13][14][15][16][17][18]
Turbot (Scophthalmus maximus)9.05 minutesRapid immobilization, respiratory depression, reduced heart rate.[5]
Halibut (Hippoglossus hippoglossus)9.05 minutesRapid immobilization, respiratory depression, reduced heart rate.[5]
Experimental Protocols

Protocol 1: Simulated Transport of Ornamental Fish

  • Objective: To evaluate the efficacy of this compound hydrochloride (MH) as a shipping additive.

  • Test Organisms: Convict cichlids (Amatitlania nigrofasciata) and black mollies (Poecilia sphenops).

  • Experimental Setup: Fish were packed in polyethylene (B3416737) bags containing water with MH concentrations of 0.0, 0.2, 0.5, and 1.0 mg/L. The bags were then placed in insulated boxes and subjected to a 24-hour simulated transport protocol including ground and air transit.

  • Endpoints Measured: Immediate and cumulative mortality, and post-transport appearance and behavior scores at 12 hours and 7 days.

  • Water Quality Parameters: Temperature, pH, dissolved oxygen, total ammonia-nitrogen, and carbon dioxide were monitored.

  • Statistical Analysis: Analysis of variance (ANOVA) was used to compare treatment effects on mortality and water quality parameters. Chi-square analysis was used for behavior and appearance scores.

start Fish Acclimation packing Packing in Bags (with this compound) start->packing transport 24h Simulated Transport packing->transport observation Post-Transport Observation (7 days) transport->observation end Data Analysis observation->end

Figure 3: Experimental workflow for simulated transport of ornamental fish.

Effects on Amphibians

Research on the effects of this compound on amphibians is sparse. A key study investigated its use as an anesthetic in leopard frogs (Rana pipiens).

Anesthetic Effects and Suitability

In a study on leopard frogs, an immersion bath of 30 mg/L this compound for 60 minutes produced clinical sedation in all subjects.[4][12][14][19][20][21][22] However, a surgical plane of anesthesia was only achieved in a small percentage of the frogs, and recovery times were extremely prolonged and variable, ranging from over 5 hours to more than 10 hours.[4][12][14][19][20][21][22] These findings suggest that this compound is unsuitable as a sole anesthetic agent for this amphibian species.

Table 2: Effects of this compound on Leopard Frogs (Rana pipiens)

Concentration (mg/L)Exposure DurationObserved EffectsReference(s)
3060 minutesClinical sedation in all individuals; surgical anesthesia in only 27%; prolonged and variable recovery times (313 to >600 minutes).[4][12][14][19][20][21][22]
Experimental Protocols

Protocol 2: Anesthetic Evaluation in Leopard Frogs

  • Objective: To evaluate the effectiveness and safety of this compound hydrochloride as an immersion anesthetic.

  • Test Organisms: Leopard frogs (Rana pipiens).

  • Experimental Setup: Frogs were individually immersed in a 30 mg/L solution of this compound hydrochloride for 60 minutes.

  • Endpoints Measured: Heart rate, gular and abdominal respiration rates, righting reflex, superficial and deep pain withdrawal reflexes, corneal and palpebral reflexes, and escape response were monitored at defined intervals during induction and recovery.

  • Recovery: Frogs were rinsed and placed in fresh, aerated amphibian Ringer's solution for recovery.

Effects on Aquatic Invertebrates

A significant and critical gap exists in the scientific literature regarding the effects of this compound on aquatic invertebrates. Extensive searches of toxicological databases and scientific literature did not yield any studies that have investigated the acute or chronic toxicity of this compound to key indicator species such as Daphnia magna (water flea) or Chironomus riparius (midge larvae).

Given that this compound is an imidazole (B134444) derivative, data on other imidazole compounds can provide a preliminary indication of potential toxicity. For example, some imidazole-based fungicides have been shown to be toxic to aquatic organisms.[3][23] However, direct extrapolation of these findings to this compound is not scientifically robust due to differences in chemical structure and mode of action.

The absence of data on the effects of this compound on aquatic invertebrates represents a major uncertainty in any environmental risk assessment of this compound. Invertebrates are fundamental to the structure and function of aquatic ecosystems, serving as a primary food source for fish and playing crucial roles in nutrient cycling.

Bioconcentration, Bioaccumulation, and Metabolism

There is a paucity of specific data on the bioconcentration factor (BCF), bioaccumulation, and metabolic pathways of this compound in non-target aquatic organisms.

Pharmacokinetic studies in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus) show that this compound is rapidly absorbed from the water and also displays rapid distribution and excretion.[5] The elimination half-life was found to be 2.2 hours in turbot and 5.8 hours in halibut, suggesting a low potential for long-term bioaccumulation in these species under the studied conditions.[5] However, dedicated BCF studies following standardized guidelines (e.g., OECD 305) are necessary to accurately quantify the bioconcentration potential in a wider range of aquatic organisms.

The metabolism of this compound in aquatic organisms has not been extensively studied. As an imidazole derivative, it is likely to undergo metabolic transformation in the liver of fish. The specific metabolic pathways and the nature and toxicity of any resulting metabolites in aquatic environments are currently unknown.

Gaps in Knowledge and Future Research Directions

This technical guide highlights several critical knowledge gaps that need to be addressed to conduct a thorough environmental risk assessment of this compound:

  • Aquatic Invertebrate Toxicity: There is an urgent need for standardized acute and chronic toxicity testing of this compound on a range of aquatic invertebrates, including crustaceans (e.g., Daphnia magna) and insects (e.g., Chironomus riparius).

  • Standardized Ecotoxicity Data for Fish and Amphibians: Standardized lethal (LC50) and sublethal (ECx) toxicity tests are required for a variety of fish and amphibian species to determine environmentally relevant toxicological endpoints.

  • Sublethal Effects: Research should be expanded to investigate the sublethal effects of environmentally realistic concentrations of this compound on growth, reproduction, and development in non-target aquatic organisms. The reproductive toxicity observed with the related compound, etomidate, in zebrafish suggests this is a particularly important area for investigation.[4][8]

  • Bioconcentration and Metabolism: Studies to determine the bioconcentration factor (BCF) of this compound in various aquatic organisms are essential. Furthermore, research into the metabolic pathways of this compound in fish and other aquatic organisms is needed to identify potential metabolites and assess their environmental fate and toxicity.

  • Mixture Toxicity: The potential for synergistic or additive toxic effects of this compound in combination with other common aquatic contaminants should be investigated.

  • Environmental Fate: Studies on the persistence and degradation of this compound in aquatic environments are necessary to understand its environmental exposure profile.

Conclusion

This compound is an effective sedative and anesthetic for a variety of fish species, with a well-defined mechanism of action centered on the inhibition of cortisol synthesis and modulation of GABA-A receptors. However, the current understanding of its effects on the broader aquatic ecosystem is severely limited. The complete lack of data on its impact on aquatic invertebrates is a major concern for environmental risk assessment. While some data on fish and amphibians are available, they are often not derived from standardized ecotoxicological studies.

To ensure the sustainable and environmentally responsible use of this compound in aquaculture and fisheries, it is imperative that the identified knowledge gaps are addressed through rigorous scientific research. The information presented in this guide serves as a foundation for directing future studies and for making informed decisions regarding the use and regulation of this compound. Researchers, drug developers, and environmental regulators must work collaboratively to fill these data voids and to develop a comprehensive understanding of the environmental footprint of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Function of Metomidate

This technical guide provides a comprehensive overview of the molecular structure, function, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and application of this imidazole (B134444) derivative.

Molecular Structure of this compound

This compound is a synthetic imidazole derivative, known chemically as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[1][2][3] It is a non-barbiturate sedative-hypnotic agent.[3] The molecular formula of this compound is C13H14N2O2, and it has a molecular weight of approximately 230.26 g/mol .[2]

The structure of this compound features a central imidazole ring, which is crucial for its biological activity.[1] It possesses a chiral carbon atom at the α-position of the ethyl group attached to the imidazole ring, and therefore exists as two enantiomers: (R)-(+)-metomidate and (S)-(-)-metomidate.[4][5][6] The (R)-enantiomer is the more pharmacologically active form, exhibiting greater hypnotic potency.[4][5]

Mechanism of Action

This compound exerts its effects through two primary mechanisms: potentiation of GABA-A receptors in the central nervous system and inhibition of adrenal steroidogenesis.

Sedative-Hypnotic Effects

Similar to its analogue etomidate (B1671615), this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][7][8] By binding to a specific site on the receptor complex, it enhances the affinity of the inhibitory neurotransmitter GABA for its receptor.[4][7] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[7]

Inhibition of Adrenal Steroidogenesis

A significant and defining characteristic of this compound is its potent and selective inhibition of adrenal steroid synthesis.[4][8] This effect is primarily due to its interaction with cytochrome P450 enzymes located in the adrenal cortex. The unhindered nitrogen atom of the imidazole ring in this compound binds to the heme iron atom within the active site of these enzymes, leading to their inhibition.[9]

The primary target of this compound is 11β-hydroxylase (CYP11B1) , a crucial enzyme in the biosynthesis of cortisol.[8][10][11][12] By inhibiting this enzyme, this compound blocks the conversion of 11-deoxycortisol to cortisol.[11][13] this compound also inhibits aldosterone (B195564) synthase (CYP11B2) , which is responsible for the final step in aldosterone synthesis.[14][15] To a lesser extent, it can also inhibit the cholesterol side-chain cleavage enzyme (CYP11A1) .[9][14] This inhibition of steroidogenesis is significantly more potent than its hypnotic effects.[16][17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological activity of this compound and its analogue, etomidate.

ParameterValueCompoundSpecies/SystemReference
Enzyme Inhibition
IC50 for 11β-hydroxylase3 x 10⁻⁷ MEtomidateBovine adrenal mitochondria[9]
IC50 for CYP11A112.62 µMEtomidateRat testicular mitochondria[16][17]
IC50 for HSD3B12.75 µMEtomidateRat testicular microsomes[16][17]
Receptor Binding
Kd for 11β-hydroxylase21 nM - 40 nMEtomidateRat adrenal membranes[18]
Pharmacokinetics
Absolute Bioavailability (Oral)21.3%This compoundMice[19]

Signaling Pathways and Logical Relationships

Adrenal Steroidogenesis Pathway Inhibition by this compound

The following diagram illustrates the adrenal steroidogenesis pathway and highlights the enzymes inhibited by this compound.

steroidogenesis cluster_mito Mitochondria Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol 17α-Hydroxylase 21-Hydroxylase Corticosterone (B1669441) Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/ CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 This compound This compound CYP11A1 CYP11A1 This compound->CYP11A1 CYP11B1/\nCYP11B2 CYP11B1/ CYP11B2 This compound->CYP11B1/\nCYP11B2 CYP11B2 CYP11B2 This compound->CYP11B2 CYP11B1 CYP11B1 This compound->CYP11B1

Caption: Inhibition of adrenal steroidogenesis by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's effects. Below are representative protocols for key experiments.

In Vitro Enzyme Inhibition Assay (11β-hydroxylase)

This protocol is based on methodologies used to assess the inhibition of steroidogenic enzymes by imidazole derivatives.

  • Preparation of Adrenal Mitochondria:

    • Adrenal glands (e.g., from bovine sources) are homogenized in a buffered sucrose (B13894) solution.

    • The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in 11β-hydroxylase.[9]

    • The final mitochondrial pellet is resuspended in an appropriate buffer.

  • Enzyme Assay:

    • The reaction mixture contains the mitochondrial preparation, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and a source of reducing equivalents (e.g., NADPH-generating system).

    • Various concentrations of this compound (or etomidate as a reference compound) dissolved in a suitable solvent (e.g., DMSO) are pre-incubated with the mitochondrial suspension.[9]

    • The reaction is initiated by adding the substrate, 11-deoxycortisol.

    • The mixture is incubated at 37°C for a defined period.

  • Quantification and Data Analysis:

    • The reaction is stopped (e.g., by adding a strong acid or organic solvent).

    • The product (cortisol) and remaining substrate are extracted.

    • Quantification is performed using methods such as High-Performance Liquid Chromatography (HPLC) or radioimmunoassay (RIA).[13]

    • The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17]

In Vivo Assessment of Adrenocortical Suppression in Rats

This protocol outlines a typical in vivo study to determine the effect of this compound on hormone levels.

  • Animal Model and Drug Administration:

    • Male rats (e.g., Sprague-Dawley) are used.[20]

    • Animals are divided into a control group (receiving vehicle) and a treatment group (receiving this compound).

    • This compound is administered intravenously at a specific dose.[20][21]

  • Blood Sampling:

    • Blood samples are collected at baseline and at various time points after drug administration (e.g., 2, 5, 10, 15, 30, 60, 120, 180 minutes) via a cannulated vein (e.g., jugular vein).[21]

    • To assess the adrenal response, a stimulatory agent like ACTH (tetracosactrin) can be administered after the this compound injection.[13]

  • Hormone Analysis:

    • Plasma is separated from the blood samples by centrifugation.

    • Plasma concentrations of corticosterone (the primary glucocorticoid in rats), aldosterone, and their precursors (e.g., 11-deoxycorticosterone) are measured using techniques like RIA or LC-MS/MS.[11][20]

  • Data Analysis:

    • Hormone levels over time are plotted for both control and treated groups.

    • Statistical analysis is performed to determine the significance of the reduction in steroid hormone levels and the duration of the inhibitory effect.

Experimental Workflow for In Vivo Adrenocortical Suppression Study

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rats) Grouping Randomize into Groups (Control vs. This compound) Animal_Model->Grouping Cannulation Surgical Cannulation (for blood sampling) Grouping->Cannulation Baseline_Sample Collect Baseline Blood Sample Cannulation->Baseline_Sample Drug_Admin Administer this compound or Vehicle (IV) Baseline_Sample->Drug_Admin ACTH_Stim Administer ACTH (Optional) Drug_Admin->ACTH_Stim Time_Course_Sample Collect Blood Samples at Timed Intervals ACTH_Stim->Time_Course_Sample Plasma_Sep Separate Plasma by Centrifugation Time_Course_Sample->Plasma_Sep Hormone_Assay Measure Hormone Levels (LC-MS/MS or RIA) Plasma_Sep->Hormone_Assay Data_Analysis Statistical Analysis and Pharmacokinetic Modeling Hormone_Assay->Data_Analysis

References

An In-depth Technical Guide on the Solubility and Stability of Metomidate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate, an imidazole-based non-barbiturate hypnotic and sedative agent, has found applications in veterinary medicine and as a research tool, particularly in the form of its hydrochloride salt for aqueous formulations. A thorough understanding of its solubility and stability in aqueous solutions is paramount for the development of safe, effective, and stable pharmaceutical preparations. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, consolidating available data and outlining detailed experimental protocols for their determination.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is the water-soluble salt form of this compound. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Name methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochlorideSynZeal
CAS Number 35944-74-2LGC Standards
Molecular Formula C₁₃H₁₄N₂O₂ · HClLGC Standards
Molecular Weight 266.72 g/mol LGC Standards
Appearance White to Off-White SolidN/A
pKa Not explicitly found in searchesN/A

Aqueous Solubility of this compound

The aqueous solubility of a drug is a critical determinant of its bioavailability and formulation design. For an ionizable compound like this compound, solubility is significantly influenced by the pH of the aqueous medium.

Qualitative and Semi-Quantitative Solubility Data

Existing data provides a general overview of this compound hydrochloride's solubility in various solvents (Table 2).

SolventSolubility
Phosphate Buffered Saline (PBS, pH 7.2)Soluble: ≥10 mg/mL
Dimethyl Sulfoxide (DMSO)Sparingly soluble: 1-10 mg/mL
EthanolSparingly soluble: 1-10 mg/mL
AcetoneSlightly Soluble
ChloroformSlightly Soluble
MethanolSlightly Soluble

Data compiled from various chemical supplier technical datasheets.

Influence of pH on Solubility

For an ionizable compound like this compound, which possesses a basic imidazole (B134444) ring, the aqueous solubility is expected to be pH-dependent. At pH values below its pKa, the molecule will be protonated, forming the more soluble hydrochloride salt. Conversely, at pH values above the pKa, the less soluble free base will predominate, leading to a decrease in solubility. A theoretical pH-solubility profile for a basic drug like this compound is illustrated in the diagram below.

pH_Solubility_Profile Theoretical pH-Solubility Profile of a Basic Drug cluster_0 pH_axis pH Solubility_curve Solubility_axis Solubility (log S) pKa_point pKa pKa_point->pH_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 Solubility_Workflow Workflow for Shake-Flask Solubility Determination start Start prep Prepare Buffer Solutions (Varying pH) start->prep add_drug Add Excess this compound HCl to Buffers prep->add_drug equilibrate Equilibrate in Shaking Incubator (Constant Temperature) add_drug->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample measure_ph Measure Final pH of Saturated Solution equilibrate->measure_ph dilute Dilute Sample for Analysis sample->dilute analyze Quantify by HPLC-UV dilute->analyze plot Plot log(Solubility) vs. pH analyze->plot measure_ph->plot end End plot->end Degradation_Pathway Potential Hydrolytic Degradation of this compound This compound This compound C₁₃H₁₄N₂O₂ Metomidate_Acid This compound Acid C₁₂H₁₂N₂O₂ This compound->Metomidate_Acid Hydrolysis H2O H₂O H_OH H⁺ / OH⁻ Stability_Workflow Workflow for Kinetic Stability Study start Start prep_solutions Prepare this compound Solutions in Different pH Buffers start->prep_solutions store Store Solutions at Various Temperatures prep_solutions->store sample_time Withdraw Samples at Predetermined Time Intervals store->sample_time analyze Analyze by Stability-Indicating HPLC-UV Method sample_time->analyze data_analysis Determine Degradation Rate Constants and Shelf-Life analyze->data_analysis end End data_analysis->end

Metomidate's Interaction with GABA-A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and modulatory effects of metomidate on γ-aminobutyric acid type A (GABA-A) receptors. This compound, and its close analogue etomidate (B1671615), are potent intravenous anesthetics known to exert their effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Quantitative Binding and Functional Data

The interaction of this compound and its analogues with GABA-A receptors has been characterized primarily through functional assays, such as two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing specific receptor subtypes, and through competition binding assays using radiolabeled probes. The following tables summarize the key quantitative data from these studies.

CompoundReceptor SubtypeAssay TypeParameterValue (µM)Reference
S-isopropyl-methoxycarbonyl this compoundα1(L264T)β3γ2Electrophysiology (Direct Activation)EC502.6 ± 0.3[1]
R-isopropyl-methoxycarbonyl this compoundα1(L264T)β3γ2Electrophysiology (Direct Activation)EC5046 ± 6[1]
Etomidateα1β2γ2LElectrophysiology (Direct Activation)EC5061[2]
Etomidateα1β3γ2LElectrophysiology (Potentiation)EC501.5 (95% CI, 1.1 to 1.9)[3]
m-dimethoxy-etomidateα1β3γ2LElectrophysiology (Potentiation)EC50210 (95% CI, 51 to 830)[3]
EtomidatePurified Bovine Cortex[3H]azi-etomidate PhotolabelingIC5030[4]
EtomidateCultured Hippocampal NeuronsElectrophysiology (GABA ED50 Shift)-Shift from 10.2 to 5.2[5]

Table 1: Functional Potency of this compound Analogues and Etomidate at GABA-A Receptors. This table presents the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of this compound derivatives and etomidate from various functional assays.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the binding data and for designing future studies. Below are detailed protocols for the key techniques used to characterize the interaction of this compound with GABA-A receptors.

Radioligand Binding Assay for GABA-A Receptors using [³H]muscimol

This protocol describes a competition binding assay to determine the affinity of a test compound for the GABA-A receptor.[6][7]

Materials:

  • Biological Sample: Rat brain membranes or cells expressing recombinant GABA-A receptors.[7]

  • Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[7]

  • Non-specific Binding Control: GABA (10 mM) or bicuculline (B1666979) methiodide (100 µM).[6][7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Test Compound: this compound or other allosteric modulators.

  • Glass fiber filters (e.g., Whatman GF/B).[7]

  • Scintillation vials and cocktail.[7]

  • Filtration apparatus and scintillation counter.[7]

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cell pellets in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.[7]

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Competition Binding Assay:

    • Set up assay tubes in triplicate for:

      • Total Binding: Add 50 µL of assay buffer.[7]

      • Non-specific Binding: Add 50 µL of 10 mM GABA or 100 µM bicuculline methiodide.[6][7]

      • Competitor: Add 50 µL of varying concentrations of the test compound.[7]

    • Add 50 µL of [³H]muscimol to all tubes (final concentration ~1-5 nM).[7]

    • Add 400 µL of the membrane preparation to each tube.

    • Incubate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters twice with 4 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition data using a non-linear regression program to determine the IC50 value of the test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to measure the functional effects of this compound on GABA-A receptor-mediated ion currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2).

  • ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

  • Recording Solution: ND96 buffer.

  • Microelectrodes: Pulled from borosilicate glass capillaries, filled with 3 M KCl (resistance 0.5-5 MΩ).

  • Two-electrode voltage clamp amplifier and data acquisition system.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

    • Incubate the injected oocytes in ND96 buffer at 18°C for 1-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Apply GABA and/or this compound solutions via the perfusion system.

    • Record the resulting transmembrane currents.

  • Data Analysis:

    • To determine EC50 values for direct activation, apply increasing concentrations of this compound in the absence of GABA and plot the peak current response against the concentration.

    • To assess potentiation, apply a low, fixed concentration of GABA (e.g., EC5-EC20) in the presence of varying concentrations of this compound.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine EC50 and other parameters.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the GABA-A receptor signaling pathway and the workflow for a typical radioligand binding assay.

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_A_R α β γ α β GABA_released->GABA_A_R:f1 Binds Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) Chloride_Channel->Chloride_Channel_Open Binding of GABA & this compound Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_R:f0 Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway modulated by this compound.

Ligand_Binding_Workflow start Start: Prepare Membrane Homogenate incubate Incubate Membranes with: - Radioligand ([3H]muscimol) - Test Compound (this compound) - Control (for non-specific binding) start->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

References

Initial Studies on Metomidate for Adrenal Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on metomidate for adrenal imaging. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the early experimental protocols, quantitative data, and the underlying scientific principles of this imaging technique.

Introduction

This compound, the methyl ester of the anesthetic etomidate, has emerged as a highly specific radiotracer for imaging adrenocortical tissues.[1] Its utility stems from its potent and selective inhibition of the cytochrome P450 enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2).[1] These enzymes are crucial for the synthesis of cortisol and aldosterone, respectively, and are primarily expressed in the adrenal cortex.[1] The high expression of these enzymes in both benign and malignant adrenocortical tumors makes radiolabeled this compound an excellent tool for their specific detection and characterization using Positron Emission Tomography (PET). The initial studies focused on the carbon-11 (B1219553) labeled analogue, [11C]this compound.

Mechanism of Action: Targeting Steroidogenesis

This compound's imaging capabilities are intrinsically linked to its inhibitory effect on key enzymes in the adrenal steroidogenesis pathway. By targeting CYP11B1 and CYP11B2, [11C]this compound accumulates in tissues with high levels of these enzymes, namely the adrenal cortex and its tumors. This specific binding allows for high-contrast imaging of these tissues.

steroidogenesis_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone deoxycortisol 11-Deoxycortisol progesterone->deoxycortisol CYP21A2 corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 / CYP11B2 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 cortisol Cortisol deoxycortisol->cortisol CYP11B1 This compound This compound ([11C]this compound) cyp11b1 CYP11B1 (11β-Hydroxylase) This compound->cyp11b1 Inhibits cyp11b2 CYP11B2 (Aldosterone Synthase) This compound->cyp11b2 Inhibits

Figure 1: Simplified adrenal steroidogenesis pathway and the inhibitory action of this compound.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is a critical step for its use in PET imaging. The process, which must be rapid due to the short half-life of carbon-11 (approximately 20.4 minutes), typically involves the methylation of a precursor molecule.

Protocol for [11C]this compound Synthesis:

  • Production of [11C]Methyl Iodide: [11C]Carbon dioxide, produced via a cyclotron, is converted to [11C]methyl iodide ([11C]CH3I) through a gas-phase reaction.

  • Methylation Reaction: The precursor, (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is reacted with [11C]methyl iodide. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF).

  • Purification: The resulting [11C]this compound is purified using high-performance liquid chromatography (HPLC) to remove unreacted precursors and byproducts.

  • Formulation: The purified [11C]this compound is formulated in a sterile, injectable solution, typically saline with a small amount of ethanol, for administration to the patient. The entire process from production of [11C]CO2 to final product takes approximately 30-45 minutes.[2]

synthesis_workflow cluster_cyclotron Cyclotron cluster_synthesis Automated Synthesis Module N2_gas N2 Gas Target C11_CO2 [11C]CO2 N2_gas->C11_CO2 14N(p,α)11C proton_beam Proton Beam proton_beam->N2_gas C11_CH3I [11C]Methyl Iodide C11_CO2->C11_CH3I Gas-phase conversion reaction Methylation Reaction C11_CH3I->reaction precursor Precursor ((R)-methyl 1-(1-phenylethyl) -1H-imidazole-5-carboxylate) precursor->reaction hplc HPLC Purification reaction->hplc formulation Formulation hplc->formulation final_product [11C]this compound (Injectable Solution) formulation->final_product

Figure 2: General experimental workflow for the radiosynthesis of [11C]this compound.
In Vitro Binding Studies

Initial in vitro studies were crucial to confirm the high affinity and specificity of this compound for its target enzymes. These experiments typically involve competitive binding assays using adrenal tissue preparations.

Protocol for Competitive Binding Assay:

  • Tissue Preparation: Adrenal glands are homogenized, and a membrane fraction rich in mitochondrial enzymes (including CYP11B1 and CYP11B2) is isolated by centrifugation. Sprague-Dawley rats have been used as a source for adrenal membranes.[3]

  • Radioligand Incubation: The adrenal membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]etomidate) and varying concentrations of unlabeled this compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its binding affinity.

Preclinical In Vivo Imaging

Animal models are essential for the initial evaluation of a new radiotracer's biodistribution, pharmacokinetics, and imaging characteristics before human studies.

Protocol for Animal PET Imaging:

  • Animal Model: Rodent models, such as Sprague-Dawley rats, are commonly used.[3]

  • Tracer Administration: A known amount of [11C]this compound is injected intravenously into the animal.

  • Dynamic PET Scanning: The animal is placed in a small-animal PET scanner, and dynamic images are acquired over a period of time (e.g., 60 minutes) to observe the uptake and clearance of the tracer in various organs.

  • Biodistribution Studies: After the imaging session, the animal is euthanized, and major organs are harvested. The radioactivity in each organ is measured using a gamma counter to determine the precise biodistribution of the tracer.

Initial Clinical Studies in Humans

The first clinical studies aimed to assess the safety, biodistribution, and diagnostic efficacy of [11C]this compound in patients with adrenal tumors.

Protocol for Clinical PET/CT Imaging:

  • Patient Preparation: Patients are typically required to fast for at least 4-6 hours before the scan.

  • Tracer Injection: A sterile dose of [11C]this compound (typically 150-500 MBq) is administered intravenously.[4]

  • Uptake Period: There is an uptake period of around 30 minutes before the scan begins.[2]

  • PET/CT Scanning: The patient is positioned in a PET/CT scanner, and images of the adrenal region are acquired. A low-dose CT scan is performed for attenuation correction and anatomical localization. The PET acquisition itself typically lasts for about 30 minutes.[2]

  • Image Analysis: The PET images are reconstructed and fused with the CT images. The uptake of [11C]this compound in the adrenal glands and any lesions is quantified, often using the Standardized Uptake Value (SUV).

Quantitative Data from Initial Studies

The initial clinical studies provided crucial quantitative data on the uptake of [11C]this compound in various adrenal lesions and normal tissues. These findings demonstrated the tracer's ability to differentiate between adrenocortical and non-adrenocortical tumors.

Table 1: [11C]this compound Uptake (SUV) in Adrenal Lesions and Normal Tissues from Early Clinical Studies

Tissue/Lesion TypeBergström et al. (2000)[5]Khan et al. (2003)[6]Minn et al. (2004)[7]
Adrenocortical Adenoma High Uptake-Median SUV: 12.2-12.7
Adrenocortical Carcinoma High UptakeHigh Uptake in viable tumorsSUV: 28.0
Adrenal Hyperplasia High Uptake--
Pheochromocytoma Very Low Uptake-SUV: 7.8, 10.5
Adrenal Metastases Very Low Uptake-SUV: 2.0, 2.3, 6.2
Myelolipoma Very Low Uptake--
Adrenal Cysts Very Low Uptake--
Normal Adrenal Gland High UptakeHigher in patients without interfering medicationMedian SUV: 9.4
Liver Intermediate UptakeHigher in patients without interfering medicationModerate to High Uptake
Spleen High initial uptake (nonspecific)--
Kidney Cortex High initial uptake--

Note: SUV values can vary depending on the specific study protocol and patient population. This table provides a summary of the general findings from these initial landmark studies.

Logical Relationships in Diagnostic Interpretation

The interpretation of [11C]this compound PET scans follows a logical workflow to differentiate adrenal masses. The presence or absence of significant tracer uptake is the primary determinant for classifying a lesion as being of adrenocortical origin.

diagnostic_workflow start Adrenal Mass on CT/MRI pet_scan [11C]this compound PET/CT Scan start->pet_scan high_uptake High Tracer Uptake? pet_scan->high_uptake adrenocortical Adrenocortical Origin (Adenoma, Carcinoma, Hyperplasia) high_uptake->adrenocortical Yes non_adrenocortical Non-Adrenocortical Origin (Pheochromocytoma, Metastasis, etc.) high_uptake->non_adrenocortical No

Figure 3: Logical workflow for the diagnostic interpretation of [11C]this compound PET scans.

Conclusion

The initial studies on this compound for adrenal imaging, particularly with the PET tracer [11C]this compound, laid a strong foundation for a new era of functional adrenal imaging. These foundational investigations successfully established the radiotracer's synthesis, its mechanism of action targeting key enzymes in steroidogenesis, and its high specificity for adrenocortical tissue. The quantitative data from these early clinical trials demonstrated the remarkable ability of [11C]this compound PET to differentiate adrenocortical tumors from non-adrenocortical lesions, a significant advancement over conventional anatomical imaging modalities. The detailed experimental protocols developed during this period have guided subsequent research and clinical applications, solidifying the role of this compound-based imaging as an invaluable tool in the diagnosis and management of adrenal pathologies.

References

An In-depth Technical Guide to the Exploratory Research on Metomidate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate, a potent inhibitor of adrenal steroidogenesis, has served as a crucial scaffold for the development of novel therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the exploratory research on this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological properties. We delve into the core modifications of the this compound structure aimed at modulating its inhibitory effects on 11β-hydroxylase and its interaction with the GABAA receptor. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal assays, and visualizes essential signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Etomidate (B1671615) and its methyl ester analogue, this compound, are well-characterized imidazole-based compounds known for their potent hypnotic effects and their significant inhibition of adrenal steroidogenesis.[1][2][3] The primary mechanism of this inhibition is the reversible blockade of 11β-hydroxylase (CYP11B1), a critical enzyme in the biosynthesis of cortisol and aldosterone.[4][5][6] This property, while a limiting side effect in anesthesia, has been strategically exploited to develop agents for imaging and treating adrenocortical tumors and other conditions involving steroid overproduction.[7][8] The hypnotic effects of these compounds are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[2][9][10]

The research into this compound derivatives has largely focused on two strategic goals:

  • Separating Hypnotic and Adrenostatic Effects: Developing analogues with retained or enhanced hypnotic properties but with significantly reduced adrenal suppression for safer anesthetic applications.[1][11][12]

  • Enhancing Potency and Selectivity for 11β-Hydroxylase: Creating derivatives with high affinity and selectivity for CYP11B1 for use as imaging agents (e.g., in PET scans) or as targeted therapeutics for adrenal disorders.[13][14]

This guide will explore the key chemical modifications and their impact on the pharmacological profile of this compound derivatives, providing a foundational resource for researchers in the field.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on specific structural features. Key modifications have been explored at the imidazole (B134444) ring, the ester group, and the phenyl ring to modulate their interaction with both 11β-hydroxylase and the GABAA receptor.[13][15]

  • (R)-Configuration: The stereochemistry at the chiral center is crucial for high-affinity binding to 11β-hydroxylase, with the (R)-enantiomer being significantly more potent.[3][13]

  • Imidazole Moiety: The basic nitrogen atom within the imidazole ring is thought to be critical for the high-affinity interaction with the heme iron at the active site of 11β-hydroxylase.[16] Replacing the imidazole with a pyrrole (B145914) ring, as seen in carboetomidate (B606476), drastically reduces adrenocortical inhibition.[11][13]

  • Ester Group: Modification of the ester moiety influences both potency and pharmacokinetic properties. "Soft" analogues, such as Methoxycarbonyl-etomidate (MOC-etomidate), incorporate a metabolically labile ester group that is rapidly hydrolyzed by esterases to an inactive carboxylic acid metabolite, thus limiting the duration of adrenocortical suppression.[1][17] The nature of the alkyl group of the ester also impacts potency, with ethyl, 2-propyl, and 2-fluoroethyl esters showing high potency.[13]

  • Phenyl Ring Substitution: The phenyl ring can be substituted without significantly compromising affinity for 11β-hydroxylase, which has been exploited for the introduction of radioisotopes for imaging purposes, such as in iodophenyl this compound (IMTO).[13]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for etomidate, this compound, and several of their notable derivatives, providing a comparative view of their potencies at their primary targets and their hypnotic effects.

Table 1: In Vitro Potency of this compound Derivatives at the GABAA Receptor
CompoundReceptor SubtypeAssay MethodEC50 (μM)Reference(s)
Etomidateα1(L264T)β3γ2Electrophysiology1.83 ± 0.28[2]
Carboetomidateα1(L264T)β3γ2Electrophysiology13.8 ± 0.9[2]
MOC-etomidateα1(L264T)β2γ2LElectrophysiology10 ± 2.5[17]
MOC-etomidate Carboxylic Acidα1(L264T)β2γ2LElectrophysiology3500 ± 630[17]
Cyclopropyl-methoxycarbonyl this compound (CPMM)α1(L264T)β3γ2Electrophysiology3.8 ± 0.4[5]
S-isopropyl-methoxycarbonyl this compoundα1(L264T)β3γ2Electrophysiology2.6 ± 0.3[2]
R-isopropyl-methoxycarbonyl this compoundα1(L264T)β3γ2Electrophysiology46 ± 6[2]
Table 2: In Vitro Potency of this compound Derivatives as Inhibitors of Adrenal Steroidogenesis
CompoundAssay SystemEndpointIC50 (nM)Reference(s)
EtomidateHuman Adrenocortical Cells (NCI-H295)Cortisol Synthesis1.3 ± 0.2[16]
Rat Adrenal Membranes[3H]etomidate Binding26[12]
CarboetomidateHuman Adrenocortical Cells (NCI-H295)Cortisol Synthesis2600 ± 1500[16]
MOC-etomidateHuman Adrenocortical CellsCortisol Production100 ± 20[17]
MOC-etomidate Carboxylic AcidHuman Adrenocortical CellsCortisol Production30000 ± 7000[17]
Cyclopropyl-methoxycarbonyl this compound (CPMM)Rat Adrenal Membranes[3H]etomidate Binding143[12]
Table 3: In Vivo Hypnotic Potency of this compound Derivatives
CompoundAnimal ModelEndpointED50 (mg/kg)Reference(s)
EtomidateRatsLoss of Righting Reflex0.47 ± 0.17
CarboetomidateRatsLoss of Righting Reflex7 ± 2[13]
MOC-carboetomidateRatsLoss of Righting Reflex13 ± 5[18]
CPMMDogsLoss of Righting Reflex~0.8[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound derivatives.

Synthesis of Cyclopropyl-methoxycarbonyl this compound (CPMM)

The synthesis of CPMM is a two-step process starting from a precursor molecule.[1]

Step 1: Synthesis of the Acid Chloride

  • Dissolve the starting carboxylic acid (1 equivalent) in dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride (1.3 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

  • Concentrate the reaction mixture under reduced pressure and azeotrope with DCM three times to remove residual oxalyl chloride.

Step 2: Esterification to form CPMM

  • The resulting acid chloride is used in the subsequent esterification step with the appropriate alcohol to yield CPMM. Further details on the specific alcohol and reaction conditions for this step were not available in the reviewed literature.

In Vitro GABAA Receptor Electrophysiology

This protocol describes the assessment of a compound's ability to modulate GABAA receptor function using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.[2][20]

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis frogs.

  • mRNA Injection: Inject oocytes with cRNA encoding the desired human GABAA receptor subunits (e.g., α1, β3, and γ2L). To enhance anesthetic sensitivity for studying direct activation, a channel mutation such as α1(L264T) may be used.[2]

  • Incubation: Incubate the injected oocytes in ND96 buffer supplemented with gentamicin (B1671437) at 18°C for 18 to 48 hours.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with buffer.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO) and dilute to the final desired concentrations in the perfusion buffer.

    • Apply the test compounds to the oocyte and record the evoked currents.

  • Data Analysis:

    • Measure the peak current response for each compound concentration.

    • Normalize the responses to the maximal current evoked by a saturating concentration of GABA.

    • Plot the normalized current response against the compound concentration and fit the data to a sigmoidal concentration-response equation to determine the EC50.

In Vitro Adrenal Steroidogenesis Inhibition Assay

This assay quantifies the inhibitory potency of compounds on cortisol synthesis in a human adrenocortical cell line (NCI-H295).[11][16]

  • Cell Culture: Culture NCI-H295 cells in an appropriate medium supplemented with serum and antibiotics.

  • Plating: Seed the cells in 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment:

    • Prepare a range of concentrations of the test compounds.

    • Remove the culture medium from the cells and replace it with a medium containing the test compounds.

    • Incubate the cells with the compounds for a specified period (e.g., 24 hours).

  • Stimulation of Steroidogenesis: Add a stimulating agent, such as forskolin (B1673556) or adrenocorticotropic hormone (ACTH), to the wells to induce cortisol production.

  • Quantification of Cortisol:

    • After the stimulation period, collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the cortisol concentration against the concentration of the test compound.

    • Fit the data to an inhibitory concentration-response curve to calculate the IC50 value.

In Vivo Hypnotic Potency Assay in Rats (Loss of Righting Reflex)

This protocol determines the hypnotic potency of a compound by assessing its ability to induce a loss of righting reflex (LORR) in rats.[3][13]

  • Animal Preparation: Use male Sprague-Dawley rats. For intravenous administration, place a catheter in a tail vein.

  • Compound Administration: Administer a range of doses of the test compound intravenously as a bolus.

  • Assessment of LORR:

    • Immediately after administration, place the rat in a supine position.

    • The loss of the righting reflex is defined as the inability of the rat to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).

  • Data Analysis:

    • For each dose, determine the fraction of rats that exhibit LORR.

    • Plot the fraction of rats with LORR against the administered dose.

    • Fit the dose-response data to a sigmoidal curve to calculate the ED50, which is the dose required to produce LORR in 50% of the animals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Adrenal Steroidogenesis Pathway and Site of this compound Inhibition

Steroidogenesis_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone ThreeBetaHSD 3β-HSD Pregnenolone->ThreeBetaHSD CYP17A1_1 CYP17A1 Pregnenolone->CYP17A1_1 Progesterone Progesterone CYP21A2_1 CYP21A2 Progesterone->CYP21A2_1 Progesterone->CYP17A1_1 Deoxycorticosterone 11-Deoxycorticosterone CYP11B1_1 CYP11B1 Deoxycorticosterone->CYP11B1_1 Corticosterone Corticosterone CYP11B2 CYP11B2 Corticosterone->CYP11B2 Aldosterone Aldosterone Hydroxyprogesterone 17α-Hydroxyprogesterone CYP21A2_2 CYP21A2 Hydroxyprogesterone->CYP21A2_2 Deoxycortisol 11-Deoxycortisol CYP11B1_2 CYP11B1 Deoxycortisol->CYP11B1_2 Cortisol Cortisol CYP11A1->Pregnenolone ThreeBetaHSD->Progesterone CYP21A2_1->Deoxycorticosterone CYP11B1_1->Corticosterone CYP11B2->Aldosterone CYP17A1_1->Hydroxyprogesterone CYP21A2_2->Deoxycortisol CYP11B1_2->Cortisol This compound This compound Derivatives This compound->CYP11B1_1 This compound->CYP11B1_2

Caption: Adrenal steroidogenesis pathway highlighting the inhibition of 11β-hydroxylase (CYP11B1) by this compound derivatives.

GABAA Receptor Modulation and Hypnotic Effect

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA_A Receptor Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Neuronal_Inhibition Neuronal Inhibition (Hypnotic Effect) Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_A_Receptor Binds This compound This compound Derivatives This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Simplified signaling pathway of GABAA receptor modulation by this compound derivatives leading to a hypnotic effect.

Experimental Workflow for In Vivo Adrenocortical Suppression Study

Adrenal_Suppression_Workflow start Start animal_prep Animal Preparation (e.g., Rat with IV catheter) start->animal_prep dex_admin Dexamethasone Administration (to suppress endogenous ACTH) animal_prep->dex_admin baseline_sample Collect Baseline Blood Sample dex_admin->baseline_sample compound_admin Administer Test Compound (e.g., this compound Derivative) baseline_sample->compound_admin acth_stim Administer ACTH compound_admin->acth_stim post_stim_sample Collect Post-Stimulation Blood Sample acth_stim->post_stim_sample corticosterone_assay Measure Corticosterone Levels (e.g., ELISA) post_stim_sample->corticosterone_assay data_analysis Data Analysis (Compare to Vehicle Control) corticosterone_assay->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to Metomidate-Based PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metomidate-based Positron Emission Tomography (PET) imaging is a highly specific molecular imaging technique used for the characterization of adrenal masses. By targeting key enzymes in the adrenal steroid synthesis pathway, radiolabeled this compound analogues provide functional information that complements anatomical imaging modalities like CT and MRI. This guide details the fundamental principles of this compound PET, including its mechanism of action, the radiochemistry of its tracers, standardized experimental protocols, and the interpretation of quantitative data. It serves as a comprehensive resource for professionals in research and drug development seeking to leverage this technology for diagnosing and managing adrenocortical tumors.

Core Principle: Mechanism of Action

This compound and its analogues are potent and specific inhibitors of two key mitochondrial cytochrome P450 enzymes exclusively expressed in the adrenal cortex: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[1][2][3]

  • CYP11B1 (11β-hydroxylase): This enzyme is crucial for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol in the zona fasciculata of the adrenal gland.[3]

  • CYP11B2 (aldosterone synthase): This enzyme is responsible for the final steps in aldosterone (B195564) synthesis in the zona glomerulosa.[3]

The high specificity and affinity of this compound for these enzymes make it an ideal imaging agent.[1] When labeled with a positron-emitting radionuclide, such as Carbon-11 ([11C]), the resulting tracer ([11C]this compound) accumulates in tissues expressing these enzymes. Consequently, PET imaging can visualize adrenocortical tissues with high sensitivity, allowing for the differentiation of adrenocortical tumors (which express CYP11B1/B2) from non-adrenocortical lesions like metastases or pheochromocytomas, which do not.[1][4][5]

cluster_glomerulosa Zona Glomerulosa Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Other enzymes Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) CYP11B1 CYP11B1 (11β-hydroxylase) This compound This compound (PET Tracer) This compound->CYP11B2 inhibits This compound->CYP11B1 inhibits

Figure 1: Adrenal steroidogenesis pathway and the inhibitory action of this compound.

Radiochemistry and Tracer Synthesis

The most commonly used tracer is [11C]this compound ([11C]MTO). Its synthesis involves the methylation of its precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, using [11C]methyl iodide.[2] The short 20-minute half-life of Carbon-11 necessitates an on-site cyclotron for production.[6] Alternative tracers with longer half-lives have been developed to overcome this limitation, including [123I]iodothis compound for SPECT and, more recently, 18F-labeled analogues like para-chloro-2-[18F]fluoroethyletomidate ([18F]CETO).[1][2][7]

Experimental Protocol: [11C]this compound Synthesis

A typical automated synthesis protocol adapted from published methods is as follows:[2]

  • [11C]CO2 Production: Protons from a cyclotron bombard a nitrogen gas target ([14N(p,α)11C]) to produce [11C]CO2.

  • Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]methane, which is then iodinated to form [11C]methyl iodide.

  • Radiolabeling: [11C]methyl iodide is reacted with the precursor, (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, in a solvent like dimethylformamide.

  • Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate [11C]this compound from unreacted precursors and byproducts.

  • Formulation: The purified [11C]this compound is formulated in a sterile, injectable solution (e.g., buffered saline with ethanol) for patient administration.

Table 1: Radiosynthesis Parameters for this compound-based Tracers

TracerRadionuclideHalf-lifeTypical Radiochemical YieldTypical Radiochemical PurityReference
[11C]this compound Carbon-1120.4 min>40%>99%[2]
[124I]Iodothis compound Iodine-1244.2 days83 ± 5%>97%[8]
[18F]CETO Fluorine-18109.8 minNot specifiedNot specified[7][9]

PET Imaging Protocols and Workflow

Standardized protocols are critical for ensuring image quality and enabling quantitative analysis. The workflow involves patient preparation, tracer administration, and image acquisition.

start Patient with Adrenal Mass (e.g., Incidentaloma) prep Patient Preparation - Dexamethasone suppression (optional) - Fasting - Review medications start->prep injection Tracer Administration - Intravenous injection of [11C]this compound prep->injection synthesis [11C]this compound Synthesis - Cyclotron production - Radiochemistry & QC synthesis->injection uptake Uptake Period - Patient rests quietly for ~30 minutes injection->uptake scan PET/CT Scan - Low-dose CT for attenuation correction - PET acquisition (e.g., 25-30 mins) uptake->scan recon Image Reconstruction & Analysis - SUV calculation - Tumor-to-contralateral ratio scan->recon report Diagnosis & Reporting - Differentiate adrenocortical vs.  non-adrenocortical lesion recon->report start [11C]this compound PET Result high_uptake High Tracer Uptake (e.g., SUVmax > 10) start->high_uptake adrenocortical High Probability of Adrenocortical Origin high_uptake->adrenocortical Yes non_adrenocortical Low Probability of Adrenocortical Origin high_uptake->non_adrenocortical No further_eval Consider: - Adrenocortical Adenoma (ACA) - Adrenocortical Carcinoma (ACC) - Adrenocortical Hyperplasia adrenocortical->further_eval other_lesions Consider: - Pheochromocytoma - Metastasis - Adrenal Cyst / Myelolipoma non_adrenocortical->other_lesions

References

Methodological & Application

Application Notes & Protocols: Metomidate Dosage for Adult Zebrafish Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metomidate hydrochloride is an imidazole-based nonbarbiturate hypnotic agent utilized for the sedation and anesthesia of fish.[1] In adult zebrafish (Danio rerio), it is particularly effective for non-painful procedures that require immobilization or sedation, such as imaging or transport, as it does not provide analgesia.[1][2][3][4] Compared to the more commonly used tricaine (B183219) methanesulfonate (B1217627) (MS-222), this compound has been shown to be less aversive to zebrafish.[5] These application notes provide a detailed protocol for the preparation and use of this compound hydrochloride for inducing various levels of anesthesia in adult zebrafish, summarizing key quantitative data and experimental workflows for researchers and drug development professionals.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound hydrochloride for inducing different stages of anesthesia in adult zebrafish, along with corresponding recovery times as observed in referenced studies.

This compound Concentration (mg/L)Anesthetic Stage AchievedMean Recovery Time (seconds)MortalityNotes
2 mg/LStage I (Light Sedation)168 - 312None reported[1]Sufficient to slow swimming; voluntary movement may be preserved.[1][4]
4 mg/LStage I (Light Sedation)168 - 312None reported[1]Sufficient to slow swimming; voluntary movement may be preserved.[1][4]
6 mg/LStage III, Plane 1 (Light Anesthesia)625None reported[1]Characterized by loss of equilibrium.[1]
8 mg/LStage III, Plane 1 (Light Anesthesia)337None reported[1]Characterized by loss of equilibrium.[1]
10 mg/LStage III, Plane 1 (Light Anesthesia)548None reported[1]Characterized by loss of equilibrium.[1]

Note: Anesthetic stages are based on established criteria for fish. Stage I involves light sedation with some loss of reactivity. Stage III, Plane 1 involves a deeper state of light anesthesia with loss of equilibrium and muscle tone.[1]

Experimental Protocols

This section details the methodology for preparing and using this compound hydrochloride for adult zebrafish anesthesia.

Preparation of this compound Stock Solution

A stock solution is prepared to facilitate accurate dosing in the anesthetic bath.

  • Reagent: this compound hydrochloride (e.g., Aquacalm™).

  • Procedure:

    • Weigh the required amount of this compound hydrochloride powder.

    • Dissolve it in system water (the water in which the zebrafish are normally housed) to create a stock solution of 10 mg/mL .[1]

    • Ensure the powder is completely dissolved by gentle vortexing or inversion.

    • This stock solution can be stored as per the manufacturer's recommendations.

Preparation of Anesthetic Immersion Bath
  • Materials: Anesthetic tank (e.g., 2 L static tank), system water.

  • Procedure:

    • Fill the anesthetic tank with a known volume of system water (e.g., 1 L or 2 L).[1]

    • Using the 10 mg/mL stock solution, calculate the volume needed to achieve the desired final concentration in the anesthetic bath.

      • Calculation Formula: Volume of Stock (mL) = (Desired Final Concentration (mg/L) × Volume of Bath (L)) / Stock Concentration (mg/mL)

      • Example for a 5 mg/L solution in a 2 L tank: (5 mg/L × 2 L) / 10 mg/mL = 1.0 mL of stock solution

    • Pipette the calculated volume of the stock solution into the tank.

    • Gently stir the water to ensure the anesthetic is evenly distributed.

    • Check that the pH of the anesthetic bath is within a normal physiological range for zebrafish (pH 7.0 to 7.5).[1]

Anesthesia Induction and Monitoring
  • Procedure:

    • Net the adult zebrafish from its housing tank and gently transfer it directly into the prepared anesthetic bath.[1]

    • Begin timing the induction period immediately.

    • Continuously observe the fish for key anesthetic indicators:

      • Loss of Equilibrium: The point at which the fish can no longer maintain its normal orientation. This is a key indicator for Stage III anesthesia.[1]

      • Opercular Movement (Gill Beat Rate): Monitor the rate of gill cover movement. A significant slowing indicates a deep plane of anesthesia.

      • Response to Stimuli: Check for a response to a gentle tail fin pinch to assess the depth of anesthesia. Lack of response is indicative of a surgical plane of anesthesia, though this compound is primarily recommended for non-painful procedures.[1]

    • Once the desired level of anesthesia is achieved, the fish can be removed for the intended procedure.

Recovery
  • Procedure:

    • Immediately after the procedure, transfer the anesthetized fish to a tank filled with fresh, well-aerated system water.

    • Begin timing the recovery period.

    • Monitor the fish for the return of normal functions:

      • Return of Opercular Movement: Gill beats should return to a normal rate and rhythm.

      • Return of Equilibrium: The fish should regain its ability to swim upright. Recovery is generally considered complete when the fish can maintain a stable swimming position.[3]

    • Observe the fish for at least one hour post-recovery to ensure no adverse effects. Studies have shown no mortality during anesthesia or in the subsequent 14-day observation period for concentrations up to 10 mg/L.[1]

Visualized Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the anesthesia of adult zebrafish using this compound.

Zebrafish_Anesthesia_Workflow cluster_prep Preparation Phase cluster_procedure Anesthesia Phase cluster_recovery Recovery Phase prep_stock Prepare 10 mg/mL This compound Stock Solution prep_bath Prepare Anesthetic Bath (2-10 mg/L in System Water) prep_stock->prep_bath Titrate transfer_fish Transfer Adult Zebrafish to Anesthetic Bath monitor_induction Monitor Anesthetic Depth: - Loss of Equilibrium - Opercular Rate - Stimulus Response transfer_fish->monitor_induction procedure Perform Non-Painful Procedure (e.g., Imaging) monitor_induction->procedure Desired Stage Reached transfer_recovery Transfer Fish to Fresh System Water monitor_recovery Monitor Recovery: - Return of Equilibrium - Normal Opercular Rate transfer_recovery->monitor_recovery return_housing Return to Housing monitor_recovery->return_housing Full Recovery

Caption: Workflow for this compound Anesthesia in Adult Zebrafish.

References

Standard Operating Procedure for Metomidate Administration in Tilapia

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AP-AN-2025-12-19

Affiliation: Google Research

Introduction

Metomidate is a non-barbiturate hypnotic and sedative agent that is effective for the anesthesia of various fish species, including tilapia. It is recognized for its ability to reduce physiological stress responses, such as elevated cortisol levels, during handling and experimental procedures.[1] This document provides a detailed standard operating procedure (SOP) for the administration of this compound to tilapia (Oreochromis niloticus) for sedation and anesthesia in a research setting. The protocols outlined below are synthesized from established practices in aquaculture and fisheries science to ensure animal welfare and the acquisition of reliable experimental data.

Quantitative Data Summary

The efficacy of an anesthetic is determined by its ability to induce and maintain a desired level of sedation or anesthesia, followed by a smooth and rapid recovery. The following tables summarize the induction and recovery times for this compound and other commonly used anesthetics in tilapia and related cichlid species.

Table 1: this compound Concentration and Efficacy in Cichlids

SpeciesConcentration (mg/L)PurposeInduction Time (minutes)Recovery Time (minutes)Reference
Blue Acaris (Aequidens portalegrensis)10Sedation--Present Study
Blue Acaris (Aequidens portalegrensis)30Surgical Anesthesia7.5 ± 0.5-Present Study
Convict Cichlid (Amatitlania nigrofasciata)0.2Sedation (Transport)--Present Study
Convict Cichlid (Amatitlania nigrofasciata)0.5Sedation (Transport)--Present Study
Convict Cichlid (Amatitlania nigrofasciata)1.0Sedation (Transport)--Present Study

Note: Data for tilapia is limited; therefore, data from closely related cichlid species are presented as a proxy.

Table 2: Comparative Efficacy of Anesthetics in Nile Tilapia (Oreochromis niloticus)

AnestheticConcentration (mg/L)PurposeInduction Time (minutes)Recovery Time (minutes)Reference
Eugenol20Sedation (Transport)--
Eugenol30Anesthesia--
MS-222120Anesthesia--[2]
MS-222250SedationSame as recoverySame as induction[3]
Clove Oil20Complete Anesthesia15.1 ± 0.84.2 ± 0.2[4]
Sodium Bicarbonate20,000Complete Anesthesia7.0 ± 0.127.0 ± 0.12[4]

Experimental Protocols

This section details the methodologies for preparing and administering this compound to tilapia, as well as for monitoring the fish and managing their recovery.

1. Preparation of this compound Stock and Anesthetic Solutions

  • Materials:

    • This compound hydrochloride powder

    • Dechlorinated and aerated water (from the fish's holding tank)

    • Graduated cylinders and beakers

    • Magnetic stirrer and stir bar

    • Weighing scale (accurate to 0.001 g)

    • pH meter

  • Procedure for 1 g/L (1000 mg/L) Stock Solution:

    • Weigh 1.0 g of this compound hydrochloride powder.

    • Add the powder to a beaker containing approximately 800 mL of dechlorinated water.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Stir the solution until the powder is completely dissolved.

    • Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with dechlorinated water.

    • This stock solution can be stored at 4°C for up to one week.

  • Procedure for Anesthetic Bath Preparation:

    • Determine the required volume of the anesthetic bath based on the size of the fish and the experimental tank.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., for a 10 L bath at 10 mg/L, add 100 mL of the 1 g/L stock solution).

    • Add the calculated volume of the stock solution to the experimental tank containing the appropriate volume of water from the fish's holding tank.

    • Gently mix the solution to ensure even distribution of the anesthetic.

    • Measure and record the pH of the anesthetic bath. This compound can lower the pH of the water; if necessary, use a buffer such as sodium bicarbonate to adjust the pH to match that of the holding tank.[5]

    • Ensure the anesthetic bath is well-aerated.

2. Fish Handling and Anesthesia Induction

  • Pre-anesthetic Preparation:

    • Fast the tilapia for 12-24 hours prior to the procedure to reduce metabolic rate and prevent regurgitation of food, which can interfere with gill function.

    • Prepare a recovery tank with clean, well-aerated water from the holding tank. The recovery tank should be of a similar temperature to the anesthetic bath.

  • Induction Procedure:

    • Gently net the tilapia from the holding tank and transfer it to the anesthetic bath.

    • Observe the fish closely and record the time to reach the desired stage of anesthesia (see Table 3).

    • Monitor the fish's opercular movements (gill ventilation rate) and its response to external stimuli.

Table 3: Stages of Anesthesia in Fish

StageDescriptionBehavioral Response
0NormalReactive to external stimuli, normal opercular rate and muscle tone.[3]
ILight SedationSlight loss of reaction to external stimuli, decreased opercular rate.[3]
IIDeep SedationTotal loss of reactivity to all but strong external stimuli, slight decrease in opercular rate, normal equilibrium.[3]
IIILight AnesthesiaPartial loss of equilibrium, slow and regular opercular rate.
IVSurgical AnesthesiaTotal loss of equilibrium and muscle tone, very slow and shallow opercular movements.

3. Monitoring During Anesthesia

  • For short procedures, continuous observation of opercular movements is sufficient.

  • For longer procedures, it is advisable to periodically measure heart rate using appropriate equipment if available.

  • Ensure the fish's gills are irrigated with anesthetic water if it is removed from the bath for the procedure.

4. Recovery

  • Once the procedure is complete, immediately transfer the fish to the prepared recovery tank.

  • Monitor the fish for the return of normal opercular movements, equilibrium, and spontaneous swimming activity.

  • Record the time to full recovery.

  • Do not return the fish to the main holding tank until it has fully recovered and is behaving normally.

Visualizations

Experimental Workflow for this compound Administration in Tilapia

experimental_workflow cluster_prep Preparation Phase cluster_induction Anesthesia Phase cluster_recovery Recovery Phase prep_solution Prepare this compound Stock Solution (1 g/L) prep_bath Prepare Anesthetic Bath (Target Concentration) prep_solution->prep_bath prep_recovery Prepare Recovery Tank (Clean, Aerated Water) prep_fish Fast Fish (12-24 hours) transfer_fish Transfer Tilapia to Anesthetic Bath prep_fish->transfer_fish monitor_induction Monitor Stages of Anesthesia & Record Time transfer_fish->monitor_induction perform_procedure Perform Experimental Procedure monitor_induction->perform_procedure transfer_recovery Transfer Fish to Recovery Tank perform_procedure->transfer_recovery monitor_recovery Monitor Recovery & Record Time transfer_recovery->monitor_recovery return_holding Return to Holding Tank (Post-Full Recovery) monitor_recovery->return_holding

Caption: Workflow for this compound anesthesia in tilapia.

Logical Relationship of Factors Affecting Anesthesia Efficacy

anesthesia_factors cluster_inputs Input Variables cluster_outputs Outcome Metrics concentration This compound Concentration induction_time Induction Time concentration->induction_time recovery_time Recovery Time concentration->recovery_time stress_response Physiological Stress (e.g., Cortisol) concentration->stress_response mortality Mortality Rate concentration->mortality temperature Water Temperature temperature->induction_time temperature->recovery_time ph Water pH ph->induction_time fish_size Fish Size/ Life Stage fish_size->induction_time fish_size->recovery_time

Caption: Factors influencing this compound anesthesia efficacy.

References

Application Notes: The Use of Metomidate in Salmonid Stress Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metomidate is a potent, non-barbiturate hypnotic anesthetic that is highly effective for sedating fish.[1] Beyond its general anesthetic properties, this compound possesses a unique characteristic that makes it an invaluable tool in stress physiology research: it actively inhibits the synthesis and release of cortisol.[1] The primary stress hormone in fish, cortisol, is rapidly elevated in response to common laboratory procedures such as handling, confinement, and netting.[1][2] This anesthesia-induced stress can confound experimental results, making it difficult to isolate the physiological effects of the intended stressor. Unlike more traditional anesthetics like tricaine (B183219) methanesulfonate (B1217627) (MS-222), which can fail to prevent or even contribute to a rise in plasma cortisol, this compound maintains baseline cortisol concentrations throughout the sedation period.[2][3] This makes this compound the anesthetic of choice for studies requiring accurate measurement of the primary stress response in salmonids.

Mechanism of Action

This compound's cortisol-suppressing effect stems from its direct inhibition of the steroidogenic pathway within the interrenal cells (the fish equivalent of the adrenal cortex). Specifically, this compound and its parent compound, etomidate (B1671615), block the activity of the enzyme 11β-hydroxylase (cytochrome P450 11B1) .[4][5][6] This enzyme is responsible for the final step in cortisol biosynthesis: the conversion of 11-deoxycortisol to cortisol. By inhibiting this crucial step, this compound prevents the surge in cortisol production that would typically follow the perception of a stressor, including the stress of capture and handling for experimental sampling.[4][5]

Cortisol Synthesis Pathway and this compound Inhibition cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone seventeen_oh_prog 17α-Hydroxyprogesterone progesterone->seventeen_oh_prog CYP17A1 eleven_deoxy 11-Deoxycortisol seventeen_oh_prog->eleven_deoxy enzyme 11β-hydroxylase (CYP11B1) eleven_deoxy->enzyme cortisol Cortisol (Active Stress Hormone) This compound This compound This compound->enzyme Inhibition enzyme->cortisol

Diagram of the cortisol synthesis pathway showing this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for anesthesia and its comparative effect on plasma cortisol levels in salmonids and other fish species.

Table 1: Anesthetic Efficacy of this compound in Salmonids

Species Concentration (mg/L) Induction Time (min) Recovery Time (min) Notes
Atlantic Salmon (Salmo salar) smolts 2 - 10 2.2 - 6.2 Not specified Effective for preventing cortisol elevation at ≥2 mg/L.[7]
Channel Catfish (Ictalurus punctatus) 6 ~3 Not specified Suppressed plasma cortisol for at least 30 minutes.[2]

| Fathead Minnow (Pimephales promelas) | 4 | Not specified | Not specified | Optimum concentration determined for preventing cortisol increase.[8] |

Table 2: Comparative Effects of Anesthetics on Plasma Cortisol

Species Anesthetic & Concentration Time Post-Stress Plasma Cortisol (ng/mL) Fold Increase vs. Baseline/Metomidate
Channel Catfish This compound (6 mg/L) 10 min ~5 Maintained baseline levels.[2]
Channel Catfish MS-222 (100 ppm) 10 min ~35 ~7-fold increase.[2][3]
Channel Catfish Quinaldine (30 ppm) 30 min ~20 ~4-fold higher than this compound.[9]
Channel Catfish No Anesthetic (Control) 10 min ~110 ~22-fold increase.[3]
Atlantic Salmon This compound (≥2 mg/L) Not specified Resting Level Prevented cortisol elevation.[7]
Fathead Minnow This compound (4 mg/L) 30 min No significant increase Prevented cortisol elevation.[8]

| Fathead Minnow | MS-222 (75 mg/L) | 30 min | Significant increase | Did not prevent cortisol elevation.[8] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Anesthetic Bath

This protocol describes the preparation of a this compound solution for inducing anesthesia in salmonids to prevent a handling-induced cortisol response.

Materials:

  • This compound hydrochloride powder

  • Appropriate solvent (if necessary, follow manufacturer's guidelines)

  • Aerated, temperature-controlled water from the fish holding system

  • Anesthetic tank/container

  • Recovery tank with fresh, aerated system water

Procedure:

  • Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of this compound hydrochloride to ensure accurate final dosing. The solvent and concentration will depend on the specific salt form; consult the manufacturer's data sheet.

  • Working Solution Preparation: Calculate the volume of stock solution needed to achieve the desired final concentration in the anesthetic bath. Effective concentrations for salmonids typically range from 2 to 10 mg/L.[7] A concentration of 5-6 mg/L is often cited as effective for cortisol suppression.[2]

  • Bath Preparation: Fill the anesthetic tank with a known volume of clean, aerated system water. Add the calculated amount of this compound stock solution and mix thoroughly. Ensure the water is well-aerated throughout the procedure.

  • Anesthesia Induction: Carefully transfer fish from the holding tank to the this compound bath. Observe the fish closely for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of movement). Induction time typically ranges from 2 to 6 minutes.[7]

  • Procedure Execution: Once the desired level of sedation is reached, perform the experimental procedure (e.g., blood sampling, tagging) promptly. This compound has been shown to inhibit cortisol secretion within 6 minutes of sedation.[2]

  • Recovery: After the procedure, immediately transfer the fish to the recovery tank containing fresh, well-aerated water. Monitor the fish until normal equilibrium and swimming behavior are restored.

Protocol 2: Acute Confinement Stress Assay

This protocol outlines a method for assessing the physiological response to an acute stressor, using this compound to ensure that measured cortisol levels are a result of the confinement stress and not the sampling procedure.

Experimental Workflow for Acute Stress Study cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimate 1. Acclimation (≥ 48 hours) stressor 2. Apply Stressor (e.g., Netting & Confinement) acclimate->stressor anesthesia 3. Anesthetize Fish (this compound Bath) stressor->anesthesia sampling 4. Collect Samples (e.g., Blood, Tissue) anesthesia->sampling recovery 5. Fish Recovery sampling->recovery analysis 6. Sample Analysis (Cortisol, Glucose, etc.) sampling->analysis data 7. Data Interpretation analysis->data

Workflow for a typical acute stress experiment using this compound.

Procedure:

  • Acclimation: Acclimate fish to individual experimental tanks for at least 48 hours to allow recovery from transfer stress and a return to baseline physiological status.

  • Baseline Sampling (Control Group): For the control group, rapidly net and anesthetize fish directly from their holding tanks using the this compound protocol (Protocol 1). Collect blood samples immediately upon reaching sedation to establish baseline cortisol levels.

  • Stressor Application (Treatment Group): Net fish and transfer them to a small confinement vessel (e.g., a shallow, low-volume container) for a defined period (e.g., 10-30 minutes).[2][3] This acts as the acute stressor.

  • Post-Stress Sampling: At the end of the confinement period, rapidly transfer the fish into the this compound anesthetic bath.

  • Sample Collection: Once the fish are sedated, collect blood samples. The use of this compound ensures that any rise in cortisol is attributable to the confinement stressor, not the subsequent handling and blood sampling.[2]

  • Data Analysis: Compare the plasma cortisol concentrations between the baseline control group and the stressed treatment group to quantify the magnitude of the primary stress response.

Protocol 3: Blood Plasma Collection and Cortisol Analysis

This protocol details the collection and processing of blood for subsequent hormone analysis.

Materials:

  • Heparinized microcapillary tubes or syringes with heparinized needles

  • Microcentrifuge tubes

  • Centrifuge

  • Pipettes

  • Ice bucket and freezer (-20°C or -80°C)

Procedure:

  • Anesthesia: Anesthetize the fish using the this compound protocol (Protocol 1) to the appropriate stage for handling.

  • Blood Collection: Sever the caudal peduncle and collect blood into a heparinized microcapillary tube, or draw blood from the caudal vein using a heparinized syringe.[2] Work quickly to minimize time out of water.

  • Storage on Ice: Immediately place the blood sample on ice to prevent degradation of hormones and other metabolites.

  • Centrifugation: Centrifuge the blood samples (e.g., at 3,000 x g for 10 minutes) to separate the plasma from the blood cells.

  • Plasma Collection: Carefully pipette the plasma (the clear supernatant) into a clean, labeled microcentrifuge tube without disturbing the layer of red blood cells.

  • Storage: Freeze the plasma samples at -20°C or -80°C until analysis.[2]

  • Analysis: Plasma cortisol concentrations are typically measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[2]

References

Application Notes and Protocols for Metomidate in Fish Transportation and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Metomidate hydrochloride is an imidazole-based, non-barbiturate hypnotic drug widely recognized for its efficacy as a sedative and anesthetic in various fish species.[1] Marketed under trade names such as Aquacalm™, it is utilized to mitigate stress and physical injury during common aquaculture procedures like handling, grading, and transportation.[2][3] Unlike some other anesthetics, this compound has the unique property of suppressing the production of cortisol, the primary stress hormone in fish, making it particularly valuable for minimizing the physiological impacts of stressful events.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data summaries for the use of this compound in fish.

2.0 Mechanism of Action

This compound hydrochloride is a rapid-acting hypnotic agent that is absorbed through the gills and acts on the central nervous system to induce sedation or anesthesia.[5] Its primary advantage over many other anesthetics is its ability to inhibit cortisol synthesis.[6] This is achieved by blocking the action of adrenocorticotropic hormone (ACTH) and directly interfering with the cortisol synthesis pathway.[4] Specifically, this compound and its parent compound, etomidate (B1671615), are known to be potent and direct inhibitors of the enzyme 11-beta-hydroxylase, which is critical for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex (or interrenal gland in fish).[4][7] This targeted inhibition prevents the sharp rise in plasma cortisol typically associated with handling and transport stress.[8]

Metomidate_Pathway Stressor Handling / Transport Stressor HPI_Axis Hypothalamic-Pituitary- Interrenal (HPI) Axis Activation Stressor->HPI_Axis ACTH ACTH Release HPI_Axis->ACTH Interrenal Interrenal Gland (Adrenal Homolog) ACTH->Interrenal Enzyme 11-beta-hydroxylase Interrenal->Enzyme stimulates Cortisol_Syn Cortisol Synthesis Enzyme->Cortisol_Syn catalyzes Cortisol Increased Plasma Cortisol Cortisol_Syn->Cortisol Stress_Response Physiological Stress Response Cortisol->Stress_Response This compound This compound This compound->Enzyme INHIBITS

This compound's inhibition of the cortisol synthesis pathway.

3.0 Applications

This compound is primarily used for:

  • Sedation during transport: Minimizes physical activity, reduces oxygen consumption, decreases waste production, and prevents self-injury.[1] Sedation is particularly beneficial for long-duration transport (up to 24 hours).[9]

  • Anesthesia for handling and minor procedures: Allows for detailed examinations, measurements, and minor surgical interventions by inducing a deeper state of immobilization.[2] Anesthetic exposures should generally not exceed 60 minutes.[2][9]

  • Stress reduction in research: By preventing a cortisol spike, it allows for the collection of baseline physiological data and the study of other stress pathways without the confounding variable of cortisol.[6]

4.0 Data Presentation: Efficacy and Dosage

The effectiveness of this compound is species-specific and influenced by water quality parameters such as pH and temperature.[10][11] Lower doses generally result in longer induction times but faster recovery.[10]

Table 1: Recommended Concentrations for Sedation and Anesthesia

Application Concentration Range (mg/L) Target Species Class Reference
Sedation 0.1 - 1.0 Ornamental Finfish [5]
Anesthesia 1.0 - 10.0 Ornamental Finfish [5]
Sedation (Transport) 0.25 - 1.0 General Aquarium/Non-food fish [2]

| Anesthesia (Handling) | 5.0 - 10.0 | General Aquarium/Non-food fish |[2] |

Table 2: Species-Specific Efficacy Data for Transportation and Handling

Species Concentration (mg/L) Application Key Findings Reference
Convict Cichlid (Cichlasoma nigrofasciatum) 1.0 24-h Transport Reduced mortality to 0% and increased saleable fish to 91.7%. [1][12]
Black Molly (Poecilia sphenops) 0.2 - 1.0 24-h Transport No significant beneficial or negative effect detected. [1][12]
Atlantic Salmon (Salmo salar) 1.0 2-h Transport Significantly lower plasma cortisol levels after a 48-h recovery. [13]
Channel Catfish (Ictalurus punctatus) 6.0 Anesthesia Effective induction; cortisol levels remained at baseline for 30 min. [14]
Koi 3.0 - 4.0 Transport Cortisol levels were significantly lower immediately post-transport. [8][15]
Rainbow Trout (Oncorhynchus mykiss) Varies Sedation Mean recovery time was 5.0 minutes, longer than AQUI-S®20E or Tricaine-STM. [3]

| Goldfish (Carassius auratus) | 20.0 | Anesthesia (at pH 6.2) | Reliably anesthetized, but did not survive 30 mg/L induction. |[11] |

5.0 Experimental Protocols

5.1 Protocol for Sedation during Fish Transport

This protocol is adapted from studies on ornamental fish transport.[1][12]

Objective: To sedate fish to minimize stress and mortality during simulated or actual transport for up to 24 hours.

Materials:

  • This compound hydrochloride (e.g., Aquacalm™) powder.[2]

  • Accurate weighing scale (milligram sensitivity).

  • Transport bags or containers.

  • Source water (matching the fish's current housing).

  • Aeration or pure oxygen supply.

  • Separate recovery tank with clean, well-aerated water.

Procedure:

  • Dose Calculation: Determine the volume of water in the transport container. Calculate the mass of this compound needed to achieve the target concentration (e.g., 1.0 mg/L for convict cichlids).[1] For a 10-liter container at 1.0 mg/L, 10 mg of this compound is required.

  • Stock Solution Preparation: For accuracy, create a concentrated stock solution. For example, dissolve 100 mg of this compound in 100 mL of source water to create a 1 mg/mL solution.

  • Treatment Bath Preparation: Add the calculated volume of the stock solution to the transport container and mix thoroughly to ensure even distribution.

  • Fish Acclimation: Gently transfer the fish into the this compound-treated water.

  • Monitoring: Observe the fish for the desired level of sedation. Lightly sedated fish may show reduced activity and a slight loss of equilibrium but should maintain opercular movement.[9]

  • Transport: Seal the container (e.g., bag with an oxygen headspace) and proceed with transport. Do not exceed 24 hours of exposure.[9]

  • Recovery: Upon arrival, transfer the fish to a recovery tank with clean, well-oxygenated water free of this compound. Monitor until normal swimming behavior and equilibrium are restored, which typically occurs within 20 to 90 minutes.[2]

Transport_Workflow Start Start: Prepare for Transport Calc 1. Calculate Required Dose (e.g., 0.1-1.0 mg/L) Start->Calc Prep 2. Prepare Medicated Transport Water Calc->Prep AddFish 3. Introduce Fish to Medicated Water Prep->AddFish Monitor 4. Monitor for Sedation (Reduced Activity) AddFish->Monitor Transport 5. Seal Container & Transport (Max 24 hours) Monitor->Transport Recovery 6. Transfer to Clean Recovery Tank Transport->Recovery Monitor_Rec 7. Monitor Until Normal (20-90 min) Recovery->Monitor_Rec End End: Procedure Complete Monitor_Rec->End

Workflow for fish transportation using this compound sedation.

5.2 Protocol for Anesthesia for Handling and Minor Procedures

This protocol is a general guide based on recommended anesthetic concentrations.[2][5]

Objective: To induce a surgical plane of anesthesia for short-term handling, examination, or minor procedures (not to exceed 60 minutes).

Materials:

  • This compound hydrochloride.

  • Induction tank/container.

  • Handling surface or surgical platform.

  • Water pump or aerator for maintenance (if needed).

  • Clean, well-aerated recovery tank.

  • Monitoring equipment (e.g., stopwatch).

Procedure:

  • Preparation: Prepare an induction bath with the appropriate anesthetic concentration (e.g., 5-10 mg/L).[2] Ensure the water temperature and pH match the source tank.[9] Prepare the recovery tank.

  • Induction: Place the fish in the induction bath. Monitor closely. Anesthetized fish will completely lose equilibrium and cease swimming motion.[2] Induction time can range from under 90 seconds to several minutes depending on the dose and species.[10] Some transient muscle spasms may occur.[2]

  • Procedure: Once the desired plane of anesthesia is reached, remove the fish and perform the procedure. For procedures lasting more than a few minutes out of water, ensure the gills are kept moist with either a maintenance dose of anesthetic solution or clean water.

  • Monitoring during Anesthesia: Continuously monitor opercular (gill cover) movement. A slow, regular rhythm indicates a stable anesthetic plane. Cessation of opercular movement is a sign of overdose, and the fish should be moved to the recovery tank immediately.

  • Recovery: After the procedure, place the fish in the recovery tank. Support the fish upright if necessary, gently moving it through the water to encourage ventilation over the gills. Recovery to normal equilibrium typically takes 20 to 90 minutes.[2] Do not repeat anesthesia within 24 hours.[2]

6.0 Important Considerations and Contraindications

  • Species Variability: Efficacy and safety margins vary significantly between species.[11] Always conduct preliminary trials with a small number of fish when working with a new species.

  • Water Quality: this compound is more effective in alkaline water and at higher temperatures.[10] Its use is contraindicated in fish acclimated to highly acidic waters.[2][11]

  • Air-Breathing Fish: Do not use in species that rely on accessory air-breathing organs (e.g., some gouramis, catfish), as complete anesthesia can lead to high mortality.[2][9]

  • Larval Fish: Larval stages may be more sensitive or show high mortality.[16]

  • Regulatory Status: this compound (Aquacalm™) is an FDA Indexed product for ornamental finfish in the U.S., meaning it can be legally marketed for this use.[3] It is not approved for use in fish intended for human consumption.[2][9]

  • Side Effects: Hyperexcitability during recovery and transient muscle twitching during induction have been reported.[2][11]

References

Application Notes and Protocols for Long-Term Sedation of Ornamental Fish with Metomidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride is a potent, non-barbiturate hypnotic agent highly effective for the sedation and anesthesia of fish.[1] As an imidazole (B134444) derivative, it acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the effects of the principal inhibitory neurotransmitter, GABA, in the central nervous system.[2] This mechanism leads to hyperpolarization of neuronal membranes, resulting in sedation and loss of consciousness.[2] A key advantage of this compound is its ability to suppress the cortisol stress response, making it particularly suitable for long-term sedation protocols where minimizing physiological stress is paramount. This document provides detailed protocols and application notes for the long-term sedation of ornamental fish using this compound.

Data Presentation

Table 1: Recommended this compound Dosages for Sedation and Anesthesia in Ornamental Fish
Species GroupSedation Dosage (mg/L)Anesthesia Dosage (mg/L)Notes
Cichlids (e.g., Convict Cichlid)0.5 - 1.02.0 - 5.0Higher end of sedation range showed reduced mortality and improved appearance after 24h transport.[3][4][5]
Livebearers (e.g., Black Molly, Platy)0.2 - 1.02.0 - 7.0Species-specific sensitivity can vary.
Cyprinids (e.g., Koi, Goldfish)0.1 - 1.01.0 - 10.0Range-finding studies have been conducted for transport.[1]
Gouramis (e.g., Three-spot Gourami)0.1 - 1.02.0 - 5.0
General Ornamental Species0.1 - 1.01.0 - 10.0Dosage should be determined empirically for each species and specific application.
Table 2: Pharmacokinetic and Physiological Effects of this compound in Fish
ParameterValueSpeciesConditions
Pharmacokinetics
Elimination Half-Life (t½)2.2 hoursTurbotIntravenous administration
5.8 hoursHalibutIntravenous administration
3.5 hoursTurbotOral administration
Plasma Clearance (Cl)0.26 L/h·kgTurbotIntravenous administration
0.099 L/h·kgHalibutIntravenous administration
Physiological Effects
Heart RateReducedTurbot, HalibutImmersion
Respiratory RateReduced (opercular beats)Turbot, HalibutImmersion
Cortisol LevelsSuppressed/InhibitedChannel CatfishImmersion
Induction Time (Anesthesia)~1 minuteTurbot, HalibutImmersion (9 mg/L)
Recovery Time (Anesthesia)~26 minutes (motor control)Turbot, HalibutImmersion (9 mg/L)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound hydrochloride for accurate dosing.

Materials:

  • This compound hydrochloride powder (e.g., Aquacalm)

  • Distilled or deionized water

  • Graduated cylinder or volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Storage bottle (amber glass recommended)

Procedure:

  • Calculate the required amount of this compound hydrochloride powder to create a stock solution of a desired concentration (e.g., 1 g in 1 L for a 1 mg/mL solution).

  • Accurately weigh the this compound hydrochloride powder.

  • Measure the desired volume of distilled or deionized water.

  • Place the water in a beaker with a magnetic stir bar and begin stirring.

  • Slowly add the weighed this compound hydrochloride powder to the water while continuously stirring.

  • Continue stirring until the powder is completely dissolved. This compound hydrochloride is water-soluble.[1][6]

  • Transfer the stock solution to a clearly labeled storage bottle.

  • Store the stock solution in a cool, dark place.

Protocol 2: Short-Term Sedation via Immersion (Batch Method)

Objective: To induce and maintain sedation for short-term procedures or transport (up to 24 hours).

Materials:

  • This compound stock solution

  • Treatment tank/container with appropriate volume of system water

  • Aeration source (air stone and pump)

  • Fish to be sedated

  • Recovery tank with clean, aerated system water

Procedure:

  • Prepare the treatment tank with a known volume of water from the fish's home system to minimize stress from changes in water parameters.

  • Aerate the treatment tank.

  • Calculate the volume of this compound stock solution required to achieve the desired final concentration in the treatment tank (refer to Table 1).

  • Add the calculated volume of stock solution to the treatment tank and mix thoroughly.

  • Gently transfer the fish to the treatment tank.

  • Monitor the fish for the desired level of sedation (e.g., reduced swimming activity, loss of equilibrium).

  • For transport, ensure the container is sealed with an oxygen-rich atmosphere above the water.

  • Upon completion of the sedation period, transfer the fish to a recovery tank with clean, well-aerated water.

  • Monitor the fish until normal swimming behavior and equilibrium are restored.

Protocol 3: Long-Term Sedation via Continuous Flow System (Adapted for Multi-Day Studies)

Objective: To maintain a stable plane of sedation for an extended period (days to weeks) for research applications.

Materials:

  • Recirculating aquaculture system or a large holding tank

  • Peristaltic pump or dosing pump

  • This compound stock solution

  • Water quality monitoring equipment (e.g., probes for dissolved oxygen, pH, temperature)

  • Physiological monitoring equipment (see Protocol 4)

  • Feeding tube (if prolonged sedation prevents normal feeding)

Procedure:

  • Acclimate the fish to the experimental tank.

  • Set up a continuous flow-through or recirculating system. For a recirculating system, ensure adequate biological filtration to handle nitrogenous waste.

  • Calculate the initial dose of this compound to be added to the system to achieve the desired sedative concentration.

  • Prepare a reservoir of this compound solution at a concentration calculated to replenish the drug as it is metabolized or removed by the system. The dosing rate will need to be determined empirically based on the system's water exchange rate and the fish's metabolic rate. A starting point can be calculated based on the elimination half-life of this compound (see Table 2), aiming to maintain a steady-state plasma concentration.

  • Use a peristaltic pump to deliver a constant, slow infusion of the this compound solution into the system.

  • Continuously monitor water quality parameters (dissolved oxygen, pH, temperature, ammonia, nitrite) and adjust as necessary. Maintain aeration at all times.

  • Monitor the fish's level of sedation and physiological parameters regularly (see Protocol 4). Adjust the infusion rate as needed to maintain the desired level of sedation.

  • For sedation periods exceeding a few days, nutritional support via a feeding tube may be necessary.

  • To terminate sedation, stop the this compound infusion and begin a gradual water change to dilute the remaining anesthetic.

  • Monitor the fish closely during recovery in clean, well-aerated water.

Protocol 4: Physiological Monitoring During Long-Term Sedation

Objective: To assess the physiological status and welfare of fish during prolonged sedation.

Materials:

  • ECG monitor with appropriate leads

  • Pulse oximeter with a fin clip probe

  • Water quality monitoring equipment

  • Blood collection supplies (for terminal or repeated sampling)

  • Microscope for observing gill ventilation

Procedure:

  • Respiratory Rate: Visually observe and count opercular beats per minute. A decrease in respiratory rate is expected, but cessation of opercular movement indicates an overdose.

  • Heart Rate: For larger fish, an ECG can be used to monitor heart rate and rhythm. Attach leads to needles placed in the muscles near the pectoral fins. A reduced but regular heart rate is expected under sedation.[3]

  • Blood Oxygen Saturation: A pulse oximeter with a fin clip can be used on the caudal fin of larger ornamental fish to monitor blood oxygen levels.

  • Behavioral Responses: Periodically assess the fish's response to gentle stimuli (e.g., a light touch) to ensure the desired level of sedation is maintained.

  • Water Quality: Continuously monitor dissolved oxygen, pH, and temperature. Maintain optimal conditions for the species.

  • Blood Parameters (if required): If the experimental design allows, blood samples can be collected to analyze parameters such as cortisol, glucose, lactate, and blood gases to provide a more detailed physiological profile.

Visualizations

Metomidate_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation Reduced_Excitability->Sedation GABA GABA GABA->GABA_A_Receptor binds to orthosteric site This compound This compound This compound->GABA_A_Receptor binds to allosteric site

Caption: this compound's mechanism of action on the GABA-A receptor.

Long_Term_Sedation_Workflow start Start: Acclimate Fish prepare_system Prepare Continuous Flow/Recirculating System start->prepare_system prepare_this compound Prepare this compound Stock & Infusion Solutions prepare_system->prepare_this compound initial_dose Administer Initial Sedative Dose prepare_this compound->initial_dose start_infusion Start Continuous This compound Infusion initial_dose->start_infusion monitor_fish Monitor Sedation Level & Physiological Parameters start_infusion->monitor_fish monitor_water Monitor Water Quality monitor_fish->monitor_water Simultaneously adjust_infusion Adjust Infusion Rate monitor_fish->adjust_infusion If needed stop_infusion Stop this compound Infusion monitor_fish->stop_infusion At experiment end monitor_water->adjust_infusion If needed adjust_infusion->monitor_fish recovery Transfer to Clean Water & Monitor Recovery stop_infusion->recovery end End of Protocol recovery->end

Caption: Experimental workflow for long-term sedation.

References

Application Note: Preparation of Metomidate Stock Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metomidate is a non-barbiturate, imidazole-based hypnotic and sedative agent. It functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA to produce sedation.[1] Additionally, this compound is a potent and specific inhibitor of the adrenal cortex enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), which are critical for cortisol and aldosterone synthesis, respectively.[1][2][3] This dual activity makes it a valuable tool for neuroscience research, endocrinology studies, and as a radiotracer for the specific imaging of adrenocortical tissues and tumors.[3][4]

The accuracy and reproducibility of experimental results depend critically on the correct preparation, handling, and storage of this compound solutions. Due to its chemical properties, particularly its limited aqueous solubility, careful consideration must be given to the choice of solvent and preparation protocol. This document provides detailed protocols for the preparation of this compound stock and working solutions for various laboratory applications.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Chemical Name Methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate
CAS Number 5377-20-8
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Appearance Colorless to Pale Yellow Solid/Neat
pKa 4.15 ± 0.23 (Predicted)

Data sourced from ChemicalBook.[5][6]

Table 2: Solubility of this compound in Common Laboratory Solvents
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA 40 mM stock solution has been successfully prepared.[7] Common solvent for high-concentration stocks.
Methanol SolubleListed as a suitable solvent.[5][6]
Chloroform SolubleListed as a suitable solvent.[5][6]
Ethanol SolubleOften used in formulations for injection, typically diluted.
Water / Saline / PBS Very Low / InsolubleThis compound is hydrophobic. Direct dissolution in aqueous buffers is not recommended. Precipitation may occur when diluting concentrated organic stocks into aqueous solutions.[8]
Table 3: Recommended Stock and Working Solution Concentrations
ApplicationStock ConcentrationRecommended SolventWorking ConcentrationDilution Buffer
In Vitro (Cell Culture) 10 - 40 mMDMSO1 - 200 µMCell Culture Medium
In Vitro (Metabolism Assay) 40 mMDMSO200 µMBlood/Plasma[7]
In Vivo (Rodent, i.p./i.v.) 10 - 20 mg/mLDMSO, then diluted1 - 10 mg/kgSaline with <5% DMSO
In Vivo (Aquatic, Immersion) 1 - 5 mg/mLEthanol or DMSO5 - 10 mg/LTank Water[1]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents. Work in a well-ventilated area or a chemical fume hood.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example (for 5 mL of a 40 mM stock): Mass = 0.040 mol/L × 0.005 L × 230.26 g/mol = 0.0461 g (46.1 mg).

  • Weigh this compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile amber glass vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

This protocol describes the dilution of the high-concentration DMSO stock for use in cell culture or other aqueous-based assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed sterile cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile polypropylene (B1209903) tubes

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed for the final working concentration. To minimize the final DMSO concentration (ideally ≤ 0.1%), a serial dilution may be necessary.

    • Formula: V₁ = (C₂ × V₂) / C₁

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution

      • V₂ = Final volume of working solution

      • C₂ = Final concentration of working solution

  • Dilution: Add the pre-warmed culture medium or buffer to a sterile tube. While vortexing the medium gently, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is not toxic to the cells being studied.

  • Use Immediately: Use the freshly prepared working solution immediately for experiments. Do not store aqueous dilutions for extended periods.

Protocol 3: Preparation of a Formulation for In Vivo Administration

This protocol is designed for preparing an injectable solution for animal studies. The primary challenge is the precipitation of the hydrophobic compound when diluted in aqueous carriers.

Materials:

  • This compound powder

  • DMSO

  • Sterile Saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

Methodology:

  • Prepare Initial Concentrate: Dissolve the required amount of this compound in a minimal volume of 100% DMSO to create a clear, concentrated solution (e.g., 20 mg/mL).

  • Dilute for Injection: Draw the desired volume of the DMSO concentrate into a syringe.

  • Administer or Further Dilute: For some applications, direct administration of the DMSO solution may be possible depending on the total volume and experimental design. However, it is often necessary to dilute it in a vehicle like saline.

  • Prevent Precipitation: To reduce precipitation, the final solution should contain a low percentage of the organic solvent. A common practice is to dilute the DMSO stock in sterile saline such that the final DMSO concentration is below 5%.[8] The dilution should be done immediately before injection with vigorous mixing.

  • Sterilization: If the final formulation needs to be sterile, filter it through a 0.22 µm syringe filter that is compatible with the solvent mixture.

  • Observe for Clarity: Before injection, visually inspect the solution to ensure no precipitation has occurred. If the solution is cloudy, it should not be used.

Stability and Storage

  • Powder: Store this compound powder in a tightly sealed container at refrigerator temperatures (2-8°C), protected from light.

  • DMSO Stock Solutions: When stored at -20°C or -80°C in tightly sealed amber vials, DMSO stock solutions are stable for several months. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Working Solutions: These solutions are not stable and should be prepared fresh for each experiment and used immediately. Do not store.

Mandatory Visualization

Mechanism of Action Diagram

Metomidate_Mechanism

Experimental Workflow Diagram

Metomidate_Workflow store store thaw thaw store->thaw

References

Metomidate for Minimally Invasive Surgical Procedures in Amphibians: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of metomidate as a surgical anesthetic in amphibians is not well-established and current research indicates significant safety concerns. The following information is based on limited available scientific literature and is intended for research and drug development professionals. Extreme caution is advised, and alternative, more established anesthetic agents should be considered.

Introduction

This compound hydrochloride is an imidazole-based, non-barbiturate hypnotic agent used for sedation and anesthesia in fish.[1][2] Its application in amphibians has been investigated, but a key study on leopard frogs (Rana pipiens) found it to be unsuitable as a sole anesthetic agent for surgical procedures.[1][2] This was attributed to severe adverse cardiovascular effects and unpredictable, prolonged recovery periods.[1]

Quantitative Data from a Study in Leopard Frogs (Rana pipiens)

A singular study evaluated the efficacy of this compound hydrochloride as an anesthetic in leopard frogs via an immersion bath at a concentration of 30 mg/L for 60 minutes.[1][2] The findings are summarized below.

ParameterMean Time / ValueRangeNotes
Induction
Time to Sedation10.36 min-Clinical sedation was achieved in all subjects (n=11).[1]
Time to Loss of Righting Reflex17.36 min-[1][2]
Time to Loss of Escape Response17.82 min-[1][2]
Time to Cessation of Abdominal Respirations28.25 min-[1]
Time to Loss of Gular Respiration36.86 min-[1]
Time to Loss of Palpebral Reflex37.89 min-[1]
Surgical Anesthesia
Achievement of Surgical Anesthesia27% (3/11 frogs)-Defined by the loss of superficial and deep pain withdrawal reflexes.[1]
Duration of Surgical Anesthesia-9 to 20 min[1][2]
Recovery
Time to Regain Gular Respiration9.01 min (median)-[1]
Time to Regain Palpebral Reflex33 min (median)-[1]
Time to Regain Abdominal Respirations68.75 min-[1]
Total Recovery Time424.73 min313 to >600 minExtremely prolonged and varied recovery times were observed.[1][2]
Physiological Effects
CardiovascularMarked and prolonged bradycardia-This was considered potentially physiologically damaging.[1]
RespiratoryLong periods of apnea-While amphibians can rely on cutaneous respiration, this was a noted effect.[1][3]

Experimental Protocol: this compound Anesthesia in Leopard Frogs

The following protocol is adapted from the key study investigating this compound in Rana pipiens.[1][2]

1. Animal Preparation:

  • Healthy, adult male and female leopard frogs (Rana pipiens) were used.

  • Fasting for 12-24 hours prior to anesthesia is generally recommended for amphibians to reduce the risk of regurgitation.[3]

2. Anesthetic Solution Preparation:

  • A 30 mg/L solution of this compound hydrochloride was prepared.

  • The this compound was combined with amphibian Ringer's solution to buffer the acidity and provide a physiologically balanced medium.[1]

  • The pH of the induction solution was maintained between 7.63 and 7.75.[1][2]

3. Induction Procedure:

  • Frogs were individually placed in the this compound immersion bath for 60 minutes.[1][2]

  • The induction process should occur in a container that prevents injury from jumping during the excitement phase.[3]

4. Monitoring During Induction and Anesthesia:

  • The following parameters were monitored and recorded at defined intervals:

    • Heart rate[1][2]

    • Gular and abdominal respiration rates[1][2]

    • Righting reflex[1][2]

    • Superficial and deep pain withdrawal reflexes (e.g., toe pinch)[1][2]

    • Corneal and palpebral reflexes[1][2]

    • Escape response[1][2]

5. Post-Induction and Recovery:

  • After the 60-minute immersion, each frog was removed from the anesthetic solution and rinsed with fresh, dechlorinated water.[1][3]

  • The animals were then placed in amphibian Ringer's solution at 26.6°C for recovery.[1][2]

  • After 210 minutes in the Ringer's solution, the frogs were transferred to a moist environment (e.g., moist paper towels) to complete recovery.[1][2]

  • Continuous monitoring of the aforementioned physiological parameters is crucial throughout the recovery period.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Induction (60 min) cluster_procedure Procedure cluster_recovery Recovery (>5 hours) animal_prep Animal Preparation (Fasting) immersion Immersion in Anesthetic Bath animal_prep->immersion solution_prep Anesthetic Preparation (30 mg/L this compound in Ringer's) solution_prep->immersion monitoring_induction Monitor: - Reflexes - Heart Rate - Respiration immersion->monitoring_induction rinse Rinse with Fresh Water immersion->rinse After 60 min surgery Minimally Invasive Surgical Procedure monitoring_induction->surgery If surgical plane is reached surgery->rinse ringer Recovery in Ringer's Solution rinse->ringer moist_env Transfer to Moist Environment ringer->moist_env monitoring_recovery Continuous Monitoring Until Full Recovery moist_env->monitoring_recovery

Caption: Experimental workflow for this compound anesthesia in leopard frogs.

Alternative Anesthetic Agents for Amphibians

Given the unsuitability of this compound, researchers should consider more established and safer anesthetic agents for amphibians. The following table summarizes some common alternatives.

Anesthetic AgentAdministration RouteTypical Dosage/ConcentrationKey Considerations
MS-222 (Tricaine Methanesulfonate) Immersion, Topical0.1 g/L to 3.0 g/L (species and size dependent)Recommended to be buffered to a neutral pH (7.0-7.4).[3][5] Induction typically within 30 minutes.[5]
Isoflurane Inhalation, Topical Gel, Immersion1-5% for inhalation; variable for topical/immersionCan provide a longer duration of anesthesia (45-80 minutes).[5] Gel preparation should be done in a fume hood.[5]
Benzocaine Immersion0.01% - 0.025% solutionParent compound of MS-222, less water-soluble.[5] Must be dissolved in ethanol (B145695) to create a stock solution.[3]
Eugenol (Clove Oil) Immersion300-350 µL/LNarrow margin of safety and can cause prolonged recovery compared to MS-222.[5] Not recommended for oocyte harvesting.[5]

General Post-Operative Care for Amphibians

Regardless of the anesthetic used, proper post-operative care is critical for recovery.

  • Recovery Environment: The animal should be recovered in a quiet, moist environment at a species-appropriate temperature and humidity.[6] Lining the recovery enclosure with moist, non-abrasive material like paper towels can prevent desiccation.[6]

  • Monitoring: Continue to monitor the animal's condition, incision site, appetite, and behavior.[4]

  • Hydration: Ensure the animal remains well-hydrated. Submerging the amphibian partially in anesthetic-free, clean, de-chlorinated water is often part of the surgical and recovery process.[7]

  • Analgesia: Post-operative pain management should be considered. While research is ongoing, analgesics may be prescribed by a veterinarian.[5][8]

Conclusion

Based on the available scientific literature, This compound hydrochloride is not a recommended anesthetic agent for minimally invasive surgical procedures in amphibians , as demonstrated by its adverse effects in Rana pipiens.[1][2] The marked bradycardia, prolonged and unpredictable recovery, and low success rate in achieving a surgical plane of anesthesia present significant risks.[1] Researchers and clinicians should prioritize the use of well-documented and safer anesthetic agents such as buffered MS-222 for amphibian anesthesia. Further research is necessary to evaluate the suitability and safety of this compound in other amphibian species.

References

The Role of Metomidate in Aquatic Toxicology and Ecotoxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate, an imidazole-based non-barbiturate hypnotic and sedative, is increasingly utilized in aquatic research. Its primary mode of action involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to sedation and anesthesia.[1] A key characteristic of this compound is its ability to inhibit cortisol synthesis, thereby reducing the stress response in fish during handling and experimental procedures.[2][3][4][5] This unique property makes it a valuable tool in aquatic toxicology and ecotoxicology studies, where minimizing confounding stress factors is crucial for accurate assessment of toxicant effects. However, its own potential for toxicity and sublethal effects necessitates careful consideration and standardized evaluation protocols.

These application notes provide a comprehensive overview of the use of this compound in aquatic toxicology, summarizing key quantitative data and detailing experimental protocols for its study.

Data Presentation

Anesthetic and Euthanasia Concentrations of this compound in Various Fish Species
SpeciesConcentration (mg/L)ApplicationExposure TimeCitation
Channel Catfish (Ictalurus punctatus)6Anesthesia3 minutes (induction)[4]
Channel Catfish (Ictalurus punctatus)12.5Anesthesia10 minutes[4]
Convict Cichlid (Cichlasoma nigrofasciatum)1.0Sedation (during transport)24 hours[6]
Black Molly (Poecilia sphenops)0.2, 0.5, 1.0Sedation (during transport)24 hours[6]
Neon Tetra (Paracheirodon innesi)40Euthanasia38 minutes[7][8]
Australian Rainbowfish (Melanotaenia australis)40Euthanasia38 minutes[7][8]
Various Ornamental Fish100Euthanasia35-96 minutes[7][8]
Otocinclus sp.250EuthanasiaNot specified[7][8]
Bronze Corydoras (Corydoras aeneus)1000EuthanasiaNot specified[7][8]
Blue acaris (Aequidens portalegrensis)10SedationNot specified[9]
Blue acaris (Aequidens portalegrensis)30Anesthesia (surgical plane)7.5 minutes (induction)[9]
Platies (Xiphorous maculatus) (pH 7.8)10Anesthesia (surgical plane)< 10 minutes (induction)[9]
Platies (Xiphorous maculatus) (pH 6.0)20-30Anesthesia (surgical plane)< 10 minutes (induction)[9]
Goldfish (Carassius auratus) (pH 6.2)20AnesthesiaNot specified[9]
Sublethal Effects of Etomidate (B1671615) (this compound Analog) on Zebrafish (Danio rerio)
EndpointConcentrationEffectCitation
Reproductive Effects (Adult Females, 4-week exposure) Not SpecifiedPolycystic ovary syndrome (PCOS)-like changes, reduced spawning rates, elevated androgen levels.[2][3]
Transgenerational Effects (Offspring of exposed females) Not SpecifiedIncreased larval mortality and deformity rates, reduced locomotor activity.[2]
Developmental Effects (Embryos) 0.001 - 0.1 mg/LDelayed hatching, increased mortality, morphological abnormalities (pericardial edema, reduced body length, impaired swim bladder inflation, reduced eye size).[1]
Neurobehavioral Effects (Larvae) ≥ 0.1 mg/LSuppressed locomotor activity.[1]
Neurobehavioral Effects (Adults) 0.001 - 0.1 mg/LAnxiolytic-like behavior, enhanced social preference, disrupted shoaling cohesion.[1]

Signaling Pathways and Mechanisms of Action

This compound and its analogue etomidate exert their effects through two primary mechanisms: potentiation of GABAergic neurotransmission and inhibition of steroidogenesis.

GABAergic Neurotransmission

This compound binds to GABA-A receptors, enhancing their affinity for the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which results in sedation and anesthesia.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens This compound This compound This compound->GABA_A_Receptor Potentiates Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx

GABAergic signaling pathway potentiated by this compound.
Inhibition of Cortisol Synthesis

This compound is a potent inhibitor of the enzyme 11β-hydroxylase, a key enzyme in the adrenal steroidogenesis pathway responsible for the conversion of 11-deoxycortisol to cortisol. This inhibition leads to a rapid reduction in circulating cortisol levels, mitigating the physiological stress response.

Cortisol_Synthesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol Catalyzed by Enzyme 11β-hydroxylase Stress_Response Stress Response Cortisol->Stress_Response Mediates This compound This compound This compound->Enzyme Inhibits Enzyme->Cortisol Acute_Toxicity_Workflow start Start acclimation Acclimate Fish (≥14 days) start->acclimation range_finding Range-Finding Test acclimation->range_finding definitive_test Definitive Test Setup (5 concentrations + control) range_finding->definitive_test exposure 96-hour Exposure definitive_test->exposure observations Record Mortality & Sublethal Effects (24, 48, 72, 96h) exposure->observations data_analysis Calculate 96h LC50 observations->data_analysis end End data_analysis->end

References

Anesthetic Protocols for Axolotls: A Review of Current Agents and an Experimental Approach with Metomidate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are intended for use by researchers, scientists, and drug development professionals. All procedures involving live animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC). The information provided for metomidate is extrapolated from studies on other aquatic species and should be considered experimental for axolotls, requiring thorough preliminary investigation.

Introduction

The Mexican axolotl (Ambystoma mexicanum) is a cornerstone model organism in regenerative biology and developmental studies.[1] Surgical and invasive procedures are often necessary, demanding effective and safe anesthesia. While agents like tricaine (B183219) methanesulfonate (B1217627) (MS-222) and propofol (B549288) are commonly used, this document outlines their established protocols and explores the potential, albeit experimental, use of this compound as an anesthetic agent in axolotls.

Currently, there is a lack of established and validated protocols for the use of this compound as an anesthetic in axolotls within the scientific literature. Studies on other amphibians, such as leopard frogs (Rana pipiens), have found this compound to be unsuitable as a sole anesthetic agent due to extremely prolonged and variable recovery times.[2] Therefore, the this compound protocol presented here is hypothetical and intended to serve as a starting point for researchers wishing to investigate its potential, with a strong emphasis on the need for caution and pilot studies.

Established Anesthetic Agents for Axolotls

Tricaine Methanesulfonate (MS-222)

MS-222 is a widely used anesthetic for amphibians.[3][4][5] It functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in the nervous system.[1]

Experimental Protocol: MS-222 Immersion Anesthesia

  • Preparation: Prepare a stock solution of MS-222. Note that MS-222 is acidic and should be buffered with sodium bicarbonate to maintain a neutral pH.

  • Induction: Place the axolotl in an immersion bath containing 0.1% to 0.2% MS-222.[3] A 20-minute immersion in a 0.2% solution has been shown to induce deep anesthesia for 15-30 minutes.[3][4][5]

  • Monitoring: Continuously monitor the axolotl for loss of righting reflex and response to stimuli. Heart rate and blood oxygen saturation can also be monitored.[3][4] An increase in heart rate and blood oxygen saturation has been observed with MS-222 anesthesia in axolotls.[3][4]

  • Maintenance: For longer procedures, anesthesia can be maintained by intermittently irrigating the gills with the anesthetic solution.[6]

  • Recovery: After the procedure, transfer the axolotl to a container of fresh, well-oxygenated water. Recovery, marked by the return of voluntary movement, typically occurs within 60 minutes.[1]

Propofol

Propofol is an alternative immersion anesthetic that has been shown to have less of a cardiovascular effect compared to MS-222.[1] It is a suitable option for neurophysiological experiments where inhibition of voltage-gated sodium channels is undesirable.[1]

Experimental Protocol: Propofol Immersion Anesthesia

  • Preparation: Prepare the propofol immersion bath.

  • Induction: Anesthetize the axolotl by immersion.

  • Monitoring: Monitor for loss of righting reflex and response to stimuli. Propofol has been noted to have a smaller effect on heart rate compared to MS-222.[1]

  • Recovery: Transfer the axolotl to fresh, oxygenated water for recovery. The recovery time is comparable to that of MS-222.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies on commonly used anesthetics in axolotls.

Table 1: Anesthetic Dosages and Times for Axolotls

AnestheticConcentrationInduction TimeDuration of AnesthesiaRecovery TimeReference
MS-2220.1%No anesthetic effect--[3]
MS-2220.2% (20 min bath)Deep anesthesia at 15 min15-30 minutesGradual[3][4][5]
MS-2220.4% (20 min bath)-90 to >120 minutes-[3][4]
PropofolNot specifiedComparable to MS-222-Comparable to MS-222[1]
Alfaxalone (B1662665)up to 5 mg/L-Approx. 1 hourWithin 15 minutes[7]

Table 2: Physiological Effects of Anesthetics on Axolotls

AnestheticHeart RateBlood Oxygen SaturationReference
MS-222 (0.2%)Slightly, but significantly increasedSlightly, but significantly increased[3][4]
PropofolUnchanged during anesthesiaNot significantly different from benzocaine[1]

Experimental Protocol for this compound in Axolotls (Hypothetical)

Caution: This is a hypothetical protocol based on studies in other aquatic vertebrates. This compound has been shown to be unsuitable as a sole anesthetic in leopard frogs due to prolonged recovery.[2] This protocol should be used for research purposes only, starting with low concentrations and a small number of animals.

Experimental Protocol: this compound Immersion Anesthesia (Experimental)

  • Preparation: Prepare a stock solution of this compound hydrochloride. Consider buffering the solution to maintain a neutral pH.

  • Induction (Pilot Study): Begin with a low concentration immersion bath (e.g., 10-30 mg/L, based on the leopard frog study) for a defined period (e.g., 30-60 minutes).[2]

  • Monitoring:

    • Record time to loss of righting reflex and escape response.[2]

    • Monitor heart rate, gular and abdominal respiration rates.[2]

    • Assess depth of anesthesia using superficial and deep pain withdrawal reflexes.[2]

  • Recovery: Transfer the axolotl to fresh, well-oxygenated water. Monitor very closely and record the time to the return of normal behavior. Be prepared for potentially prolonged recovery periods.[2]

  • Data Collection: Meticulously record all parameters, including induction time, duration of anesthesia, and recovery time for each concentration tested.

Diagrams

Anesthetic_Workflow cluster_prep Preparation cluster_induction Induction cluster_monitoring Monitoring cluster_procedure Procedure cluster_recovery Recovery A Prepare Anesthetic Solution (e.g., this compound) C Immersion in Anesthetic Bath A->C B Acclimate Axolotl B->C D Assess Loss of Righting Reflex C->D E Monitor Vital Signs (Heart Rate, Respiration) D->E F Check Withdrawal Reflex E->F G Perform Experimental Procedure F->G Surgical Plane of Anesthesia Achieved H Transfer to Fresh Water G->H I Monitor for Return of Normal Behavior H->I

Caption: Experimental workflow for evaluating anesthetic agents in axolotls.

Metomidate_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates Adrenal_Cortex Adrenal Cortex Cells This compound->Adrenal_Cortex Eleven_Beta_Hydroxylase 11-β-hydroxylase This compound->Eleven_Beta_Hydroxylase Inhibits Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Leads to Anesthesia Anesthetic Effect Neuronal_Inhibition->Anesthesia Cortisol_Synthesis Decreased Cortisol Synthesis Eleven_Beta_Hydroxylase->Cortisol_Synthesis Leads to Stress_Response Reduced Stress Response Cortisol_Synthesis->Stress_Response

Caption: Hypothetical signaling pathway of this compound's anesthetic and endocrine effects.

References

Application of ¹¹C-Metomidate PET in Adrenal Tumor Localization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Positron Emission Tomography (PET) using the radiotracer ¹¹C-metomidate has emerged as a powerful non-invasive imaging modality for the localization and characterization of adrenal tumors. Metomidate, a potent inhibitor of the adrenal steroidogenic enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), provides high specificity for adrenocortical tissue.[1][2] This makes ¹¹C-metomidate PET a valuable tool in the differential diagnosis of adrenal masses, particularly in distinguishing adrenocortical tumors from other adrenal lesions and in the lateralization of aldosterone-producing adenomas in primary aldosteronism.[1][3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ¹¹C-metomidate PET for adrenal tumor localization.

Mechanism of Action

¹¹C-metomidate is a radiolabeled analog of this compound that binds with high affinity and specificity to the CYP11B enzymes, which are key in the synthesis of cortisol and aldosterone in the adrenal cortex.[2] This specific binding allows for the visualization of adrenocortical tissue and tumors with high uptake of the tracer, while non-adrenocortical tissues show minimal to no uptake.[4][5]

Mechanism of ¹¹C-Metomidate Uptake in Adrenocortical Cells cluster_blood Bloodstream cluster_cell Adrenocortical Cell 11C-Metomidate 11C-Metomidate CYP11B1 11β-hydroxylase (CYP11B1) 11C-Metomidate->CYP11B1 Binds to CYP11B2 Aldosterone Synthase (CYP11B2) 11C-Metomidate->CYP11B2 Binds to Cortisol Cortisol CYP11B1->Cortisol Synthesizes Aldosterone Aldosterone CYP11B2->Aldosterone Synthesizes

Mechanism of ¹¹C-Metomidate uptake.

Applications

The primary applications of ¹¹C-metomidate PET in the context of adrenal tumors include:

  • Characterization of Adrenal Incidentalomas: Differentiating adrenocortical adenomas from non-adrenocortical lesions such as pheochromocytomas, metastases, and cysts.[4][5]

  • Localization of Aldosterone-Producing Adenomas: In patients with primary aldosteronism, ¹¹C-metomidate PET can be a non-invasive alternative to adrenal vein sampling (AVS) for lateralizing the source of excess aldosterone production.[1][6][7]

  • Detection of Adrenocortical Carcinoma (ACC): ACCs typically demonstrate high uptake of ¹¹C-metomidate.[2][8]

  • Evaluation of Cushing's Syndrome: While less common, it can be used to identify ACTH-independent adrenal adenomas causing Cushing's syndrome.

Quantitative Data Summary

The standardized uptake value (SUV), a semi-quantitative measure of tracer uptake, is crucial for interpreting ¹¹C-metomidate PET scans. The following tables summarize typical SUVmax values for various adrenal lesions.

Table 1: ¹¹C-Metomidate SUVmax in Different Adrenal Tumors

Tumor TypeMedian/Mean SUVmaxRangeReference
Adrenocortical Carcinoma28.05.0 - 32.0[5][8][9]
Functioning Adenomas (e.g., in Primary Aldosteronism)21.7 ± 1.610.3 - 38.9[2][10]
Active Adenomas (general)12.79.1 - 26.1[8][9]
Non-secretory/Inactive Adenomas12.27.8 - 25.4[8][9]
Non-adrenocortical Tumors (e.g., pheochromocytoma, metastases)5.71.9 - 10.5[2][8][9]
Normal Adrenal Gland13.8 ± 0.64.6 - 13.8[8][10]

Table 2: Diagnostic Performance of ¹¹C-Metomidate PET in Primary Aldosteronism

ParameterValueNotesReference
Concordance with AVS51% - 55%Varies between studies.[6][11]
Sensitivity (for lateralization)76%Using an SUVmax ratio >1.25.[2][10]
Specificity (for lateralization)87%Using an SUVmax ratio >1.25. Rises to 100% with SUVmax >17.[2][10]
Accuracy for predicting biochemical success post-adrenalectomy72.7%Non-inferior to AVS in a prospective trial.[7]

Experimental Protocols

The following protocols are synthesized from multiple research studies to provide a comprehensive guide.

Patient Preparation
  • Fasting: Patients should fast for at least 4-6 hours prior to the scan.

  • Medication Review: Review and potentially hold medications that could interfere with tracer uptake.

  • Dexamethasone (B1670325) Suppression (for Primary Aldosteronism): To enhance the contrast between an aldosterone-producing adenoma and normal adrenal tissue, premedication with dexamethasone can be employed. A common regimen is 0.5 mg of dexamethasone administered orally every 6 hours for 3 days prior to the PET scan.[10][12] This suppresses ACTH, thereby reducing ¹¹C-metomidate uptake in normal adrenal tissue.[5]

Radiotracer Synthesis and Administration
  • Synthesis: ¹¹C-metomidate is produced in a cyclotron. Due to the short half-life of Carbon-11 (approximately 20 minutes), on-site production is necessary.[13]

  • Dosage: An intravenous bolus injection of 150-500 MBq of ¹¹C-metomidate is administered.[10][12][13]

PET/CT Imaging Protocol
  • Uptake Period: A 30-45 minute uptake period follows the injection, during which the patient should rest comfortably.[2][13]

  • Imaging Acquisition:

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.[2]

    • Dynamic or static PET images of the upper abdomen, centered on the adrenal glands, are acquired. Dynamic imaging is typically performed for 45 minutes post-injection, while static images are often acquired between 35 and 45 minutes post-injection.[2][10][12]

¹¹C-Metomidate PET/CT Experimental Workflow Patient_Prep Patient Preparation (Fasting, Medication Review, Dexamethasone Suppression) Radiotracer_Admin ¹¹C-Metomidate Administration (150-500 MBq IV) Patient_Prep->Radiotracer_Admin Uptake Uptake Period (30-45 minutes) Radiotracer_Admin->Uptake Imaging PET/CT Imaging (Low-dose CT, PET acquisition) Uptake->Imaging Analysis Image Analysis (SUVmax calculation, Lesion localization) Imaging->Analysis Report Clinical Report Analysis->Report

Workflow for ¹¹C-Metomidate PET/CT.
Image Analysis and Interpretation

  • Visual Assessment: Adrenocortical lesions will typically show high tracer uptake, appearing as "hot spots" on the PET images.

  • Quantitative Analysis:

    • Regions of interest (ROIs) are drawn around the adrenal lesion(s) and normal adrenal tissue on the co-registered CT images.

    • The maximum standardized uptake value (SUVmax) is calculated for each ROI.

    • For lateralization in primary aldosteronism, the ratio of the SUVmax of the adrenal tumor to the SUVmax of the contralateral normal adrenal gland is calculated. A ratio greater than 1.25 is often considered indicative of unilateral disease.[2][10]

Diagnostic Logic for Adrenal Lesion Characterization Start Indeterminate Adrenal Lesion on CT/MRI MTO_PET ¹¹C-Metomidate PET/CT Start->MTO_PET MTO_Uptake High ¹¹C-Metomidate Uptake? MTO_PET->MTO_Uptake Adrenocortical Adrenocortical Origin (Adenoma, ACC) MTO_Uptake->Adrenocortical Yes Non_Adrenocortical Non-Adrenocortical Origin (Pheochromocytoma, Metastasis) MTO_Uptake->Non_Adrenocortical No FDG_PET Consider ¹⁸F-FDG PET/CT Adrenocortical->FDG_PET FDG_Uptake High ¹⁸F-FDG Uptake? FDG_PET->FDG_Uptake Malignant Suggestive of Malignancy (ACC, Metastasis) FDG_Uptake->Malignant Yes Benign Suggestive of Benign Lesion (Adenoma) FDG_Uptake->Benign No

Diagnostic pathway for adrenal lesions.

Limitations and Considerations

  • Availability: The short half-life of ¹¹C necessitates an on-site cyclotron, limiting the widespread availability of ¹¹C-metomidate PET.[13]

  • Suboptimal Concordance with AVS: Some studies have shown suboptimal concordance between ¹¹C-metomidate PET and AVS for the lateralization of primary aldosteronism, although a recent trial demonstrated its non-inferiority in predicting surgical outcomes.[6][7][11]

  • Distinguishing Benign from Malignant Adrenocortical Tumors: While ¹¹C-metomidate PET can identify tumors of adrenocortical origin, it may not reliably differentiate between benign adenomas and malignant adrenocortical carcinomas based on uptake values alone, as both can show high uptake.[2] Combining ¹¹C-metomidate PET with ¹⁸F-FDG PET may improve this differentiation, as malignant lesions are typically more metabolically active and show higher FDG uptake.[8][14]

Conclusion

¹¹C-metomidate PET is a highly specific imaging modality for the localization and characterization of adrenocortical tumors. Its non-invasive nature presents a significant advantage over procedures like adrenal vein sampling. By following standardized protocols and utilizing quantitative analysis, researchers and clinicians can effectively employ this technique to improve the diagnosis and management of patients with adrenal pathologies. Further research is ongoing to refine its role and expand its applications in adrenal imaging.

References

Application Notes and Protocols: Adrenal Vein Sampling vs. [11C]Metomidate PET-CT in the Diagnosis of Primary Aldosteronism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Primary aldosteronism is the most common cause of secondary hypertension, and its accurate diagnosis and subtype classification are crucial for appropriate patient management.[1] Distinguishing between unilateral aldosterone-producing adenomas, which are often surgically curable, and bilateral adrenal hyperplasia, which is managed medically, is a key diagnostic challenge.[1][2] For years, Adrenal Vein Sampling (AVS) has been the gold standard for this differentiation. However, the emergence of molecular imaging with [11C]metomidate Positron Emission Tomography-Computed Tomography (PET-CT) presents a non-invasive alternative.[3][4][5][6] These application notes provide a detailed comparison of the two methodologies, including their diagnostic performance and procedural protocols, to aid researchers, scientists, and drug development professionals in this field.

Comparative Analysis of Diagnostic Performance

Recent studies have demonstrated that [11C]this compound PET-CT is non-inferior to AVS in diagnosing unilateral primary aldosteronism, offering a promising non-invasive alternative.[3][4][6] The accuracy of [11C]this compound PET-CT in predicting biochemical and clinical success after adrenalectomy is comparable to that of AVS.[4][7]

Parameter Adrenal Vein Sampling (AVS) [11C]this compound PET-CT Source
Accuracy in Predicting Biochemical Success 63.6%72.7%[4][7]
Accuracy in Predicting Clinical Success 61.5%65.4%[4][7]
Sensitivity for Unilateral Disease (Post-Surgical Cure) 75% (95% CI: 50.9-91.3)80% (95% CI: 56.3-94.3)
Sensitivity for Unilateral Disease (Final Diagnosis) 68.2% (95% CI: 45.1-86.1)81.9% (95% CI: 59.7-94.8)
Specificity for Unilateral Disease (Final Diagnosis) 100% (95% CI: 15.8-100)100% (95% CI: 15.8-100)
Rate of High Probability Unilateral PA Diagnosis 46.2% (78 of 169 participants)52.7% (89 of 169 participants)[3]
Technical Success Rate Variable (can be low)High[8]

Mechanism of [11C]this compound Uptake

[11C]this compound is a radiolabeled analogue of etomidate, a potent inhibitor of the adrenal enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2).[9] These enzymes are crucial for cortisol and aldosterone synthesis, respectively. The high expression of these enzymes in adrenocortical tissue, particularly in aldosterone-producing adenomas, leads to specific and high uptake of [11C]this compound, allowing for visualization with PET-CT.[9][10][11] Dexamethasone (B1670325) is administered prior to the scan to suppress the pituitary-adrenal axis, reducing cortisol production from normal adrenal tissue and enhancing the signal-to-noise ratio for detecting aldosterone-producing adenomas.[12][13]

cluster_pituitary Pituitary Gland cluster_adrenal Adrenal Cortex ACTH ACTH CYP11B1_B2 CYP11B1 / CYP11B2 ACTH->CYP11B1_B2 stimulates Cortisol_Aldosterone Cortisol & Aldosterone Synthesis CYP11B1_B2->Cortisol_Aldosterone Dexamethasone Dexamethasone Dexamethasone->ACTH inhibits This compound [11C]this compound This compound->CYP11B1_B2 binds to & inhibits PET_CT_Signal PET-CT Signal This compound->PET_CT_Signal generates

Caption: Mechanism of [11C]this compound uptake in the adrenal cortex.

Experimental Protocols

Adrenal Vein Sampling (AVS) Protocol

AVS is an invasive procedure that involves catheterization of the adrenal veins to measure aldosterone and cortisol levels.[8][14]

Patient Preparation:

  • Medication Review: Antihypertensive medications that interfere with the renin-angiotensin-aldosterone system should be withdrawn for at least 2-4 weeks prior to the procedure.[2][15] This includes spironolactone, eplerenone, and amiloride.[15]

  • Potassium Correction: Hypokalemia should be corrected before AVS as it can suppress aldosterone secretion.[16]

  • Fasting: Patients may be instructed not to eat or drink for several hours before the procedure.[14]

  • Informed Consent: Obtain written informed consent after explaining the risks and benefits of the procedure.

Procedure:

  • Access: A catheter is inserted into a groin vein under local anesthesia.[14]

  • Catheterization: Under fluoroscopic guidance, the catheter is guided to the right and left adrenal veins.[14][17] This can be done sequentially or simultaneously.[2]

  • ACTH Stimulation (Optional): A bolus or continuous infusion of cosyntropin (B549272) (ACTH) may be administered to stimulate cortisol and aldosterone secretion, which can aid in confirming successful catheter placement and interpreting the results.[16][18]

  • Blood Sampling: Blood samples are drawn from both adrenal veins and a peripheral vein (e.g., inferior vena cava).[2][14]

  • Post-procedure: The catheter is removed, and pressure is applied to the puncture site. The patient is monitored for several hours.[14]

Interpretation of Results:

  • Successful Cannulation: Confirmed by a selectivity index, which is the ratio of cortisol in the adrenal vein to the peripheral vein. A selectivity index of ≥2 for unstimulated AVS or ≥5 for ACTH-stimulated AVS is generally considered successful.[8]

  • Lateralization: Determined by the lateralization index, which is the ratio of the aldosterone/cortisol ratio from the dominant side to the non-dominant side. A lateralization index of ≥4 is typically indicative of unilateral aldosterone excess.[8]

Start Start Patient_Prep Patient Preparation (Medication withdrawal, K+ correction) Start->Patient_Prep Catheterization Catheterization of Adrenal Veins (Fluoroscopic Guidance) Patient_Prep->Catheterization ACTH_Stim Optional ACTH Stimulation Catheterization->ACTH_Stim Blood_Sampling Blood Sampling (Adrenal Veins & Peripheral Vein) ACTH_Stim->Blood_Sampling Analysis Laboratory Analysis (Aldosterone & Cortisol) Blood_Sampling->Analysis Interpretation Interpretation of Results (Selectivity & Lateralization Indices) Analysis->Interpretation End End Interpretation->End

Caption: Workflow for Adrenal Vein Sampling (AVS).

[11C]this compound PET-CT Protocol

[11C]this compound PET-CT is a non-invasive imaging technique that visualizes areas of high aldosterone synthase activity.[12][19]

Patient Preparation:

  • Dexamethasone Suppression: Patients are treated with dexamethasone for 3 days prior to the scan to suppress cortisol production from normal adrenal tissue.[18][19][20]

  • Fasting: Patients should fast for at least 4 hours before the scan.[21][22] Water is permitted.[21]

  • Medication Review: Inform the imaging center of all current medications.

  • Informed Consent: Obtain written informed consent.

Procedure:

  • Radiotracer Injection: An intravenous dose of 90-300 MBq of [11C]this compound is administered.[12]

  • Uptake Period: There is a 30-minute uptake period where the patient rests quietly.[12]

  • Imaging: A low-dose CT scan of the adrenal glands is performed for anatomical localization, followed by a 30-minute PET acquisition over the same area.[12]

  • Image Fusion: The PET and CT images are fused to localize areas of high radiotracer uptake.[12]

Interpretation of Results:

  • Visual Assessment: Images are visually inspected for focal areas of increased uptake in the adrenal glands.

  • Quantitative Analysis: A high probability of unilateral primary aldosteronism is indicated by:

    • A focal adrenal nodule with benign characteristics on CT.

    • Uptake of [11C]this compound in this nodule.

    • A ratio of the tumor's maximum standardized uptake value (SUVmax) to the contralateral gland's SUVmax of more than 1.25.[3]

Start Start Patient_Prep Patient Preparation (Dexamethasone suppression, Fasting) Start->Patient_Prep Radiotracer_Injection IV Injection of [11C]this compound Patient_Prep->Radiotracer_Injection Uptake_Period 30-minute Uptake Period Radiotracer_Injection->Uptake_Period PET_CT_Scan Low-dose CT followed by PET Scan Uptake_Period->PET_CT_Scan Image_Fusion Image Fusion and Analysis PET_CT_Scan->Image_Fusion Interpretation Interpretation of Results (Visual & Quantitative - SUVmax) Image_Fusion->Interpretation End End Interpretation->End

Caption: Workflow for [11C]this compound PET-CT.

Conclusion

Both AVS and [11C]this compound PET-CT are valuable tools for the subtype diagnosis of primary aldosteronism. While AVS remains a standard, its invasive nature and technical challenges can be limiting. [11C]this compound PET-CT has emerged as a non-invasive and accurate alternative, with evidence suggesting it is non-inferior to AVS. The choice of procedure may depend on local expertise, availability, and patient factors. These detailed protocols and comparative data provide a foundation for researchers and clinicians to make informed decisions in the diagnosis and management of primary aldosteronism.

References

Application Notes & Protocols: Dexamethasone Suppression for Enhanced Metomidate PET Imaging of Adrenocortical Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metomidate, a potent inhibitor of the adrenal enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), is a valuable radiotracer for positron emission tomography (PET) imaging of adrenocortical tissues.[1] [11C]-metomidate PET-CT is a promising non-invasive technique for the localization of unilateral aldosterone-producing adenomas (APAs) in patients with primary aldosteronism (PA), offering a potential alternative to the invasive adrenal vein sampling (AVS) procedure.[2][3][4][5] To enhance the diagnostic accuracy of this compound PET, a dexamethasone (B1670325) suppression protocol is frequently employed. Dexamethasone, a synthetic glucocorticoid, suppresses the pituitary-adrenal axis, reducing adrenocorticotropic hormone (ACTH)-stimulated cortisol production from normal adrenal tissue.[6][7] This suppression of background adrenal uptake aims to increase the tumor-to-normal adrenal uptake ratio, thereby improving the conspicuity of small adenomas.[1][8]

Signaling Pathway

G cluster_pituitary Pituitary Gland cluster_adrenal Adrenal Cortex ACTH ACTH CYP11B1 CYP11B1 ACTH->CYP11B1 stimulates Cortisol Cortisol CYP11B1->Cortisol produces Dexamethasone Dexamethasone Dexamethasone->ACTH inhibits release This compound This compound This compound->CYP11B1 inhibits CYP11B2 CYP11B2 This compound->CYP11B2 inhibits Aldosterone Aldosterone CYP11B2->Aldosterone produces

Caption: Dexamethasone and this compound signaling pathways.

Experimental Protocols

This section details the methodology for the dexamethasone suppression protocol followed by the [11C]-metomidate PET-CT scan.

Patient Selection:

  • Patients with a confirmed diagnosis of primary aldosteronism who are being considered for adrenalectomy are suitable candidates.[2]

  • Patients with adrenal incidentalomas requiring further characterization may also be included.[9]

Materials:

  • Dexamethasone tablets (0.5 mg)

  • [11C]-metomidate radiotracer

  • PET-CT scanner

Dexamethasone Administration Protocol:

  • Dosage: Administer 0.5 mg of dexamethasone orally every 6 hours.[2][3]

  • Duration: The suppression treatment should be continued for 3 to 5 days prior to the [11C]-metomidate PET scan.[6][7]

  • Final Dose: The last dose of dexamethasone should be taken on the morning of the PET scan. If the scan is scheduled for the afternoon, the last dose can be taken at midday.[6][7]

[11C]-Metomidate PET-CT Imaging Protocol:

  • Patient Preparation: Patients should fast for a minimum of 4 hours prior to the scan.

  • Radiotracer Injection: An intravenous cannula is inserted, and the [11C]-metomidate radiotracer is administered.

  • Uptake Period: An uptake period of 30 minutes is allowed following the injection.[7]

  • Image Acquisition: A PET-CT scan of the abdomen is performed.

  • Image Analysis: The standardized uptake value (SUV) is calculated for regions of interest, including the adrenal tumor and normal adrenal tissue.

Data Presentation

The following table summarizes the quantitative data on the effect of dexamethasone suppression on [11C]-metomidate uptake in adrenal tissues.

ParameterBefore DexamethasoneAfter DexamethasoneP-valueReference
Tumor SUVmax > 0.05[8]
PA AdenomasNot specifiedNot specified
Non-functional AdenomasNot specifiedNot specified
Normal Adrenal Cortex SUV < 0.05[8]
Tumor-to-Normal Adrenal Ratio > 0.05[8]

SUV: Standardized Uptake Value; PA: Primary Aldosteronism

Note: While dexamethasone significantly suppresses uptake in the normal adrenal cortex, studies have shown that it may not significantly decrease tumor SUV or increase the tumor-to-normal adrenal ratio.[1][8]

Experimental Workflow

The following diagram illustrates the complete workflow of the dexamethasone suppression protocol for this compound PET scans.

G Patient_Screening Patient Screening and Confirmation of Primary Aldosteronism Dexamethasone_Admin Dexamethasone Administration (0.5 mg q6h for 3-5 days) Patient_Screening->Dexamethasone_Admin PET_Scan_Prep Patient Preparation for PET Scan (Fasting) Dexamethasone_Admin->PET_Scan_Prep Radiotracer_Injection [11C]-Metomidate Injection PET_Scan_Prep->Radiotracer_Injection Image_Acquisition PET-CT Image Acquisition Radiotracer_Injection->Image_Acquisition Image_Analysis Image Analysis (SUV Measurement) Image_Acquisition->Image_Analysis Diagnosis Diagnosis and Treatment Planning Image_Analysis->Diagnosis

Caption: Workflow for Dexamethasone Suppression this compound PET.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Metomidate Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various radiolabeled metomidate tracers, which are potent inhibitors of the 11β-hydroxylase enzyme and valuable tools for positron emission tomography (PET) imaging of adrenocortical tissues and related tumors. The following protocols for the preparation of Carbon-11, Fluorine-18, and Iodine-124 labeled this compound analogues are based on established scientific literature.

Introduction

This compound and its analogues are specific ligands for the cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are overexpressed in many adrenocortical tumors. Radiolabeling these compounds allows for non-invasive in vivo visualization and characterization of adrenal masses.[1][2] The choice of radionuclide—typically a positron emitter like ¹¹C, ¹⁸F, or ¹²⁴I—depends on the desired application, logistical considerations of half-life, and the required imaging resolution.[3][4]

This guide offers detailed protocols for the synthesis of three key radiolabeled this compound tracers:

  • [¹¹C]this compound ([¹¹C]MTO)

  • Para-chloro-2-[¹⁸F]fluoroethyl-etomidate ([¹⁸F]CETO)

  • [¹²⁴I]Iodothis compound ([¹²⁴I]IMTO)

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the described radiolabeled this compound tracers, allowing for easy comparison of their synthetic profiles.

TracerPrecursorRadiolabeling AgentRadiochemical Yield (RCY)Synthesis TimeMolar Activity (at EOS)Radiochemical Purity
[¹¹C]this compound (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid[¹¹C]Methyl Iodide5-10% (uncorrected)[5]~40 minutes[5]~500 Ci/mmol (~18.5 GBq/µmol)[5]>97%[5]
[¹⁸F]CETO p-chloro-2-tosyloxyethyl-etomidate (pCETO)[¹⁸F]Fluoride~10-15% (from 20-30 GBq [¹⁸F]F⁻)[3]~90 minutes[3]~300 GBq/µmol[3]>99%[3]
[¹²⁴I]Iodothis compound Tributylstannyl-metomidate precursor[¹²⁴I]Iodide83 ± 5%[6]Not specifiedNot specified>97%[6]

Experimental Protocols

Synthesis of (R)-[O-methyl-¹¹C]this compound ([¹¹C]MTO)

This protocol details the preparation of [¹¹C]this compound via the methylation of its carboxylic acid precursor with [¹¹C]methyl iodide.

1.1. Precursor Preparation The precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is converted to its tetrabutylammonium (B224687) salt to enhance nucleophilicity for the methylation reaction.[5][7]

  • Dissolve 1 mg of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid in 100 µL of dichloromethane.

  • Add 5.2 µL of 0.77 M tetrabutylammonium hydroxide.

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitute the resulting tetrabutylammonium salt in 300 µL of dimethylformamide (DMF).[5]

1.2. Radiosynthesis [¹¹C]Methyl iodide is produced from cyclotron-produced [¹¹C]CO₂ via reduction and subsequent reaction with hydroiodic acid.

  • Trap the produced [¹¹C]methyl iodide in the DMF solution containing the precursor salt.

  • Heat the reaction mixture at 130°C for 4 minutes in a sealed vessel.[5]

  • After the reaction, cool the vessel and dilute the mixture with water.

1.3. Purification

  • Purify the reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

    • Column: µBondapak C18, 5 µm, 200 mm x 10 mm

    • Mobile Phase: 0.3 M HCl in saline/Ethanol (B145695) (65/35)

    • Flow Rate: 6 ml/min

    • Detection: UV at 254 nm

  • Collect the fraction corresponding to [¹¹C]this compound.

  • Dilute the collected fraction with saline.

1.4. Formulation and Quality Control

  • Pass the diluted product solution through a 0.22 µm sterile filter into a sterile vial.[5]

  • Perform quality control using analytical HPLC to determine radiochemical purity.[5]

  • Conduct gas chromatography (GC) to analyze for residual solvents (e.g., DMF, dichloromethane).[5]

  • Measure the pH and osmolality of the final product solution.

G cluster_precursor Precursor Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control precursor This compound Acid Precursor salt Tetrabutylammonium Salt in DMF precursor->salt + TBAH, Evaporate, Reconstitute in DMF reaction Methylation Reaction (130°C, 4 min) salt->reaction c11_meI [11C]Methyl Iodide c11_meI->reaction crude Crude [11C]MTO reaction->crude Dilute with Water hplc Semi-preparative HPLC crude->hplc formulation Sterile Filtration & Formulation hplc->formulation final_product Final [11C]MTO Product formulation->final_product qc_steps Analytical HPLC GC for Residual Solvents pH & Osmolality final_product->qc_steps

Caption: Workflow for the synthesis of [¹¹C]this compound.

Synthesis of para-chloro-2-[¹⁸F]fluoroethyl-etomidate ([¹⁸F]CETO)

This protocol outlines a one-pot method for the synthesis of [¹⁸F]CETO, an ¹⁸F-labeled etomidate (B1671615) analogue with favorable imaging characteristics.[3]

2.1. [¹⁸F]Fluoride Trapping and Elution

  • Trap aqueous [¹⁸F]fluoride, obtained from a cyclotron, onto a QMA (quaternary methyl ammonium) solid-phase extraction (SPE) cartridge.

  • Elute the trapped [¹⁸F]fluoride from the cartridge with a solution of 100 mg of Kryptofix 2.2.2 (K₂₂₂) and 14 mg of K₂CO₃ in 8 mL of dry acetonitrile and 2 mL of sterile water.[3]

  • Dry the eluted [¹⁸F]fluoride by azeotropic distillation at 120°C under vacuum to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

2.2. Radiosynthesis

  • Add a solution of 2-3 mg of the precursor, p-chloro-2-tosyloxyethyl-etomidate (pCETO), in 500 µL of dimethyl sulfoxide (B87167) (DMSO) to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 110°C for 10 minutes.[3]

  • After the reaction, cool the mixture and dilute it with 2 mL of water.

2.3. Purification

  • Purify the crude [¹⁸F]CETO using semi-preparative HPLC.[3]

    • Column: ACE-HL C18, 250 x 10 mm

    • Mobile Phase: 50% acetonitrile in 50 mM ammonium formate buffer

  • Collect the fraction containing the purified [¹⁸F]CETO.

2.4. Formulation and Quality Control

  • The collected HPLC fraction is typically reformulated into a physiologically compatible solution, often by solid-phase extraction.

  • Perform quality control to ensure the final product is free of precursor and has a high radiochemical purity (>99%).[3] Analytical HPLC is used for this purpose.

G cluster_fluoride_prep [18F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control f18_aq Aqueous [18F]Fluoride qma QMA Cartridge Trapping f18_aq->qma elution Elution with K222/K2CO3 qma->elution drying Azeotropic Drying elution->drying reaction Fluorination Reaction (110°C, 10 min) drying->reaction precursor pCETO Precursor in DMSO precursor->reaction crude Crude [18F]CETO reaction->crude Dilute with Water hplc Semi-preparative HPLC crude->hplc formulation Reformulation hplc->formulation final_product Final [18F]CETO Product formulation->final_product qc_steps Analytical HPLC for Purity final_product->qc_steps

Caption: Workflow for the synthesis of [¹⁸F]CETO.

Synthesis of [¹²⁴I]Iodothis compound ([¹²⁴I]IMTO)

This protocol describes the synthesis of [¹²⁴I]Iodothis compound via an oxidative radioiodo-destannylation reaction.[6]

3.1. Radiosynthesis

  • The synthesis involves the reaction of a tributylstannyl-metomidate precursor with [¹²⁴I]iodide in the presence of an oxidizing agent.

  • The specific reaction conditions (oxidizing agent, solvent, temperature, and time) should be optimized but typically involve mild conditions to prevent decomposition of the tracer.

3.2. Purification

  • Purify the reaction mixture using semi-preparative HPLC to separate [¹²⁴I]IMTO from the precursor, unreacted iodide, and other byproducts.[6]

3.3. Formulation and Quality Control

  • Formulate the purified [¹²⁴I]IMTO in an acetate-buffered saline solution.

  • To prevent radiolytic decomposition, add stabilizers such as ascorbic acid and ethanol to the final formulation.[6] The final product has been shown to be stable for up to 48 hours at room temperature.[6]

  • Confirm the radiochemical purity (>97%) of the final product using analytical HPLC with radioactivity detection.[6]

G cluster_synthesis Radiosynthesis cluster_purification Purification cluster_formulation_qc Formulation & Quality Control precursor Tributylstannyl Precursor reaction Radioiodo-destannylation precursor->reaction i124 [124I]Iodide i124->reaction oxidizing_agent Oxidizing Agent oxidizing_agent->reaction crude Crude [124I]IMTO reaction->crude hplc Semi-preparative HPLC crude->hplc formulation Formulation in Buffered Saline with Stabilizers hplc->formulation final_product Final [124I]IMTO Product formulation->final_product qc Analytical HPLC for Purity final_product->qc

Caption: Workflow for the synthesis of [¹²⁴I]Iodothis compound.

References

Troubleshooting & Optimization

Technical Support Center: Anesthetic Agents for Larval Fish

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the use of metomidate and its analogs as anesthetic agents in larval fish, with a primary focus on understanding and mitigating induced mortality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an anesthetic?

A1: this compound is a non-barbiturate hypnotic anesthetic agent. Its primary mechanism of action involves modulating the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to the GABA-A receptor, this compound and its derivative etomidate (B1671615) enhance the receptor's activity, leading to increased neuronal inhibition, which results in sedation and hypnosis.[3][4]

Q2: Is this compound recommended for use in larval fish?

A2: No, this compound is generally not recommended for larval fish. Studies have demonstrated that it is ineffective and causes high rates of mortality in this developmental stage.[5] The physiological differences between larval and adult fish make larvae significantly more vulnerable to its toxic effects.[6]

Q3: What are the observed toxic effects of this compound and its analogs in fish larvae?

A3: Studies on etomidate, a close analog of this compound, show dose-dependent toxicity in zebrafish embryos and larvae. Observed effects include:

  • Increased mortality rates (up to 30% in embryos).[7]

  • Decreased hatching rates.[7]

  • Morphological abnormalities such as pericardial edema, scoliosis, and reduced body length.[7][8]

  • Suppressed locomotor activity.[7][8]

  • Maternal transfer of the anesthetic can also lead to increased mortality and deformity in offspring.

Q4: What are the primary factors that influence anesthetic-induced mortality?

A4: Several factors can significantly impact the toxicity and potential mortality associated with fish anesthetics. These include:

  • Concentration (Dose): Higher concentrations dramatically increase the risk of mortality.

  • Exposure Duration: Prolonged exposure, even at lower concentrations, can be lethal.[5]

  • Larval Stage/Size: Early life stages are more sensitive. The efficacy and safety of anesthetics vary greatly between embryonic, larval, and adult stages.[6]

  • Species: Different fish species have varying sensitivities to the same anesthetic.

  • Water Quality: Parameters such as temperature, pH, and water hardness can alter the chemical properties and toxicity of the anesthetic.[5]

Q5: Are there safer alternatives to this compound for larval fish anesthesia?

A5: Yes, Tricaine Methanesulfonate (MS-222) is the most commonly used and well-documented anesthetic for zebrafish larvae and is considered a safer alternative.[6] Other agents like 2-phenoxyethanol (B1175444) have also been tested and may be suitable for specific applications.[6] It is critical to consult established protocols and conduct pilot studies to determine the optimal agent and concentration for your specific experimental needs.

Troubleshooting Guide: High Larval Mortality During Anesthesia

This section addresses common issues encountered when using anesthetic agents with larval fish. While this compound is not recommended, these principles apply to all immersion anesthetics.

Problem Potential Cause Recommended Action
High mortality immediately upon immersion Concentration Too High: The anesthetic concentration exceeds the lethal threshold for the specific larval stage or species.• Immediately transfer larvae to fresh, clean system water. • Review your stock solution and final dilution calculations. • Conduct a dose-response study with a wide range of lower concentrations to determine the maximum tolerated concentration (MTC).
Mortality occurs after a few minutes of exposure Exposure Duration Too Long: Larvae have a limited tolerance for the duration of anesthetic exposure.• Define a strict, minimal exposure time needed to achieve the desired level of anesthesia. • Monitor larvae continuously and transfer them to recovery water as soon as the procedure is complete.
Inconsistent results (e.g., high mortality in some batches but not others) Inaccurate Dosing: Errors in preparing stock or working solutions. Variable Water Quality: Fluctuations in pH, temperature, or hardness affecting anesthetic potency.• Prepare fresh stock and working solutions for each experiment. • Ensure stock solutions are fully dissolved and working solutions are thoroughly mixed. • Standardize and document water quality parameters (pH, temperature) for every experiment. Use buffered solutions where appropriate (e.g., MS-222 requires buffering).[9]
Delayed mortality (hours or days post-recovery) Sub-lethal Toxicity: The anesthetic caused irreversible physiological damage, such as oxidative stress or neurological injury.[10]• Reduce both the concentration and exposure duration. • Evaluate alternative, less toxic anesthetic agents (e.g., MS-222). • Ensure optimal post-procedure recovery conditions (clean water, correct temperature, low stress).
High mortality in younger larvae compared to older larvae Developmental Sensitivity: Younger larvae are physiologically more vulnerable.• Develop stage-specific protocols. Never assume a concentration safe for 7 days post-fertilization (dpf) larvae is safe for 3 dpf larvae. • Conduct separate dose-finding experiments for each distinct developmental stage.

Data Presentation: Anesthetic Concentrations and Effects

The following tables summarize quantitative data on this compound and its analog, etomidate. Note the critical lack of data for this compound in larval fish, reinforcing its unsuitability.

Table 1: this compound Hydrochloride Concentrations in Adult Fish (for Sedation/Immobilization) Data from a study on adult zebrafish. Note: These concentrations are not suitable for larvae.

Concentration (mg/L)Anesthetic Stage AchievedMortality NotedReference
2 - 4Stage I (Light Sedation)No[11]
6 - 10Stage III, Plane 1 (Deep Sedation)No[11]
>10Not tested for anesthesia; used for euthanasia at much higher doses (e.g., 100 mg/L).Yes (at euthanasia doses)[12]

Table 2: Etomidate Toxicity in Zebrafish Embryos Data illustrating the dose-dependent toxicity of a this compound analog on early development.

EffectObservationReference
MortalityUp to 30% increase[7]
Hatching Rate10-20% decrease[7]
Locomotor Activity40-65% reduction[7]

Experimental Protocols

Important Precautionary Note: The following protocol is a general guideline for the preparation and use of immersion anesthetics. It is not a recommendation to use this compound in larval fish. This protocol should be adapted for a suitable anesthetic like MS-222.

Protocol 1: Preparation of Anesthetic Stock and Working Solutions

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling anesthetic powders and stock solutions.

  • Stock Solution Preparation (Example: Etomidate):

    • Dissolve etomidate powder in a suitable solvent, such as ethanol, to create a high-concentration stock solution (e.g., 1 g/L).[13]

    • Store the stock solution protected from light at room temperature.[13]

    • Note for MS-222: MS-222 powder is acidic. A common stock solution is 4 g/L, which should be buffered to pH 7.0-7.5 using a base like Tris.[13]

  • Working Solution Preparation:

    • Calculate the volume of stock solution needed to reach the desired final concentration in your system water.

    • Prepare the working solution in a dedicated container (e.g., a glass beaker or petri dish) large enough for the larvae to be fully immersed without overcrowding.

    • Add the calculated volume of stock solution to the system water and mix thoroughly to ensure even distribution.

    • Verify the pH and temperature of the working solution to ensure they match the home tank conditions.

Protocol 2: Larval Anesthesia and Recovery Workflow

  • Preparation: Prepare the anesthetic working solution and a separate recovery dish containing fresh, clean system water of the same temperature and pH.

  • Pre-treatment Observation: Briefly observe the larvae to ensure they are healthy and behaving normally before exposure.

  • Anesthesia: Using a smooth, wide-bore pipette, carefully transfer the larvae from their home tank into the anesthetic working solution.

  • Monitoring:

    • Start a timer immediately upon immersion.

    • Continuously observe the larvae for the desired level of anesthesia (e.g., cessation of movement, loss of touch response). This induction period should be rapid (typically under 3 minutes).

    • Do not leave larvae unattended in the anesthetic solution.

  • Procedure: Once the desired anesthetic plane is reached, perform the experimental procedure swiftly and efficiently.

  • Recovery:

    • Immediately following the procedure, use a clean pipette to transfer the larvae into the prepared recovery dish.

    • Observe the larvae for the return of normal movement and behavior. Recovery time should be noted. If recovery is slow, gently aerate the water by pipetting water near the gills.[6]

  • Post-Recovery Monitoring: Monitor the larvae for at least 24 hours post-procedure to check for delayed mortality or adverse effects.

Visualizations: Pathways and Workflows

Diagram 1: Anesthetic Experimental Workflow

G prep 1. Prepare Solutions - Anesthetic Working Solution - Recovery Water transfer_in 2. Transfer Larvae to Anesthetic prep->transfer_in monitor 3. Monitor Anesthesia (Loss of Touch Response) transfer_in->monitor Induction procedure 4. Perform Procedure monitor->procedure transfer_out 5. Transfer Larvae to Recovery Water procedure->transfer_out recover 6. Monitor Recovery (Return of Movement) transfer_out->recover Recovery observe 7. Post-Procedure Observation (24h) recover->observe endpoint Endpoint: Successful Recovery or Adverse Outcome observe->endpoint G start Start: High Larval Mortality Observed check_conc Is concentration validated for this larval stage? start->check_conc reduce_conc Action: Reduce Concentration & Perform Dose-Response Test check_conc->reduce_conc No check_time Is exposure time as short as possible? check_conc->check_time Yes reduce_conc->check_conc reduce_time Action: Minimize Exposure Time check_time->reduce_time No check_water Are water quality parameters (pH, temp) stable and documented? check_time->check_water Yes reduce_time->check_time stabilize_water Action: Standardize Water Quality Use Buffers if Needed check_water->stabilize_water No consider_alt Consider Alternative Anesthetic (e.g., MS-222) check_water->consider_alt Yes stabilize_water->check_water G meto This compound/Etomidate Exposure gaba Binds to GABA-A Receptor meto->gaba neuro Neurotransmitter Imbalance gaba->neuro stress Oxidative Stress & Mitochondrial Damage gaba->stress gaba_signal ↓ GABAergic Signaling neuro->gaba_signal da_signal ↑ Dopamine Levels neuro->da_signal injury Neuronal Injury & Metabolic Disruption gaba_signal->injury da_signal->injury stress->injury mortality Increased Mortality & Morphological Defects injury->mortality

References

Technical Support Center: Optimizing Metomidate Concentration for Different Fish Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing metomidate concentrations for anesthesia in various fish species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a fish anesthetic?

This compound is a non-barbiturate hypnotic agent used for sedation and anesthesia in fish.[1] It functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the receptor, this compound enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent sedation or anesthesia.[2][3][4]

Q2: What are the typical concentrations of this compound used for sedation and anesthesia?

The effective concentration of this compound is highly species-dependent. For sedation, concentrations typically range from 0.1 to 1.0 mg/L. For full anesthesia, concentrations can range from 1.0 to 10.0 mg/L, and in some cases, higher concentrations have been reported for specific species or procedures.[5][6] It is crucial to perform dose-response trials for each new species.

Q3: What factors can influence the efficacy of this compound?

Several factors can affect how a fish responds to this compound:

  • Species: Different fish species have varying sensitivities to anesthetics.[6][7]

  • Water Temperature: Higher water temperatures generally lead to faster induction and recovery times.[8]

  • Water pH: this compound is more effective in alkaline water.[7][8] In acidic water, higher concentrations may be needed, and buffering the water with sodium bicarbonate may be necessary.[5]

  • Water Hardness: Water hardness has been shown to have no significant effect on the efficacy of etomidate (B1671615), a related compound.[8]

  • Fish Size and Age: Smaller or younger fish may be more sensitive to the anesthetic.[6]

  • Fish Health: Stressed or unhealthy fish may have a compromised ability to metabolize the anesthetic, potentially leading to complications.

Q4: Is this compound approved for use in all fish?

In the United States, this compound hydrochloride (Aquacalm™) is on the FDA's Index of Legally Marketed Unapproved New Animal Drugs for Minor Species, and its use is limited to ornamental finfish. It is not approved for use in food fish.[9] Regulations may vary in other countries.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Prolonged Induction Time - this compound concentration is too low.- Water temperature is too low.- Water pH is too acidic.- Gradually increase the this compound concentration in small increments.- Acclimate the fish to a slightly warmer temperature within their tolerated range.[8]- Check and adjust the water pH to a more alkaline level. Consider buffering the anesthetic bath.[5][7]
Prolonged Recovery Time - this compound concentration was too high.- The fish was exposed to the anesthetic for an extended period.- Poor water quality in the recovery tank (e.g., low dissolved oxygen).- Reduce the this compound concentration for future procedures.- Minimize the duration of anesthetic exposure.- Ensure the recovery tank has clean, well-aerated water of the same temperature and pH as the holding tank.[10] Gently moving the fish forward in the water can help ventilate the gills.
Hyperexcitability or Erratic Behavior During Recovery - This is a known side effect in some species, such as goldfish.[7]- The anesthetic depth may have been too light, leading to an excitement stage.- Ensure a proper plane of anesthesia is reached before starting the procedure.- Provide a quiet and dimly lit recovery environment to minimize external stimuli.- If this is a consistent species-specific issue, consider an alternative anesthetic.
High Mortality Rate - this compound concentration is too high.- The fish species is particularly sensitive to this compound (e.g., Blue gouramis in acidic water).[7]- Pre-existing health conditions in the fish.- Conduct thorough dose-response trials starting with very low concentrations.- Screen fish for any signs of illness or stress before anesthesia.- For sensitive species, explore alternative anesthetics.
Incomplete Anesthesia (Movement During Procedure) - this compound concentration is too low for a surgical plane of anesthesia.- this compound provides good hypnosis but may not offer sufficient analgesia or completely block muscle movement for all procedures.[11]- Increase the this compound concentration or consider a combination with another anesthetic that provides better analgesia, if appropriate for the species and research goals.

Data on this compound/Etomidate Concentrations and Efficacy

The following tables summarize data from various studies on the use of this compound and its analogue, etomidate, in different fish species. Note that etomidate is a closely related compound and provides a useful reference, but direct extrapolation of doses between the two should be done with caution.

Table 1: this compound Concentration and Efficacy in Various Fish Species

SpeciesConcentration (mg/L)Induction TimeRecovery TimeNotesReference
Zebrafish (Danio rerio)2 - 4--Sedation (Stage I anesthesia)[1]
Zebrafish (Danio rerio)6 - 10-337 - 625 sLight anesthesia (Stage III, plane 1), but not surgical plane[1]
Blue Acaris (Aequidens portalegrensis)10--Sedation in neutral pH water[7]
Blue Acaris (Aequidens portalegrensis)307.5 min-Surgical plane of anesthesia in neutral pH water[7]
Goldfish (Carassius auratus)10< 10 min-Surgical plane at pH 7.8; recovery associated with hyperexcitability[7]
Goldfish (Carassius auratus)20< 10 min-Anesthetized at pH 6.2; 30 mg/L was lethal[7]
Cod (Gadus morhua)5-Longer than benzocaine (B179285) or MS-222Effective concentration at 9.6°C[12]
Channel Catfish (Ictalurus punctatus)6--Desirable anesthetic properties; did not elevate cortisol levels[13]
Various Ornamental Fish0.1 - 1.0--Recommended for sedation[5]
Various Ornamental Fish1.0 - 10.0--Recommended for anesthesia[5]

Table 2: Etomidate Concentration and Efficacy in Various Fish Species

SpeciesConcentration (mg/L)Induction TimeRecovery TimeNotesReference
Zebrafish (Danio rerio)4~2.5 min~5.5 minSlower recovery compared to tricaine (B183219) and eugenol (B1671780)[11]
Angelfish, Southern Platyfish, Zebra Danio, Black Tetra2.0 - 4.0< 90 s< 40 minOptimum dose range[8]
Tambaqui (Colossoma macropomum)2.0194.8 s-Loss of postural reflex[14]
Tambaqui (Colossoma macropomum)4.091.8 sLonger than lower dosesLoss of postural reflex[14]

Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines a general procedure for determining the optimal concentration of this compound for a new fish species.

1. Acclimation:

  • Acclimate fish to the experimental tanks for a sufficient period to reduce stress. Ensure water quality parameters (temperature, pH, dissolved oxygen) are stable and optimal for the species.[10]

2. Preparation of Anesthetic Solutions:

  • Prepare a stock solution of this compound.

  • Create a series of anesthetic baths with varying concentrations of this compound. It is advisable to start with a low range (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L).

  • Use water from the fishs' holding tanks to prepare the solutions to maintain consistent water quality.[10]

  • If the water is acidic, consider preparing a parallel set of solutions buffered with sodium bicarbonate.[5]

3. Anesthesia Induction:

  • Use a small number of fish for each concentration to establish the dose-response relationship.[6]

  • Individually transfer fish to the anesthetic bath and immediately start a timer.

  • Observe and record the time to reach different stages of anesthesia (e.g., loss of equilibrium, cessation of movement, loss of response to a gentle tail pinch).

4. Anesthesia Maintenance and Monitoring:

  • Once the desired level of anesthesia is reached, keep the fish in the solution for a predetermined time relevant to the intended experimental procedure (e.g., 5-10 minutes).

  • Continuously monitor opercular movements (gill ventilation rate) to assess the depth of anesthesia.

5. Recovery:

  • After the maintenance period, transfer the fish to a recovery tank with clean, well-aerated water.

  • Record the time to the return of equilibrium and normal swimming behavior.[10]

  • Observe the fish for any adverse effects, such as hyperexcitability, for at least 24 hours post-procedure.

6. Data Analysis and Optimization:

  • Analyze the induction and recovery times for each concentration.

  • The optimal concentration is typically the lowest dose that achieves the desired plane of anesthesia within a reasonable time frame (e.g., under 5 minutes) and allows for a smooth and relatively quick recovery (e.g., under 10 minutes).[15]

Visualizations

Metomidate_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride (Cl⁻) Channel Cl_ion GABA_A_Receptor:f1->Cl_ion Opens Channel This compound This compound This compound->GABA_A_Receptor:f0 Binds to allosteric site GABA GABA GABA->GABA_A_Receptor:f0 Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Anesthesia Sedation / Anesthesia Hyperpolarization->Anesthesia Leads to Metomidate_Optimization_Workflow start Start: Define Fish Species & Experimental Needs acclimation 1. Acclimate Fish to Experimental Conditions start->acclimation prepare_solutions 2. Prepare Graded Concentrations of this compound acclimation->prepare_solutions dose_response 3. Conduct Dose-Response Trial (Small Sample Size) prepare_solutions->dose_response observe_induction 4. Record Induction Time & Anesthetic Depth dose_response->observe_induction observe_recovery 5. Record Recovery Time & Behavior observe_induction->observe_recovery analyze 6. Analyze Data observe_recovery->analyze optimal Optimal Concentration Determined analyze->optimal Criteria Met adjust Adjust Concentration (Higher or Lower) analyze->adjust Criteria Not Met end End: Implement Optimized Protocol optimal->end adjust->dose_response

References

Troubleshooting precipitation issues in metomidate solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting precipitation issues encountered with metomidate solutions in experimental settings. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful preparation and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it available?

A1: this compound is an imidazole-based sedative-hypnotic agent. It is structurally related to etomidate (B1671615) and functions as a potent inhibitor of adrenal steroidogenesis.[1] For research purposes, this compound is typically available in two forms: the free base and the hydrochloride (HCl) salt. The free base is a colorless, hazy oil, while the hydrochloride salt is a solid powder.[1][2]

Q2: Why is my this compound solution precipitating?

A2: Precipitation of this compound can occur due to several factors:

  • Exceeding Solubility Limits: The concentration of this compound in your chosen solvent may be too high.

  • Solvent Shifting: A common issue arises when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is significantly lower. This rapid change in solvent polarity can cause the compound to "crash out" of the solution.

  • Incorrect pH: The solubility of this compound, particularly the hydrochloride salt, is pH-dependent. A suboptimal pH can lead to precipitation.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.[3]

  • Improper Storage: Storing solutions at inappropriate temperatures or for extended periods can lead to instability and precipitation.

Q3: My this compound solution is cloudy. Can I still use it?

A3: A cloudy or hazy appearance, or the presence of visible particles, indicates that the this compound is not fully dissolved or has precipitated. It is strongly advised not to use a solution in this state for experiments, as the actual concentration of the dissolved compound will be unknown and lower than intended, leading to inaccurate and unreliable results.

Q4: What is the recommended solvent for preparing a this compound stock solution?

A4: For preparing a concentrated stock solution, an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving this compound hydrochloride.[1] The this compound free base is soluble in chloroform (B151607) and methanol.[2]

Q5: How should I store my this compound stock solution?

A5: this compound hydrochloride stock solutions in DMSO should be stored at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months).[1] The free base form should be stored at 4°C for long-term storage.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Data Presentation: this compound Solubility

The following tables summarize the known solubility of this compound and its hydrochloride salt in various solvents.

Table 1: Solubility of this compound Free Base

SolventSolubility
ChloroformSoluble
MethanolSoluble

Data sourced from product data sheets.[2]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityConcentration
DMSOSparingly Soluble1-10 mg/mL
EthanolSparingly Soluble1-10 mg/mL
PBS (pH 7.2)Soluble≥10 mg/mL

Data sourced from Cayman Chemical product information.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride in DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.667 mg of this compound hydrochloride (Molecular Weight: 266.7 g/mol ).

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of DMSO (in this example, 1 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. A clear, colorless solution should be obtained.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a bath sonicator for a few minutes. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C for long-term use.

Troubleshooting Guide for Precipitation Issues

This guide provides a step-by-step approach to resolving precipitation problems with this compound solutions.

Issue 1: Precipitation upon initial dissolution of the stock solution.
  • Possible Cause: The concentration of this compound hydrochloride in DMSO is too high, or the powder is not fully dissolving.

  • Solution:

    • Ensure you are working within the known solubility limits (1-10 mg/mL for this compound HCl in DMSO).[4]

    • Continue to vortex the solution.

    • Use a bath sonicator for 5-10 minutes to aid dissolution.

    • Gently warm the solution to 37°C for a short period.

Issue 2: Precipitation upon dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common problem known as "solvent-shift" precipitation.

  • Possible Cause A: Final concentration is too high for the aqueous medium.

    • Solution: Lower the final working concentration of this compound in your experiment.

  • Possible Cause B: Improper mixing technique.

    • Solution: Improve your dilution technique. Instead of adding the aqueous buffer to your concentrated DMSO stock, add the stock solution dropwise to the larger volume of pre-warmed (e.g., 37°C) aqueous buffer while continuously vortexing or stirring. This helps to avoid localized high concentrations of the compound that can trigger precipitation.

  • Possible Cause C: The pH of the aqueous medium is not optimal.

    • Solution: this compound hydrochloride is soluble in PBS at pH 7.2.[4] Ensure the pH of your final solution is compatible with this. If your experimental conditions allow, adjusting the pH of your buffer to be slightly acidic may improve the solubility of this weakly basic compound.

How to Redissolve a Precipitated Solution

If precipitation has already occurred, you can attempt to redissolve the compound using the following methods. Note that the success of these methods is not guaranteed, and it is always preferable to prevent precipitation in the first place.

  • Vortexing: Vigorously vortex the solution for several minutes.

  • Sonication: Place the tube in a bath sonicator for 10-15 minutes.

  • Gentle Warming: Warm the solution in a water bath at a temperature that will not degrade the compound (e.g., 37°C).

If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one, taking care to follow the preventative measures outlined above.

Visualizations

This compound's Mechanism of Action in Adrenal Steroidogenesis

This compound is a potent inhibitor of two key enzymes in the adrenal steroidogenesis pathway: 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). This inhibition blocks the synthesis of cortisol and aldosterone.

Metomidate_Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 ThreeBetaHSD 3β-HSD CYP21A2_1 CYP21A2 CYP11B2_1 CYP11B2 (Aldosterone Synthase) CYP17A1 CYP17A1 CYP21A2_2 CYP21A2 CYP11B1 CYP11B1 (11β-hydroxylase) This compound This compound This compound->CYP11B2_1 This compound->CYP11B1

This compound's inhibitory action on adrenal steroidogenesis.
Troubleshooting Workflow for this compound Precipitation

The following workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with your this compound solutions.

Troubleshooting_Workflow Start Precipitation Observed Stock_or_Final In Stock or Final Solution? Start->Stock_or_Final Check_Concentration Concentration > 10 mg/mL in DMSO? Stock_or_Final->Check_Concentration Stock Solvent_Shift Precipitation after adding to aqueous buffer? Stock_or_Final->Solvent_Shift Final Aid_Dissolution Action: Vortex, Sonicate, or Gently Warm Stock Check_Concentration->Aid_Dissolution No Lower_Stock_Conc Action: Prepare a more dilute stock solution Check_Concentration->Lower_Stock_Conc Yes Check_Final_Conc Final concentration too high? Solvent_Shift->Check_Final_Conc Yes Check_Mixing Improper mixing technique? Check_Final_Conc->Check_Mixing No Lower_Final_Conc Action: Reduce final working concentration Check_Final_Conc->Lower_Final_Conc Yes Check_pH Is buffer pH ~7.2? Check_Mixing->Check_pH No Improve_Mixing Action: Add stock dropwise to pre-warmed, stirring buffer Check_Mixing->Improve_Mixing Yes Adjust_pH Action: Adjust buffer pH if possible Check_pH->Adjust_pH No Resolved Issue Resolved Check_pH->Resolved Yes Aid_Dissolution->Resolved Lower_Stock_Conc->Resolved Lower_Final_Conc->Resolved Improve_Mixing->Resolved Adjust_pH->Resolved

References

Strategies to improve recovery time after metomidate anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using metomidate anesthesia in their experiments.

Troubleshooting Guides

Issue: Prolonged Recovery Time or Delayed Awakening

Question: My animal is experiencing a significantly prolonged recovery time after this compound anesthesia. What are the potential causes and how can I troubleshoot this?

Answer:

A delayed recovery from this compound anesthesia can be multifactorial. Here's a systematic approach to troubleshooting the issue:

  • Review Anesthetic Protocol:

    • Dosage: Was the correct dose of this compound administered for the species, strain, age, and weight of the animal? Overdosing is a common cause of prolonged recovery.

    • Route of Administration: Intraperitoneal (IP) injections can have more variable absorption and longer recovery times compared to intravenous (IV) administration. Subcutaneous (SC) administration may lead to a depot effect, causing slow release and prolonged recovery.[1][2]

    • Co-administered Drugs: Were other central nervous system depressants, such as opioids or benzodiazepines, used? These can potentiate the effects of this compound and extend recovery time.

  • Assess Animal's Physiological Status:

    • Body Temperature: Hypothermia is a major cause of delayed drug metabolism and prolonged anesthetic recovery.[3] Ensure the animal is kept warm both during the procedure and throughout the recovery period using heating pads, lamps, or other approved methods.

    • Hydration and Blood Glucose: Dehydration and hypoglycemia can impair drug metabolism and clearance. Ensure the animal is adequately hydrated and consider monitoring blood glucose levels, especially in longer procedures.

    • Underlying Health Conditions: Pre-existing liver or kidney disease can significantly impair the metabolism and excretion of this compound, leading to a longer duration of action.

  • Supportive Care During Recovery:

    • Oxygenation: Provide supplemental oxygen during the recovery period to ensure adequate tissue oxygenation, which is crucial for metabolic processes.[3]

    • Stimulation: Gentle stimulation, such as turning the animal from side to side, can sometimes aid in arousal. However, avoid excessive stimulation which can cause stress.

    • Quiet and Calm Environment: Recover the animal in a quiet, dimly lit, and warm environment to minimize stress.

Logical Relationship: Troubleshooting Prolonged Recovery

G prolonged_recovery Prolonged Recovery review_protocol Review Anesthetic Protocol prolonged_recovery->review_protocol assess_physiology Assess Physiological Status prolonged_recovery->assess_physiology supportive_care Provide Supportive Care prolonged_recovery->supportive_care dose Check Dosage review_protocol->dose route Consider Route of Administration review_protocol->route co_admin Evaluate Co-administered Drugs review_protocol->co_admin temp Monitor Body Temperature assess_physiology->temp hydration Check Hydration & Blood Glucose assess_physiology->hydration health Consider Underlying Health assess_physiology->health oxygen Provide Supplemental Oxygen supportive_care->oxygen stimulation Gentle Stimulation supportive_care->stimulation environment Quiet & Calm Environment supportive_care->environment

Caption: Troubleshooting workflow for prolonged recovery from this compound anesthesia.

Frequently Asked Questions (FAQs)

Q1: Is there a specific reversal agent for this compound?

A1: Currently, there is no specific and approved reversal agent for this compound that directly antagonizes its effects at the GABA-A receptor in a clinical or research setting. This compound is a GABA-A agonist, and while antagonists for this receptor exist (e.g., flumazenil (B1672878) for benzodiazepines), their efficacy and safety for reversing this compound have not been established.[4] Research into reversal agents for imidazole-based anesthetics is ongoing.

Q2: What are the known side effects of this compound that could affect recovery?

A2: this compound can cause several side effects that may impact the recovery process, including:

  • Adrenocortical Suppression: this compound is a potent inhibitor of the enzyme 11β-hydroxylase, which is crucial for cortisol synthesis.[5] This can lead to a temporary state of adrenal insufficiency, which may affect the animal's ability to cope with stress during recovery.

  • Respiratory Depression: Like many anesthetics, this compound can cause dose-dependent respiratory depression. This can lead to hypoxia if not properly monitored.

  • Myoclonus: Involuntary muscle twitching or jerking can occur during induction and recovery.

  • Hypotension and Bradycardia: this compound can cause a decrease in blood pressure and heart rate.

Q3: How does the recovery from this compound compare to its analogue, cyclopropyl-methoxycarbonyl this compound (CPMM)?

A3: Cyclopropyl-methoxycarbonyl this compound (CPMM) is a "soft" analogue of this compound designed for rapid metabolism by plasma and tissue esterases.[6] This results in a significantly shorter recovery time compared to this compound. Studies in rats have shown that hypnotic and encephalographic recovery from CPMM occurs within minutes, even after prolonged infusions, whereas recovery from etomidate (B1671615) (a closely related compound to this compound) can take much longer.[6] Furthermore, while both drugs cause adrenocortical suppression during infusion, recovery of adrenal function is much faster with CPMM.[6]

Q4: Can I combine this compound with other anesthetics or analgesics?

A4: Yes, this compound can be used in combination with other agents. For example, it has been used with fentanyl to achieve full surgical anesthesia in mice.[2] However, it is crucial to be aware that combining this compound with other CNS depressants will likely potentiate its effects and prolong recovery time. Dose reductions of one or both agents may be necessary. Always consult relevant literature and institutional guidelines for appropriate drug combinations and dosages.

Data Presentation

Table 1: Recovery Times for this compound and its Analogue CPMM in Rodents

CompoundAnimal ModelDosing RegimenRecovery EndpointMean Recovery Time (minutes)Reference
This compoundMice50 mg/kg IPReturn of righting reflex12-15[2]
This compound-FentanylMice60 mg/kg : 0.06 mg/kg SCDuration of surgical anesthesia~160[2]
Etomidate*Rats120-minute continuous infusionAdrenocortical recovery> 180[6]
CPMMRats120-minute continuous infusionHypnotic & encephalographic recovery4[6]
CPMMRats120-minute continuous infusionAdrenocortical recovery< 30[6]

*Etomidate is a closely related imidazole (B134444) anesthetic and is often used as a comparator for this compound analogues.

Experimental Protocols

Protocol 1: Assessment of Anesthetic Recovery Time in Mice after this compound Administration

Objective: To determine the time to recovery of the righting reflex in mice following intraperitoneal administration of this compound.

Materials:

  • This compound hydrochloride solution (sterile, appropriate concentration)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • Clean recovery cages with heating pads

  • Timer

Procedure:

  • Animal Preparation: Acclimatize adult male C57BL/6 mice for at least 3 days prior to the experiment. Weigh each mouse immediately before injection to ensure accurate dosing.

  • Anesthetic Administration: Administer this compound at a dose of 50 mg/kg via intraperitoneal (IP) injection.[2] Start the timer immediately after injection.

  • Induction of Anesthesia: Place the mouse in a clean cage and observe for loss of the righting reflex. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.

  • Monitoring: During anesthesia, monitor the animal's respiratory rate and depth. Ensure the animal's body temperature is maintained using a heating pad.

  • Assessment of Recovery: At regular intervals (e.g., every 5 minutes) after the loss of the righting reflex, gently place the mouse on its back to assess for the return of the righting reflex. The return of the righting reflex is defined as the ability of the mouse to right itself within 30 seconds.

  • Data Recording: Record the time from injection to the return of the righting reflex as the recovery time. Also, note any adverse events such as myoclonus or respiratory distress.

  • Post-procedural Care: Continue to monitor the animal until it is fully ambulatory and has resumed normal behavior.

Experimental Workflow: Anesthetic Recovery Assessment

G start Start animal_prep Animal Preparation (Acclimatization, Weighing) start->animal_prep injection This compound Injection (IP) animal_prep->injection observe_induction Observe for Loss of Righting Reflex injection->observe_induction monitor Monitor Respiration & Body Temperature observe_induction->monitor assess_recovery Assess for Return of Righting Reflex monitor->assess_recovery Regular Intervals record_data Record Recovery Time assess_recovery->record_data Reflex Returns post_care Post-procedural Monitoring record_data->post_care end End post_care->end G cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Opens hyperpolarization Hyperpolarization cl_channel->hyperpolarization Cl- Influx neuronal_inhibition Neuronal Inhibition (Sedation/Hypnosis) hyperpolarization->neuronal_inhibition gaba GABA gaba->gaba_receptor Binds to This compound This compound This compound->gaba_receptor Potentiates GABA binding (Allosteric Modulator) G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone deoxycortisol 11-Deoxycortisol progesterone->deoxycortisol corticosterone Corticosterone deoxycorticosterone->corticosterone Catalyzed by hydroxylase 11β-Hydroxylase cortisol Cortisol deoxycortisol->cortisol Catalyzed by This compound This compound This compound->hydroxylase Inhibits

References

Metomidate Dosage Adjustment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting metomidate dosage in aquatic research, specifically focusing on the influence of water temperature and pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a fish anesthetic?

A1: this compound is a non-barbiturate hypnotic agent used for sedation and anesthesia in fish.[1] Its primary mechanism of action involves potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. This enhancement of GABAergic transmission leads to sedation and hypnosis. Additionally, this compound is known to suppress the stress response in fish by inhibiting the synthesis of cortisol.[2][3]

Q2: Why is it critical to adjust this compound dosage based on water temperature and pH?

A2: The efficacy of this compound is significantly influenced by water temperature and pH.[4][5] As ectotherms, the metabolic rate of fish is directly affected by water temperature.[6] Higher temperatures generally increase metabolic rate, which can lead to faster uptake and processing of the anesthetic, potentially requiring a lower dose or shorter exposure time. Conversely, lower temperatures can slow down these processes, necessitating a higher dose or longer exposure. The pH of the water can affect the chemical properties and bioavailability of this compound. For instance, the related anesthetic etomidate (B1671615) has been shown to be more effective in alkaline water.[5] Failure to adjust the dosage according to these parameters can lead to under-dosing, causing inadequate anesthesia and stress to the animal, or over-dosing, which can result in prolonged recovery times or even mortality.[4]

Q3: What are the signs of appropriate anesthesia in fish?

A3: The depth of anesthesia in fish is typically assessed through a series of stages. For most experimental procedures, a surgical plane of anesthesia is desired. Key indicators include:

  • Loss of equilibrium: The fish is unable to maintain its normal orientation in the water.[7]

  • Loss of reflex response: No reaction to external stimuli, such as a tail pinch.

  • Reduced and regular opercular movement: A significant decrease in the rate of gill cover movements, indicating a reduced respiratory rate.[8]

  • Loss of muscle tone. [1]

It is crucial to monitor these signs throughout the procedure to ensure the fish remains at the appropriate anesthetic depth.[9]

Q4: How do I prepare a this compound stock solution?

A4: To prepare a stock solution, dissolve this compound hydrochloride in distilled water. For example, to create a 10 mg/mL stock solution, dissolve 1 gram of this compound hydrochloride in 100 mL of distilled water.[10] Store the stock solution in a dark, refrigerated container.[2] Always calculate the required volume of stock solution to add to the anesthetic bath based on the final desired concentration and the volume of the bath.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Fish are not reaching the desired anesthetic plane. 1. Incorrect dosage: The concentration of this compound may be too low for the specific species, water temperature, or pH. 2. Acclimation to different pH: Fish acclimated to acidic conditions may require higher doses.[4] 3. Incorrect stock solution calculation. 1. Increase dosage incrementally: Perform a dose-response trial on a small number of fish to determine the effective concentration for your specific conditions.[6] 2. Check and adjust water pH: Ensure the pH of the anesthetic bath is appropriate. For some species, a more alkaline pH may increase efficacy.[4][5] 3. Recalculate the required volume of stock solution.
Prolonged recovery time after anesthesia. 1. Over-dosing: The this compound concentration was too high or the exposure time was too long. 2. Low water temperature: Colder water can slow the metabolism and excretion of the anesthetic.[6]1. Reduce the anesthetic concentration or exposure time in subsequent experiments. 2. Ensure recovery tank water is well-aerated and at an optimal temperature for the species to facilitate recovery.[12]
High mortality rate during or after anesthesia. 1. Significant over-dosing. 2. Species-specific sensitivity: Some species are more sensitive to this compound, especially at certain pH levels. For example, Blue gouramis have shown high mortality in acidic conditions.[4] 3. Poor water quality in the anesthetic or recovery bath. 1. Drastically reduce the dosage and conduct thorough dose-finding studies. 2. Consult literature for species-specific contraindications. Test a wide range of concentrations on a small pilot group.[4] 3. Ensure anesthetic and recovery baths use water from the home tank or water with identical, optimal parameters (temperature, pH, dissolved oxygen).[13]
Fish exhibit hyperexcitability during recovery. This has been observed in some species, such as goldfish, following this compound anesthesia.[4]Provide a quiet, low-stress recovery environment. Covering the recovery tank can sometimes help reduce external stimuli.[1] Monitor the fish closely until they return to normal behavior.

Data Presentation: this compound Dosage Guidelines

The following tables provide a summary of reported this compound dosages. It is crucial to note that these are starting points, and the optimal dose must be determined empirically for your specific species and experimental conditions.

Table 1: Influence of pH on this compound Dosage for Different Ornamental Fish Species [4]

SpeciesWater pHSedation Dose (mg/L)Anesthetic Dose (mg/L)Induction Time (min)
Blue Acaris Neutral1030~7.5
Platies 6.0-20 - 30< 10
Platies 7.8-10< 10
Goldfish 6.2-20-

Note: Goldfish did not survive a 30 mg/L induction dose at pH 6.2 in this study.[4]

Table 2: General this compound Dosage Ranges for Fish Anesthesia [6][8][10]

PurposeDosage Range (mg/L)
Sedation 0.1 - 1.0
Anesthesia 1.0 - 10.0
Deep Anesthesia / Euthanasia 40 - 100+

Note: Higher doses for euthanasia may require buffering of the water.[14][15]

Experimental Protocols

Protocol for Determining Optimal this compound Dosage

This protocol outlines the steps to determine the effective and safe dose of this compound for a specific fish species under controlled water temperature and pH.

1. Preparation:

  • Acclimation: Ensure fish are properly acclimated to the experimental water conditions (temperature and pH) for at least 48 hours.
  • Fasting: Fast fish for 12-24 hours prior to the experiment to reduce metabolic variability and water contamination.[12]
  • Prepare Solutions:
  • Prepare a this compound stock solution (e.g., 1 mg/mL or 10 mg/mL).[10][16]
  • Prepare a series of anesthetic baths with a range of this compound concentrations. Based on literature, a starting range of 1, 2, 4, 6, 8, and 10 mg/L is often used for initial trials.[10]
  • Ensure the water in the anesthetic baths and recovery tanks matches the temperature and pH of the holding tanks.[13]
  • Oxygenation: Vigorously aerate all anesthetic and recovery baths.[12]

2. Dose-Response Experiment:

  • Individual Testing: Place one fish at a time into an anesthetic bath.
  • Observe and Record:
  • Start a timer immediately upon introducing the fish to the anesthetic bath.
  • Record the time to reach different stages of anesthesia (e.g., loss of equilibrium, loss of response to tail pinch).
  • Exposure Time: Limit the initial exposure time (e.g., 10-15 minutes).
  • Recovery: After the exposure time, transfer the fish to a recovery tank with clean, well-aerated water.
  • Record Recovery Time: Record the time it takes for the fish to regain equilibrium and resume normal swimming behavior.
  • Repeat: Repeat this process for each concentration with a small number of fish (e.g., n=3-5 per concentration).

3. Data Analysis and Optimal Dose Selection:

  • Analyze the induction and recovery times for each concentration.
  • The optimal dose is typically the lowest concentration that induces the desired stage of anesthesia within a reasonable timeframe (e.g., 3-5 minutes) and allows for a smooth and relatively quick recovery (e.g., within 10-15 minutes).

Visualizations

Signaling_Pathway cluster_0 Neuronal Membrane cluster_1 Adrenal Steroidogenesis This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to and potentiates Chloride Chloride Ions (Cl-) GABA_A->Chloride Increases influx of Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to Sedation Sedation/Anesthesia Hyperpolarization->Sedation Results in Metomidate_adrenal This compound Eleven_beta_hydroxylase 11-beta-hydroxylase Metomidate_adrenal->Eleven_beta_hydroxylase Inhibits Cortisol_synthesis Cortisol Synthesis Eleven_beta_hydroxylase->Cortisol_synthesis Blocks Stress_response Suppressed Stress Response Cortisol_synthesis->Stress_response Results in

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Start: Define Experimental Parameters (Species, Temp, pH) prep Preparation: - Acclimate Fish - Fast Fish (12-24h) - Prepare Stock & Anesthetic Solutions - Aerate Baths start->prep dose_response Dose-Response Trial (n=3-5 fish per concentration) prep->dose_response introduce Introduce Single Fish to Anesthetic Bath dose_response->introduce Start with lowest dose analyze Analyze Data: - Induction Times - Recovery Times dose_response->analyze After all dose groups tested monitor_induction Monitor & Record: - Time to lose equilibrium - Time to lose reflex response introduce->monitor_induction transfer_recovery Transfer to Recovery Tank monitor_induction->transfer_recovery monitor_recovery Monitor & Record: - Time to regain equilibrium - Time to normal swimming transfer_recovery->monitor_recovery monitor_recovery->dose_response Repeat for all fish in dose group select_dose Select Optimal Dose: - Effective & Safe Concentration analyze->select_dose end End: Use Optimal Dose for Main Experiment select_dose->end

Caption: Workflow for determining optimal this compound dosage.

References

Techniques for minimizing handling stress during metomidate administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing handling stress during metomidate administration in laboratory animals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing signs of significant stress (e.g., vocalization, struggling, defecation) in our rodents during intraperitoneal (IP) injections of this compound. What can we do to minimize this?

A1: High stress during IP injections is often related to the handling and restraint technique rather than the substance itself.

  • Refine Your Restraint Method: Traditional single-person restraint methods, such as scruffing, can be highly stressful. Consider adopting a modified, non-restrained, or two-person technique. A modified approach where the animal is handled without being lifted by the tail can significantly reduce struggling and vocalizations.[1][2] For mice, using a tunnel or cupped hands to move them from their cage is less stressful than tail handling.[3][4][5]

  • Habituation and Acclimation: Ensure animals are properly acclimated to the facility for at least 3-7 days before any procedures.[6][7] Furthermore, habituate the animals to the handling and injection procedure. Daily gentle handling for several days leading up to the experiment can significantly reduce the stress response.[3][4][8] A 3-day handling technique has been shown to reduce corticosterone (B1669441) levels in mice.[3][4]

  • Injection Technique: For IP injections in rats and mice, aim for the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other organs.[9][10] Ensure you are using an appropriate needle gauge (typically 25-27G for mice) and inject slowly.[11]

Q2: What is the recommended injection route for this compound in rodents, and are there less stressful alternatives to injection?

A2: The appropriate route of administration depends on the experimental goals.

  • Parenteral Routes: Intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) are common routes.[12][13] IP administration is often used when a large volume is needed, with an absorption rate similar to oral administration.[14] SC injections provide slower absorption.[14] IV injections, typically via the lateral tail vein, offer the most rapid onset.[9][14]

  • Minimizing Stress Across Routes: Regardless of the route, the stress of restraint is a major factor.[13] For IV injections in the tail vein, warming the tail can help dilate the vessels, making the procedure quicker and less stressful.[9] For all injection routes, using a new, sharp needle for each animal is crucial.[8][11]

  • Alternatives to Injection: For some species, particularly aquatic animals like fish, this compound is administered via immersion in a bath, which avoids handling stress associated with injections.[15] For rodents, oral gavage is an alternative for some compounds, but improper technique can be very stressful and harmful.[11][14]

Q3: Can the stress of handling and injection affect the experimental outcome when using this compound?

A3: Yes, absolutely. Handling stress can introduce significant variability into your data and directly interact with the mechanism of action of this compound.

  • Physiological Stress Response: Even minimal handling can elevate heart rate, blood pressure, and serum corticosterone levels for several hours.[16][17] This physiological response can confound experimental results.[16]

  • Interaction with this compound's Mechanism: this compound acts as an anesthetic by potentiating the GABA-A receptor, the main inhibitory neurotransmitter system in the central nervous system.[18] It also inhibits the enzymes CYP11B1 and CYP11B2, which are crucial for the synthesis of cortisol and aldosterone, key hormones in the stress response.[19][20] Therefore, the stress of handling, which elevates cortisol, directly interacts with this compound's pharmacological effect. Pre-procedural stress can alter the required dose and recovery time from anesthesia.

Q4: We are seeing inconsistent induction times and recovery periods with our this compound administrations. Could handling stress be a contributing factor?

A4: Yes, inconsistency in anesthetic induction and recovery is a common consequence of variable pre-procedural stress levels.

  • Stress-Induced Physiological Changes: Acute stress prior to anesthesia can lead to shorter induction times and prolonged recovery.[3] This is because stress increases cardiovascular responses and gill blood flow in fish, leading to greater diffusion of immersion anesthetics. While the mechanism may differ in mammals, the principle that stress alters physiological parameters that affect drug uptake and metabolism holds.

  • Standardize Handling Procedures: To ensure more consistent results, it is critical to standardize all handling and administration procedures. This includes the method of moving the animal from its cage, the restraint technique, the duration of handling, and the injection technique. Implementing a clear and consistent protocol for all personnel is key to reducing variability.

  • Acclimation Period: A sufficient acclimation period after transport (recommended 5-12 days for mice) is crucial for physiological stabilization.[6][7] Experiments conducted before animals are fully acclimated are likely to yield more variable results.

Q5: What are the best practices for needle selection and injection speed to minimize pain and stress?

A5: Proper needle selection and a controlled injection speed are important refinements for reducing distress.

  • Needle Gauge: Always use the smallest gauge needle appropriate for the viscosity of the substance being injected.[21] For mice, a 25-27G needle is often recommended for IP injections.[11]

  • Needle Sharpness: Use a new, sterile needle for each animal. Needles dull quickly, and a dull needle can cause more pain and tissue damage.[8][11]

  • Injection Speed: Injecting slowly, especially for intravenous and intramuscular routes, can cause less pain and reduce the risk of adverse events like shock.[11] Studies in the rat brain have shown that slower needle insertion speeds (e.g., 0.2 mm/s) cause less tissue damage and bleeding compared to faster speeds (e.g., 10 mm/s).[22][23][24] While these speeds are specific to brain cannulation, the principle of slower, more controlled injections causing less trauma is broadly applicable.

Data Summary: Handling Techniques and Stress Markers

The following table summarizes the impact of different handling and injection techniques on common physiological and behavioral stress markers in rodents, as synthesized from multiple studies.

Handling/Injection TechniqueAnimal ModelPrimary Stress Markers MeasuredObserved Effect on Stress MarkersReference(s)
Tunnel Handling vs. Tail Handling MiceCorticosterone, Anxiety-like behaviorsTunnel handling resulted in lower corticosterone levels and reduced anxiety-like phenotypes.[3][4][5]
3D-Handling vs. Tail Handling MiceCorticosterone, Interaction with experimenter3D-handling significantly reduced corticosterone levels and increased positive interaction with the experimenter.[3][4][5]
Non-Restrained vs. Scruff Restraint (IP Injection) RatsVocalization, Struggling, Fecal counts, CorticosteroneThe non-restrained method significantly reduced vocalizations, struggling, and fecal counts. It also resulted in lower plasma corticosterone levels.[2]
Modified Restraint (No Tail Use) vs. Conventional Tail Restraint MiceOvert signs of distress (e.g., struggling), CorticosteroneThe modified restraint method reduced overt signs of distress. No significant difference was found in corticosterone levels in this particular study.[1]
IP vs. SC vs. Sham Injections MiceHeart Rate (HR), Body Temperature (BT)IP sham injections caused a more pronounced increase in heart rate compared to SC or IM sham injections, indicating HR is a sensitive parameter for acute stress.[25]

Experimental Protocols

Protocol 1: Habituation to Handling for Minimizing Injection Stress in Mice

This protocol describes a 3-day handling procedure designed to acclimate mice to the experimenter and reduce stress during subsequent procedures like intraperitoneal injections.[3][4]

Objective: To habituate mice to gentle handling to minimize physiological stress responses (e.g., corticosterone release) and behavioral signs of aversion during experimental procedures.

Materials:

  • Home cage with mice

  • Clean gloves

  • Temporary holding cage (if group-housed)

Methodology:

  • Day 1 (5 minutes per mouse):

    • Don clean gloves.

    • Gently open the home cage and place your gloved hand inside, allowing the mouse to habituate to its presence for ~30 seconds.

    • Attempt to pick up the mouse by cupping it in your hands. If the mouse is difficult to pick up, use both hands to gently guide it to a corner before cupping.

    • Once removed from the cage, keep your hands flat and open, allowing the mouse to explore freely.

    • For the majority of the 5 minutes, alternate between allowing the mouse to explore your open hands and gently rolling it between your cupped hands.

    • Gently return the mouse to its home cage (or temporary holding cage).

  • Day 2 (3-4 minutes per mouse):

    • Repeat steps 1-3 from Day 1.

    • Perform the "roll between hands" and a "shelter test" (bringing hands together to form a shelter) for 2-3 minutes.

    • If the mouse appears calm, attempt to gently pet it on the back and head.

    • Gently return the mouse to its cage.

  • Day 3 (2-3 minutes per mouse):

    • Repeat steps 1-3 from Day 1.

    • If the animal will be restrained for a procedure, perform a "neck pinch test": grasp the mouse by the nape of the neck and lift it ~5 cm above your hand for 2-3 seconds. A well-habituated mouse will remain relatively immobile.

    • Allow the mouse to explore your flat hand for another minute.

    • Gently return the mouse to its cage.

Protocol 2: Refined Intraperitoneal (IP) Injection in Rats (Non-Restrained Method)

This protocol outlines a modified, non-restrained technique for IP injections in rats, which has been shown to reduce behavioral and physiological stress indicators.[2]

Objective: To administer a substance via the intraperitoneal route while minimizing restraint-induced stress.

Materials:

  • Rat to be dosed

  • Syringe with the substance for injection (appropriate volume and needle gauge)

  • Clean gloves

  • A familiar, open-topped enclosure (e.g., the rat's home cage base)

Methodology:

  • Preparation: Prepare the syringe with the correct dose of this compound.

  • Handling: The handler, who is familiar to the animal, should gently lift the rat from its home cage and place it into the familiar enclosure.

  • Positioning: Allow the rat to settle. The handler should gently stroke the rat's back to encourage it to remain calm and stationary.

  • Injection: A second person (the injector) approaches the rat from the side or rear. The handler gently lifts the rat's hindquarters slightly, just enough to expose the abdomen. The rat's front paws should remain on the floor of the enclosure.

  • Administration: The injector performs the IP injection into the lower right abdominal quadrant. The injection should be performed smoothly and quickly.

  • Post-Injection: The handler immediately releases the rat's hindquarters. The rat can be given a small food treat as a positive reinforcement.

  • Observation: Place the rat back into its home cage and observe for any adverse reactions.

Visualizations

Signaling Pathway: Handling Stress and this compound's Dual Action

StressAndMetomidatePathway Handling Handling / Restraint (Stressor) HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation Handling->HPA_Axis Activates AdrenalCortex Adrenal Cortex HPA_Axis->AdrenalCortex Stimulates Cortisol Cortisol / Corticosterone (Stress Hormone) AdrenalCortex->Cortisol Synthesizes CYP11B1_B2 CYP11B1 / CYP11B2 Enzymes AdrenalCortex->CYP11B1_B2 Contains CNS_Stress Central Nervous System (Stress Response) Cortisol->CNS_Stress Mediates This compound This compound Administration GABA_A GABA-A Receptor This compound->GABA_A Potentiates This compound->CYP11B1_B2 Inhibits CNS_Depression CNS Depression (Anesthesia) GABA_A->CNS_Depression Leads to

Caption: Interaction between handling stress and the dual inhibitory actions of this compound.

Experimental Workflow: Minimizing Stress During IP Injection

InjectionWorkflow Start Start: Pre-Experiment Phase Acclimation 1. Acclimation Period (3-7 days post-transport) Start->Acclimation Habituation 2. Habituation to Handling (1-3 days of gentle handling) Acclimation->Habituation DosePrep 3. Prepare this compound Dose (Use smallest appropriate needle gauge) Habituation->DosePrep Transfer 4. Transfer Animal from Cage (Use tunnel or cupping, avoid tail) DosePrep->Transfer Restraint 5. Apply Minimal Restraint (e.g., Non-restrained technique) Transfer->Restraint Injection 6. Administer IP Injection (Lower right quadrant, slow & steady) Restraint->Injection Observe 7. Post-Injection Observation (Monitor for adverse effects) Injection->Observe End End: Procedure Complete Observe->End

Caption: Step-by-step workflow for reducing stress during intraperitoneal injections.

Logical Relationship: Factors Influencing Stress Response

StressFactors StressResponse Overall Stress Response HandlingTech Handling Technique (e.g., Tunnel, Cupping) HandlingTech->StressResponse RestraintMethod Restraint Method (e.g., Scruff, Non-restrained) RestraintMethod->StressResponse Habituation Habituation & Acclimation Habituation->StressResponse Reduces InjectionParams Injection Parameters (Needle size, Speed) InjectionParams->StressResponse PersonnelSkill Personnel Skill & Confidence PersonnelSkill->StressResponse Environment Environment (Noise, Light, Odor) Environment->StressResponse

Caption: Key factors that contribute to the overall stress response in laboratory animals.

References

Technical Support Center: Ensuring a Consistent Plane of Anesthesia with Metomidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of metomidate in research settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining a consistent plane of anesthesia with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in an accessible format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce anesthesia?

This compound is a carboxylated imidazole-derived non-barbiturate hypnotic anesthetic agent.[1] Its primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[2] By enhancing the effect of GABA, this compound increases chloride ion influx into neurons, leading to hyperpolarization and a decrease in neuronal excitability, which results in sedation and hypnosis.[2]

Q2: What are the main advantages of using this compound over other anesthetics?

This compound is known for its rapid onset of action and a stable cardiorespiratory profile, causing minimal depression of the cardiovascular and respiratory systems compared to other agents like propofol.[1][2] This makes it a suitable choice for hemodynamically unstable subjects or for procedures where maintaining cardiovascular stability is critical.

Q3: What are the known side effects of this compound and how can they be mitigated?

The most common side effects include:

  • Adrenocortical Suppression: this compound can cause a transient suppression of adrenal steroid synthesis.[3] Newer analogs of this compound, such as cyclopropyl-methoxycarbonyl this compound (CPMM), have been developed to have a shorter duration of this effect.[3]

  • Myoclonus: Involuntary muscle twitching is a common side effect.[4] Pre-treatment with agents like diazepam, acepromazine, morphine, or dexmedetomidine (B676) can significantly reduce the incidence and severity of myoclonus.[4]

  • Respiratory Depression: While generally mild, respiratory depression can occur, especially at higher doses.[2] Careful monitoring of respiratory rate and depth is essential.

Q4: Can this compound be used for prolonged procedures?

Due to the risk of adrenocortical suppression with prolonged use, this compound is often used for induction or short procedures.[3] However, continuous rate infusion (CRI) protocols can be employed to maintain anesthesia for longer durations, and newer analogs with faster recovery from adrenal suppression are being investigated for this purpose.[3][5]

Troubleshooting Guide

Issue 1: The animal is showing signs of waking up or the plane of anesthesia is too light.

  • Possible Cause: The infusion rate may be too low for the individual animal or the specific procedure.

  • Solution:

    • Assess the depth of anesthesia using reliable indicators such as the pedal withdrawal reflex (toe pinch).[6]

    • If the animal is responsive, administer a small bolus of this compound (e.g., 10-25% of the induction dose) to rapidly deepen the anesthetic plane.

    • Increase the continuous infusion rate by 10-25% and continue to monitor the depth of anesthesia closely.

    • Ensure the intravenous catheter is patent and properly placed.

Issue 2: The animal is experiencing myoclonus (involuntary muscle twitching).

  • Possible Cause: This is a known side effect of etomidate (B1671615) and this compound.[4]

  • Solution:

    • For future experiments, consider pre-treatment with an agent known to reduce myoclonus. Options include:

      • Diazepam or other benzodiazepines

      • Acepromazine

      • Opioids such as morphine or fentanyl

      • Dexmedetomidine[4]

    • If myoclonus occurs during the procedure and is interfering with the experiment, a small intravenous dose of a benzodiazepine (B76468) can be administered.

Issue 3: The animal's heart rate and/or blood pressure are dropping (hemodynamic instability).

  • Possible Cause: Although this compound is known for cardiovascular stability, individual responses can vary, and other experimental factors may contribute.

  • Solution:

    • Immediately decrease the this compound infusion rate.[7]

    • Administer a bolus of intravenous fluids (e.g., 5-10 mL/kg of a balanced crystalloid solution) to support blood pressure.[8]

    • If bradycardia is present, consider the use of an anticholinergic agent like atropine, especially if opioids were used in the premedication.[8]

    • Ensure the animal's body temperature is being maintained, as hypothermia can exacerbate cardiovascular depression.[6]

Issue 4: The animal's respiratory rate is decreasing significantly (respiratory depression).

  • Possible Cause: This is a dose-dependent side effect of this compound.[2]

  • Solution:

    • Reduce the this compound infusion rate.

    • If necessary, provide intermittent positive pressure ventilation to assist with breathing.

    • Ensure a patent airway.

    • Monitor oxygen saturation using a pulse oximeter.[9]

Experimental Protocols

Protocol 1: Continuous Rate Infusion of this compound for Surgical Anesthesia in Rodents (Rats)

This protocol is adapted from studies using etomidate and its analogs in rats and should be optimized for specific experimental needs.[3][5]

Materials:

  • This compound solution (e.g., 2 mg/mL)

  • Infusion pump

  • Intravenous catheter (e.g., for tail vein or femoral vein)

  • Heating pad to maintain body temperature

  • Monitoring equipment (ECG, pulse oximeter, capnograph, rectal temperature probe)

Procedure:

  • Induction: Anesthetize the rat with an induction dose of this compound (e.g., 2-4 mg/kg IV). Confirm loss of righting reflex and pedal withdrawal reflex.

  • Maintenance: Immediately following induction, begin a continuous rate infusion of this compound. A starting infusion rate of 50-100 µg/kg/min is a reasonable starting point.[10]

  • Monitoring: Continuously monitor the depth of anesthesia and physiological parameters.

    • Anesthetic Depth: Assess the pedal withdrawal reflex every 5-10 minutes. The absence of a response indicates a surgical plane of anesthesia.

    • Physiological Parameters: Monitor heart rate, respiratory rate, oxygen saturation, end-tidal CO2, and body temperature at least every 15 minutes.[6]

  • Titration: Adjust the infusion rate up or down in increments of 10-25% based on the animal's response and the requirements of the surgical procedure to maintain a stable plane of anesthesia.

  • Recovery: Once the procedure is complete, terminate the infusion. Continue to monitor the animal on a heating pad until it has recovered the righting reflex and is ambulatory.

Protocol 2: Bath Immersion Anesthesia with this compound for Zebrafish

This protocol is based on studies using this compound for sedation and anesthesia in fish.[11][12]

Materials:

  • This compound hydrochloride stock solution (e.g., 10 mg/mL)

  • Anesthetic tank with system water

  • Recovery tank with fresh, aerated system water

Procedure:

  • Preparation of Anesthetic Bath: Prepare the anesthetic bath by adding the this compound stock solution to the system water to achieve the desired final concentration. Effective concentrations for sedation and light anesthesia typically range from 2 to 10 mg/L.[11]

  • Induction: Place the zebrafish into the anesthetic bath. Induction time will vary with the concentration and temperature, but typically occurs within a few minutes.

  • Monitoring: Observe the fish for loss of equilibrium and cessation of opercular movement. The desired plane of anesthesia will depend on the procedure.

  • Procedure: Once the desired level of anesthesia is reached, perform the experimental procedure. For procedures outside of the water, place the fish on a wet sponge or in a petri dish with a small amount of the anesthetic solution to prevent desiccation.

  • Recovery: After the procedure, immediately transfer the zebrafish to the recovery tank with fresh, aerated water. Monitor the fish until it resumes normal swimming behavior.

Data Presentation

Table 1: Recommended this compound Dosages for Anesthesia in Different Species

SpeciesRoute of AdministrationInduction DoseMaintenance Infusion RateNotes
Mouse Intraperitoneal (IP)50 mg/kg (for light surgical anesthesia)[13]Not commonly used via IP CRIOften used in combination with other agents like fentanyl for longer procedures.[13]
Rat Intravenous (IV)2-4 mg/kg50-100 µg/kg/min (starting rate)[10]Titrate to effect based on monitoring.
Dog Intravenous (IV)0.5 mg/kg (loading dose)[10]50 µg/kg/min[10]Premedication with an agent like medetomidine (B1201911) is common.[10]
Fish (e.g., Zebrafish) Bath Immersion2-10 mg/LN/AConcentration is dependent on the desired depth and duration of anesthesia.[11]

Table 2: Troubleshooting Guide Summary

IssuePossible CauseImmediate ActionPreventative Measures
Light Anesthesia Low infusion rateAdminister a small bolus; increase infusion rate.Ensure accurate dose calculation and patent IV access.
Myoclonus Known side effectAdminister a small dose of a benzodiazepine.Pre-treat with diazepam, acepromazine, opioids, or dexmedetomidine.[4]
Hypotension/Bradycardia Dose-dependent effect/individual sensitivityDecrease infusion rate; administer fluid bolus.[8]Use the lowest effective dose; ensure proper hydration.
Respiratory Depression Dose-dependent effectDecrease infusion rate; provide ventilatory support.Closely monitor respiratory parameters.[9]

Visualizations

Metomidate_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and positively modulates Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx leads to CNS_Depression CNS Depression (Anesthesia) Neuronal_Hyperpolarization->CNS_Depression Results in

Caption: this compound's mechanism of action at the GABA-A receptor.

Anesthesia_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Animal_Prep Animal Preparation (fasting, weighing) Premedication Premedication (optional) Animal_Prep->Premedication Catheter_Placement IV Catheter Placement Premedication->Catheter_Placement Induction Anesthetic Induction (this compound Bolus) Catheter_Placement->Induction Maintenance Anesthetic Maintenance (this compound CRI) Induction->Maintenance Monitoring Physiological Monitoring (HR, RR, SpO2, Temp) Maintenance->Monitoring Titration Titrate Infusion Rate Monitoring->Titration Assess Depth Titration->Maintenance Adjust Rate Stop_Infusion Terminate Infusion Titration->Stop_Infusion Procedure Complete Recovery_Monitoring Recovery Monitoring Stop_Infusion->Recovery_Monitoring Full_Recovery Full Recovery (ambulatory) Recovery_Monitoring->Full_Recovery

Caption: General workflow for intravenous anesthesia with this compound.

Troubleshooting_Logic Start Is the plane of anesthesia consistent? Yes Continue Monitoring Start->Yes No Anesthetic Depth Inconsistent Start->No Too_Light Too Light? No->Too_Light Too_Deep Too Deep? No->Too_Deep Bolus_Increase Administer Bolus & Increase Infusion Rate Too_Light->Bolus_Increase Decrease_Rate Decrease Infusion Rate Too_Deep->Decrease_Rate Bolus_Increase->Start Re-assess Assess_Vitals Assess Vital Signs (HR, RR, BP) Decrease_Rate->Assess_Vitals Supportive_Care Provide Supportive Care (Fluids, Ventilation) Assess_Vitals->Supportive_Care Supportive_Care->Start Re-assess

Caption: Troubleshooting logic for inconsistent anesthetic depth.

References

Technical Support Center: Managing Unexpected Adverse Reactions to Metomidate in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing unexpected adverse reactions to metomidate in research animals. All information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-barbiturate hypnotic agent used for anesthesia and sedation, primarily in veterinary medicine and animal research.[1] It is an imidazole (B134444) derivative. This compound has two primary mechanisms of action:

  • Potentiation of GABA-A Receptors: this compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedation and hypnosis.[2]

  • Inhibition of 11β-hydroxylase: this compound is a potent inhibitor of the adrenal enzyme 11β-hydroxylase (CYP11B1), which is crucial for the synthesis of cortisol and corticosterone (B1669441).[3] This property is utilized in adrenal imaging studies.

Q2: What are the most common adverse reactions to this compound in research animals?

A2: The most frequently reported adverse reactions include respiratory depression, hypotension (low blood pressure), bradycardia (slow heart rate), myoclonus (involuntary muscle twitching), and prolonged recovery from anesthesia.[1] Adrenal suppression is also a known effect due to its mechanism of action.[4]

Q3: Are there any known reversal agents for this compound?

A3: There is no specific reversal agent for this compound that directly antagonizes its hypnotic effects at the GABA-A receptor. Management of an overdose or prolonged effects primarily involves supportive care. However, for related alpha-2 agonists like medetomidine (B1201911), atipamezole (B1667673) is used as a reversal agent.[5][6][7] This is not applicable to this compound's primary mechanism.

Troubleshooting Guides for Adverse Reactions

This section provides detailed guidance for identifying and managing specific adverse reactions to this compound.

Issue 1: Respiratory Depression

Q: My animal is exhibiting shallow, slow breathing after this compound administration. What should I do?

A: Respiratory depression is a known side effect of this compound.[1] Immediate action is crucial.

Troubleshooting Steps:

  • Assess the Severity:

    • Monitor respiratory rate and effort.

    • Check mucous membrane color. Pale or blue (cyanotic) membranes indicate significant hypoxia.

    • Use a pulse oximeter to measure oxygen saturation (SpO2). A reading below 95% is a cause for concern.

  • Immediate Intervention:

    • Reduce or Discontinue Anesthesia: If using a continuous infusion, reduce the rate or stop the infusion.

    • Provide Oxygen Supplementation: Administer 100% oxygen via a face mask or nose cone.

    • Assisted Ventilation: If breathing is very shallow or has stopped (apnea), begin manual ventilation using a bag-valve-mask or a mechanical ventilator. The goal is to provide an adequate tidal volume and respiratory rate for the species.

  • Pharmacological Intervention (with veterinary consultation):

    • In severe cases, respiratory stimulants may be considered, but their use should be carefully weighed against potential side effects.

Experimental Protocol: Monitoring Respiration

  • Method: Place a pulse oximeter probe on a non-pigmented, sparsely haired area such as the tongue, ear, or paw pad.

  • Parameters to Monitor:

    • Respiratory Rate (breaths per minute)

    • Oxygen Saturation (SpO2 %)

    • End-tidal CO2 (EtCO2) if capnography is available.

Issue 2: Hypotension and Bradycardia

Q: The animal's heart rate and blood pressure have dropped significantly after receiving this compound. How should I respond?

A: this compound can cause both hypotension and bradycardia.[1] These often occur together and require prompt management.

Troubleshooting Steps:

  • Confirm the Findings:

    • Measure heart rate using a stethoscope, pulse oximeter, or ECG.

    • Measure blood pressure using a non-invasive cuff or an arterial line if available. A mean arterial pressure (MAP) below 60 mmHg is generally considered hypotensive in most small animals.

  • Immediate Non-Pharmacological Interventions:

    • Reduce Anesthetic Depth: If possible, decrease the concentration or infusion rate of this compound.

    • Intravenous Fluids: Administer an intravenous bolus of a balanced isotonic crystalloid solution (e.g., Lactated Ringer's solution) at 10-20 mL/kg over 15-20 minutes to improve preload and cardiac output.

    • Maintain Body Temperature: Hypothermia can worsen bradycardia and hypotension. Use a warming pad or other heating device to maintain normothermia.

  • Pharmacological Interventions (with veterinary consultation):

    • For Bradycardia: If the heart rate is critically low and contributing to hypotension, an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) may be administered.

    • For Hypotension: If hypotension persists despite fluid therapy and heart rate correction, vasopressors (e.g., dopamine (B1211576) or dobutamine) may be required to increase blood pressure and cardiac contractility.

Issue 3: Myoclonus (Involuntary Muscle Twitching)

Q: The animal is experiencing muscle spasms and twitching after this compound injection. Is this a seizure and how can I manage it?

A: Myoclonus is a common side effect of etomidate (B1671615) and likely this compound, and it is not typically considered a true seizure.[8][9][10] However, it can be distressing and may interfere with the experimental procedure.

Troubleshooting Steps:

  • Assess the Severity: Observe the intensity and frequency of the muscle movements. Mild twitching may not require intervention, while more severe movements might.

  • Management and Prevention:

    • Pre-medication: The most effective approach is prevention. Pre-medicating with a benzodiazepine (B76468) (e.g., diazepam or midazolam) or an opioid can significantly reduce the incidence and severity of myoclonus.[8]

    • Co-administration: If myoclonus occurs, a small intravenous dose of a benzodiazepine can be administered to reduce the movements.

    • Dose Adjustment: The incidence of myoclonus may be dose-related.[10] Consider using the lowest effective dose of this compound.

Issue 4: Adrenal Suppression

Q: I am concerned about this compound-induced adrenal suppression in my long-term experiment. How can I manage this?

A: this compound is a potent inhibitor of cortisol and corticosterone synthesis.[3] This effect is expected and can be significant, especially with continuous or repeated administration.[4][11]

Management Strategies:

  • Acknowledge and Monitor: Be aware that adrenal suppression will occur. If the experimental design allows, collect blood samples to measure baseline and post-administration cortisol or corticosterone levels to quantify the effect.

  • Glucocorticoid Replacement:

    • For survival studies or experiments where a normal stress response is critical post-procedure, consider prophylactic administration of a glucocorticoid (e.g., dexamethasone (B1670325) or hydrocortisone).[12][13]

    • The dose and timing of steroid replacement should be carefully considered based on the species and the expected duration of adrenal suppression.

  • Limit Exposure:

    • Use the lowest effective dose of this compound for the shortest duration necessary.

    • Avoid continuous rate infusions (CRIs) if possible, as this will lead to prolonged adrenal suppression.[14]

Quantitative Data on this compound and Etomidate

Disclaimer: Quantitative data on the incidence of adverse reactions to this compound is limited. The following tables include data for the closely related compound, etomidate, which is expected to have a similar adverse effect profile.

Table 1: Recommended Anesthetic Dosages of this compound and Etomidate in Various Species

SpeciesDrugDosageRouteNotes
MouseThis compound50 mg/kgIPFor light surgical anesthesia lasting 12-15 minutes.[15]
MouseThis compound-Fentanyl60 mg/kg : 0.06 mg/kgSCFor full surgical anesthesia lasting about 160 minutes.[15]
MouseEtomidate23.7 +/- 1.5 mg/kgIPEffective for surgical anesthesia for at least 20 minutes.[16]
RatEtomidate0.57 mg/kg (ED50)IVRapid injection.[17]
DogMedetomidine0.75 mg/m² IV or 1 mg/m² IMIV/IMFor sedation.[18]
CatMedetomidine40-80 mcg/kgIMFor sedation.[18]

Table 2: Incidence of Myoclonus with Etomidate in Rats

Treatment GroupIncidence of Myoclonus
Etomidate (1.5 mg/kg)90%
Propofol10%
Lidocaine + Etomidate20%
[Source: Adapted from a study on etomidate-induced myoclonus in rats.][19]

Detailed Experimental Protocols

Protocol 1: this compound-Fentanyl Anesthesia in Mice for Surgical Procedures

Objective: To induce and maintain a surgical plane of anesthesia for approximately 160 minutes.

Materials:

  • This compound solution

  • Fentanyl solution

  • Sterile saline

  • 1 mL syringes with 25-27 gauge needles

  • Heating pad

  • Monitoring equipment (pulse oximeter, rectal thermometer)

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the drug dosage.

    • Place the mouse in a clean, quiet environment.

  • Drug Preparation:

    • Prepare a fresh solution of this compound (60 mg/kg) and fentanyl (0.06 mg/kg). The final volume should be appropriate for subcutaneous injection (typically 0.1-0.2 mL for a 25-30g mouse).

  • Anesthetic Induction:

    • Gently restrain the mouse and administer the this compound-fentanyl mixture via subcutaneous (SC) injection in the scruff of the neck.

  • Monitoring Anesthetic Depth:

    • Assess the loss of the pedal withdrawal reflex (toe pinch) to confirm a surgical plane of anesthesia.

    • Continuously monitor respiratory rate, heart rate (via pulse oximeter), and body temperature. Maintain body temperature between 36.5°C and 38.0°C using a heating pad.

  • Surgical Procedure:

    • Once a stable plane of anesthesia is confirmed, proceed with the surgical intervention.

  • Recovery:

    • After the procedure, place the mouse in a clean, warm cage for recovery.

    • Monitor the animal until it is fully ambulatory and has resumed normal behavior.

Protocol 2: Continuous Rate Infusion of Etomidate in Dogs for Adrenal Function Studies

Disclaimer: This protocol uses etomidate. A similar protocol could be adapted for this compound, but dose adjustments may be necessary.

Objective: To study the effects of continuous etomidate infusion on adrenal function.

Materials:

  • Etomidate solution

  • Intravenous catheter

  • Infusion pump

  • Monitoring equipment (ECG, blood pressure monitor, capnograph, thermometer)

  • Blood collection tubes (for cortisol/corticosterone analysis)

Procedure:

  • Animal Preparation:

    • Fast the dog for 12 hours prior to the experiment.

    • Place an intravenous catheter in a cephalic or saphenous vein.

  • Anesthetic Induction and Maintenance:

    • Induce anesthesia with a short-acting agent (e.g., propofol) and intubate the dog.

    • Begin a continuous rate infusion of etomidate at a starting dose of 10-30 µg/kg/min.[11][12][15] Adjust the rate to maintain an adequate anesthetic depth based on monitoring parameters.

  • Physiological Monitoring:

    • Continuously monitor heart rate, blood pressure, respiratory rate, EtCO2, and body temperature.[11]

    • Maintain normal physiological parameters through fluid therapy and thermal support as needed.

  • Blood Sampling:

    • Collect a baseline blood sample before starting the etomidate infusion.

    • Collect subsequent blood samples at predetermined time points during the infusion to measure cortisol and aldosterone (B195564) levels.[11][12][15]

  • Recovery:

    • Discontinue the etomidate infusion.

    • Monitor the dog closely during recovery until it is extubated and able to maintain sternal recumbency.

Visualizations

Metomidate_GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride Channel Chloride Cl- Ions GABA_Receptor:port->Chloride Increased Influx This compound This compound This compound->GABA_Receptor:head Binds to allosteric site GABA GABA GABA->GABA_Receptor:head Binds to active site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

This compound's positive allosteric modulation of the GABA-A receptor.

Metomidate_Adrenal_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Enzyme 11β-hydroxylase (CYP11B1) Deoxycorticosterone->Enzyme Corticosterone Corticosterone Deoxycortisol->Enzyme Cortisol Cortisol This compound This compound This compound->Enzyme Inhibits Enzyme->Corticosterone Enzyme->Cortisol

Inhibition of cortisol and corticosterone synthesis by this compound.

Experimental_Workflow start Start: Animal Preparation (Fasting, Acclimation) premed Pre-medication (e.g., Benzodiazepine, Opioid) start->premed induction This compound Administration (IV, IP, or SC) premed->induction monitoring Continuous Monitoring (HR, BP, RR, Temp, SpO2) induction->monitoring procedure Experimental Procedure (e.g., Surgery, Imaging) monitoring->procedure adverse_event Adverse Event Occurs? procedure->adverse_event troubleshoot Implement Troubleshooting Guide (Supportive Care, Pharmacological Intervention) adverse_event->troubleshoot Yes recovery Post-Procedure Recovery (Monitoring, Analgesia, Warmth) adverse_event->recovery No troubleshoot->monitoring end End of Experiment recovery->end

Logical workflow for anesthesia and management of adverse events.

References

Improving the signal-to-noise ratio in metomidate PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) of metomidate positron emission tomography (PET) imaging.

Troubleshooting Guide

Issue 1: High Background Noise and Poor Tumor-to-Adrenal Contrast

Question: My this compound PET images show high background signal in the adrenal glands, making it difficult to distinguish the target lesion. How can I improve the contrast?

Answer: High background uptake in normal adrenal tissue is a common challenge in this compound PET imaging. The primary strategy to mitigate this is through dexamethasone (B1670325) suppression.

  • Underlying Principle: this compound binds to the enzymes CYP11B1 and CYP11B2, which are involved in cortisol and aldosterone (B195564) synthesis, respectively. Dexamethasone, a synthetic glucocorticoid, suppresses the pituitary-adrenal axis, reducing ACTH-stimulated cortisol production and consequently the expression of CYP11B1 in normal adrenal tissue. This suppression of uptake in healthy tissue enhances the relative signal from aldosterone-producing adenomas (APAs), which are less sensitive to ACTH suppression.[1][2]

  • Recommended Protocol: Pre-treatment with dexamethasone for three days prior to the scan has been shown to improve the signal-to-background ratio.[2][3][4][5] A common regimen is 0.5 mg of dexamethasone administered every six hours for a total of 12 doses.[2] Studies have reported that this pre-treatment can increase the tumor-to-normal adrenal SUVmax ratio by approximately 26%.[5][6]

Issue 2: Low Overall Signal and Noisy Images

Question: The overall signal in my this compound PET scan is low, resulting in noisy images and poor quantitative accuracy. What are the potential causes and solutions?

Answer: Low signal intensity can be attributed to several factors, ranging from the radiotracer itself to image acquisition and reconstruction parameters.

  • Radiotracer Integrity and Timing: ¹¹C-metomidate has a short half-life of about 20 minutes, which presents logistical challenges.[7]

    • On-site Cyclotron: Production of ¹¹C-metomidate requires a local cyclotron.[7]

    • Timeliness: Delays in patient arrival or the production process can lead to significant radioactive decay, resulting in a lower injected dose and consequently, a weaker signal.[7][8] It is crucial to adhere to a strict schedule.

  • Image Acquisition Time: Insufficient scan duration will result in low count statistics and increased noise.[9]

    • Longer Acquisition: Increasing the acquisition time per bed position can improve the SNR by capturing more coincidence events.[9] A typical acquisition time is 25-30 minutes, centered over the adrenal glands.[7][8]

  • Image Reconstruction Parameters: The choice of reconstruction algorithm significantly impacts image quality.

    • Iterative Reconstruction: Employing iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) generally yields a better SNR compared to older methods like Filtered Backprojection (FBP).[9]

    • Advanced Modeling: Incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction can further enhance image quality and SNR.[9]

  • Post-Reconstruction Filtering: Applying a smoothing filter, such as a Gaussian filter, after reconstruction can reduce image noise.[9][10] However, excessive filtering can blur the image and compromise spatial resolution, so the filter parameters should be optimized for your specific protocol.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected SUVmax in aldosterone-producing adenomas versus normal adrenal tissue?

A1: The standardized uptake value (SUV) can vary between patients and scanners. However, studies have shown a significant difference in ¹¹C-metomidate uptake between aldosterone-producing adenomas and normal adrenal tissue, especially after dexamethasone suppression. In one study of patients with primary hyperaldosteronism who underwent AVS-confirmed lateralization, the average SUVmax over the tumor was 21.7, compared to 13.8 in the contralateral normal adrenal gland.[5]

Q2: How does ¹¹C-metomidate PET/CT compare to the "gold standard" of Adrenal Vein Sampling (AVS)?

A2: ¹¹C-metomidate PET/CT is a non-invasive imaging modality that is being investigated as an alternative to the invasive and technically demanding AVS procedure for lateralizing primary aldosteronism.[2][6][11] While some studies have shown it to be a sensitive and specific alternative to AVS[5], others have found its concordance with AVS to be suboptimal.[1][12] The choice between these methods may depend on local expertise and specific patient characteristics.

Q3: Can patient medication interfere with this compound PET imaging?

A3: Certain medications, particularly those that interfere with the renin-angiotensin-aldosterone system, are typically discontinued (B1498344) before AVS to ensure accurate interpretation.[4] While less is definitively published on medication interference with this compound PET, it is a critical consideration. Mineralocorticoid receptor antagonists like spironolactone (B1682167) and eplerenone (B1671536) could potentially alter the underlying physiology and should be reviewed as part of the experimental design. One study noted that a previous study did not systematically discontinue MRAs, which may affect this compound uptake.[1]

Q4: What are the key steps in a typical ¹¹C-metomidate PET/CT experimental workflow?

A4: A typical workflow involves patient preparation, radiotracer administration, and image acquisition and analysis. This process is visualized in the workflow diagram below.

Experimental Protocols

Protocol 1: Dexamethasone Suppression for Improved Signal-to-Background Ratio

  • Patient Preparation: For three days prior to the PET scan, administer 0.5 mg of dexamethasone orally every six hours.[2]

  • Final Dose: The last dose should be administered on the morning of the scan.

  • Confirmation: Ensure patient compliance with the dexamethasone regimen.

Protocol 2: ¹¹C-Metomidate PET/CT Image Acquisition

  • Radiotracer Injection: Administer an intravenous bolus of 150-500 MBq of ¹¹C-metomidate.[5][13]

  • Uptake Period: Allow for a 30-minute uptake period during which the patient should rest quietly.[7][8]

  • Patient Positioning: Position the patient on the scanner bed, typically supine with arms raised above the head if possible.[8]

  • CT Scan: Perform a low-dose CT scan over the adrenal glands for attenuation correction and anatomical localization.[7][13]

  • PET Scan: Acquire a static PET emission scan for 25-30 minutes, centered over the adrenal glands.[7][8]

Quantitative Data Summary

ParameterAldosterone-Producing Adenoma (APA)Normal Adrenal TissueReference
Mean SUVmax (with Dexamethasone) 21.7 ± 1.613.8 ± 0.6[5]
Tumor-to-Normal Adrenal SUVmax Ratio Increase with Dexamethasone 25.6% ± 5.0%N/A[5]
Diagnostic Cut-off (SUVmax Ratio) > 1.25N/A[5]

Visualizations

experimental_workflow cluster_prep Patient Preparation cluster_scan Scanning Procedure cluster_analysis Data Analysis p1 Begin Dexamethasone Suppression (3 days prior) p2 Administer 0.5mg Dexamethasone every 6 hours p1->p2 p3 Final Dexamethasone Dose (Morning of Scan) p2->p3 s1 IV Injection of ¹¹C-Metomidate p3->s1 Proceed to Scan s2 30-minute Uptake Period s1->s2 s3 Low-Dose CT Scan s2->s3 s4 25-30 min PET Scan s3->s4 a1 Image Reconstruction (e.g., OSEM with TOF/PSF) s4->a1 Raw Data a2 Post-Reconstruction Filtering (Optional) a1->a2 a3 SUVmax Calculation (Tumor vs. Normal Adrenal) a2->a3 a4 Calculate SUVmax Ratio a3->a4

Caption: Workflow for this compound PET Imaging.

troubleshooting_logic cluster_signal Signal Characteristics cluster_solutions_bg Solutions for High Background cluster_solutions_low Solutions for Low Signal start Poor SNR in This compound PET Image high_bg High Background Signal? start->high_bg low_signal Low Overall Signal? start->low_signal dexa Implement/Verify Dexamethasone Suppression high_bg->dexa Yes acq_time Increase Acquisition Time low_signal->acq_time Yes recon Optimize Reconstruction (Iterative, TOF, PSF) low_signal->recon Yes tracer Verify Radiotracer Dose & Injection Timing low_signal->tracer Yes

Caption: Troubleshooting Logic for Poor SNR.

References

Technical Support Center: Adrenal Vein Sampling (AVS) for Primary Aldosteronism (PA) Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during adrenal vein sampling (AVS) for the diagnosis of primary aldosteronism (PA).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during AVS procedures, from patient preparation to data interpretation.

Pre-Procedure and Patient Preparation

Q1: What are the crucial patient preparation steps before AVS?

A1: Proper patient preparation is critical for accurate AVS results. Key steps include:

  • Medication Review: Certain medications can interfere with the renin-angiotensin-aldosterone system. It is recommended to discontinue spironolactone (B1682167) and eplerenone (B1671536) for at least six weeks, and amiloride (B1667095) and triamterene (B1681372) for at least four weeks before AVS. Other medications like ACE inhibitors, angiotensin II receptor blockers, and diuretics should also be stopped for at least two weeks.[1] If antihypertensive therapy is necessary, medications with minimal effects on the aldosterone-renin system, such as alpha-blockers (e.g., doxazosin) or calcium channel blockers (e.g., verapamil), may be used.[1]

  • Potassium Correction: Hypokalemia can suppress aldosterone (B195564) secretion and should be corrected before the procedure.[2] Serum potassium levels should be normalized, ideally to around 4.0 mmol/L, using oral or intravenous potassium supplements.[1][2]

  • Sodium Intake: Patients should maintain an unrestricted sodium intake prior to the procedure to avoid stimulating the renin-angiotensin system.[1][3]

  • Imaging: A pre-procedural CT scan of the adrenal glands is highly recommended to visualize the adrenal vein anatomy and identify any anatomical variants that could complicate catheterization.[4][5][6]

Catheterization and Sampling

Q2: I am having difficulty catheterizing the right adrenal vein. What are some troubleshooting tips?

A2: The right adrenal vein is notoriously challenging to cannulate due to its small size, short length, and variable anatomy.[4][7][8] Here are some tips:

  • Anatomical Landmarks: Use pre-procedural CT imaging to map the expected location of the right adrenal vein ostium.[5] Look for landmarks such as the inferior accessory hepatic vein, as the right adrenal vein often drains into the inferior vena cava (IVC) just superior to it.[5]

  • Catheter Choice: The choice of catheter is crucial. A Simmons 2 or Mikaelsson catheter is often used for the left adrenal vein, while a reverse-curved catheter like a Cobra or Simmons 1 may be effective for the right.[9] Some operators create a side hole near the catheter tip to facilitate aspiration.[9]

  • Gentle Contrast Injection: Use small, gentle hand injections of contrast to confirm catheter position and avoid vein rupture.[9]

  • Coaxial Microcatheter Technique: If selective catheterization is difficult, a coaxial microcatheter can be advanced through a larger guide catheter to cannulate the vein.[5]

  • Cone-Beam CT: If available, intraprocedural cone-beam CT can provide real-time 3D imaging to confirm catheter placement.[5]

Q3: How can I confirm successful cannulation of the adrenal veins?

A3: Successful cannulation is confirmed by demonstrating a significantly higher cortisol concentration in the adrenal vein sample compared to a peripheral sample (from the IVC or femoral vein).[8][10] This is quantified by the Selectivity Index (SI) .[11][12]

  • SI Calculation: SI = Cortisol concentration in the adrenal vein / Cortisol concentration in the peripheral vein.

  • Interpretation: While thresholds can vary between institutions, a commonly accepted SI is ≥2.0 for unstimulated AVS and ≥3.0 to 5.0 for AVS with cosyntropin (B549272) (ACTH) stimulation.[2][11][13]

Q4: Should I use cosyntropin (ACTH) stimulation during AVS?

A4: The use of cosyntropin is a topic of debate, with potential advantages and disadvantages.

  • Advantages: Cosyntropin stimulates the adrenal glands to secrete cortisol and aldosterone, which can:

    • Increase the success rate of cannulation by amplifying the cortisol gradient between the adrenal and peripheral veins (increasing the SI).[6][11][14]

    • Reduce fluctuations in hormone levels that can occur due to stress or diurnal rhythms.[4][6]

  • Disadvantages: Cosyntropin can sometimes decrease the lateralization index, potentially masking a unilateral source of aldosterone production and leading to a misdiagnosis of bilateral hyperplasia.[14][15]

  • Recommendation: Many centers perform AVS both with and without cosyntropin stimulation to benefit from the advantages of both approaches.[14] A recent meta-analysis showed that ACTH stimulation significantly reduced unsuccessful cannulations without significantly affecting incorrect lateralization.[11]

Q5: What are the common causes of inadequate or failed AVS, and how can they be avoided?

A5: Failed AVS is most commonly due to the inability to successfully cannulate one or both adrenal veins, particularly the right.[6][8] Other causes include:

  • Adrenal Vein Spasm: This can be minimized by gentle catheter manipulation.

  • Dilution of the Sample: The left adrenal vein often joins the inferior phrenic vein before draining into the left renal vein.[9] If the catheter tip is placed too proximally, the sample can be diluted with blood from the phrenic vein.

  • Inadequate Blood Aspiration: Difficulty aspirating blood can occur if the catheter tip is against the vessel wall.[16] Repositioning the catheter slightly may help. Allowing blood to drip freely from the catheter can also be a gentle collection method.[17]

Sample Handling and Analysis

Q6: What is the correct procedure for handling and processing AVS samples?

A6: Proper sample handling is crucial to prevent degradation of hormones and ensure accurate results.

  • Collection: Collect at least 2-4 mL of blood from each site into pre-labeled tubes.[4][18] It is recommended to discard the first 2 mL of blood to avoid contamination with heparin or saline from the catheter.[4]

  • Anticoagulant: Samples are typically collected in serum separator tubes (SSTs) or tubes containing EDTA, depending on the laboratory's requirements.

  • Processing: Centrifuge the samples as soon as possible (ideally within 30-45 minutes) to separate the serum or plasma.[1][18]

  • Storage: The separated serum or plasma should be frozen immediately and stored at -20°C or lower until analysis.[18]

Q7: What analytical methods are recommended for measuring aldosterone and cortisol in AVS samples?

A7: Accurate and reliable hormonal assays are essential for the correct interpretation of AVS results.

  • Immunoassays: Chemiluminescent immunoassays (CLIAs) and radioimmunoassays (RIAs) are commonly used methods. It is important to use assays that have been validated for the high hormone concentrations found in adrenal vein blood.

  • Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone measurement due to its high specificity and ability to minimize cross-reactivity.

Data Interpretation

Q8: How do I interpret the results of my AVS study?

A8: Interpretation involves a stepwise assessment of selectivity and lateralization.

  • Confirm Selectivity: First, calculate the SI for both the right and left adrenal veins to ensure successful cannulation. If one or both SIs are below the threshold, the study may be non-diagnostic.

  • Assess Lateralization: If both sides are selective, calculate the Lateralization Index (LI) to determine if aldosterone production is unilateral or bilateral.[2]

    • LI Calculation: LI = (Aldosterone/Cortisol ratio of the dominant side) / (Aldosterone/Cortisol ratio of the non-dominant side). The dominant side is the one with the higher aldosterone/cortisol ratio.

    • Interpretation: A commonly used LI cutoff is ≥4.0 with cosyntropin stimulation and ≥2.0 without stimulation to indicate unilateral aldosterone excess.[7][13] An LI close to 1.0 suggests bilateral production.

  • Contralateral Suppression: In cases of clear lateralization, the aldosterone/cortisol ratio on the non-dominant side should be suppressed, ideally lower than the peripheral aldosterone/cortisol ratio.

Q9: What should I do if the AVS results are equivocal or non-diagnostic?

A9: Equivocal results, such as an LI between 2.0 and 4.0 with cosyntropin stimulation, can be challenging to interpret.[2] Non-diagnostic results are typically due to failed cannulation of one or both adrenal veins. In these situations, options include:

  • Repeat AVS: Repeating the procedure, ideally at an experienced center, may yield a diagnostic result.[19]

  • Consider Clinical and Imaging Data: In some cases, a combination of clinical features (e.g., profound hypokalemia, very high aldosterone levels) and imaging findings (a clear unilateral adenoma) may be sufficient to guide treatment decisions, although this is less reliable than AVS.

  • Medical Management: If a repeat AVS is not feasible or desired, medical management with a mineralocorticoid receptor antagonist is the recommended treatment for patients with presumed bilateral disease or when lateralization cannot be confirmed.[19]

Quantitative Data Summary

ParameterUnstimulated AVSCosyntropin (ACTH) Stimulated AVSReference(s)
Success Rate (Bilateral Cannulation) 70% - 85%89% - 92.9%[15][20][21]
Complication Rate <1% - 2.5%<1% - 2.5%[7][17]
Selectivity Index (SI) Cutoff ≥ 2.0≥ 3.0 - 5.0[2][13]
Lateralization Index (LI) Cutoff ≥ 2.0≥ 4.0[7][13]

Experimental Protocols

Protocol for Adrenal Vein Sampling
  • Patient Preparation: Ensure the patient has followed all pre-procedural instructions regarding medication, potassium levels, and sodium intake.[1][3]

  • Vascular Access: Under local anesthesia and sterile conditions, obtain venous access via the right common femoral vein using the Seldinger technique.[9]

  • Catheterization:

    • Left Adrenal Vein: Advance a 4 or 5 French diagnostic catheter (e.g., Simmons 2) into the left renal vein. The left adrenal vein typically drains into the superior aspect of the left renal vein.[4] Confirm position with a gentle contrast injection.

    • Right Adrenal Vein: This is more challenging. A reverse-curve catheter (e.g., Cobra or Simmons 1) is often used to engage the ostium of the right adrenal vein, which usually drains directly into the posterior aspect of the IVC at the level of the T12 vertebra.[9]

  • Baseline Sampling (Unstimulated):

    • Once the catheter is in a stable position in an adrenal vein, aspirate and discard the first 2 mL of blood.[4]

    • Collect 4 mL of blood for aldosterone and cortisol measurement.[4]

    • Repeat for the contralateral adrenal vein.

    • Collect a peripheral blood sample from the femoral sheath or IVC.

  • Cosyntropin (ACTH) Stimulation (Optional):

    • Administer a bolus of cosyntropin (e.g., 250 µg) or start a continuous infusion (e.g., 50 µ g/hour ).[4]

    • Wait for a specified period (e.g., 15-30 minutes after bolus or start of infusion).

    • Repeat the sampling from both adrenal veins and the periphery.

  • Procedure Completion: After all samples are collected, remove the catheters and apply pressure to the venipuncture site to ensure hemostasis.[19] The patient should be monitored for any complications.[19]

Protocol for Sample Processing and Hormonal Analysis
  • Sample Labeling: Meticulously label each tube with the patient's identifiers, the collection site (right adrenal, left adrenal, peripheral), and whether it was pre- or post-cosyntropin stimulation.[18]

  • Centrifugation: Centrifuge the blood samples at approximately 3000 rpm for 10-15 minutes at 4°C within 45 minutes of collection to separate the serum or plasma.[18]

  • Aliquoting and Storage: Carefully aspirate the serum or plasma and transfer it to appropriately labeled cryovials. Store the samples frozen at -20°C or colder until analysis.[18]

  • Hormonal Assay:

    • Thaw the samples on the day of analysis.

    • Measure aldosterone and cortisol concentrations using a validated immunoassay (e.g., CLIA) or LC-MS/MS.

    • Due to the high hormone concentrations in adrenal vein samples, initial dilutions (e.g., 1:10, 1:50) are often necessary to bring the values within the assay's dynamic range.[7]

Visualizations

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure AVS Procedure cluster_post_procedure Post-Procedure prep Patient Preparation (Medication review, K+ correction) imaging Pre-procedural CT Imaging prep->imaging access Femoral Vein Access imaging->access catheterization Catheterization of Adrenal Veins access->catheterization unstimulated_sampling Unstimulated Sampling (Right Adrenal, Left Adrenal, Peripheral) catheterization->unstimulated_sampling acth_stimulation Cosyntropin (ACTH) Stimulation (Optional) unstimulated_sampling->acth_stimulation processing Sample Processing (Centrifugation, Freezing) unstimulated_sampling->processing stimulated_sampling Stimulated Sampling (Right Adrenal, Left Adrenal, Peripheral) acth_stimulation->stimulated_sampling stimulated_sampling->processing analysis Hormonal Analysis (Aldosterone, Cortisol) processing->analysis interpretation Data Interpretation (SI, LI Calculation) analysis->interpretation diagnosis PA Subtype Diagnosis (Unilateral vs. Bilateral) interpretation->diagnosis

Caption: Experimental workflow for adrenal vein sampling from patient preparation to diagnosis.

signaling_pathway cluster_acth ACTH (Cosyntropin) Stimulation cluster_angii Angiotensin II Stimulation cluster_steroidogenesis Aldosterone Synthesis acth ACTH (Cosyntropin) mc2r Melanocortin 2 Receptor (MC2R) acth->mc2r ac Adenylyl Cyclase mc2r->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cholesterol Cholesterol pka->cholesterol Stimulates conversion angii Angiotensin II at1r AT1 Receptor angii->at1r plc Phospholipase C at1r->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Intracellular Ca2+ ip3->ca2 Releases pkc Protein Kinase C dag->pkc Activates ca2->cholesterol Stimulates conversion pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone corticosterone Corticosterone deoxycorticosterone->corticosterone aldosterone Aldosterone corticosterone->aldosterone CYP11B2

Caption: Signaling pathways for aldosterone synthesis in adrenal glomerulosa cells.

References

Technical Support Center: Refining Dexamethasone Suppression Protocols for Clearer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining dexamethasone (B1670325) suppression protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dexamethasone suppression for clearer and more accurate imaging results. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a dexamethasone suppression test in an imaging context?

A1: The dexamethasone suppression test (DST) is utilized to assess the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] In imaging, it is primarily used to differentiate causes of hypercortisolism (Cushing's syndrome) by observing the adrenal glands' response to adrenocorticotropic hormone (ACTH).[2][3][4] Dexamethasone, a synthetic glucocorticoid, suppresses ACTH secretion in healthy individuals, leading to decreased cortisol production.[2] This principle is applied in imaging to:

  • Adrenal Imaging: To help diagnose and localize adrenal tumors and differentiate them from other causes of excess cortisol production.[4][5]

  • Pituitary Imaging: In conjunction with imaging techniques like PET/CT, to help localize ACTH-secreting pituitary adenomas in Cushing's disease.[6][7][8]

  • Oncologic Imaging: To potentially reduce false-positive fluorine-18 (B77423) fluorodeoxyglucose (FDG) uptake in inflammatory lesions, such as lymph nodes in non-small cell lung cancer, thereby improving diagnostic accuracy.[9]

  • Metabolic Imaging: To suppress the metabolic activity of certain tissues, like brown adipose tissue (BAT), to better visualize other metabolic processes.[10][11][12][13][14]

Q2: What are the differences between low-dose and high-dose dexamethasone suppression tests?

A2: Low-dose and high-dose dexamethasone suppression tests are used to diagnose and determine the etiology of Cushing's syndrome, respectively.

  • Low-Dose Dexamethasone Suppression Test (LDDST): This test is used as a screening tool to differentiate healthy individuals from those with Cushing's syndrome.[2][4] In individuals without Cushing's syndrome, the low dose of dexamethasone is sufficient to suppress cortisol production. In patients with Cushing's syndrome, cortisol levels will remain elevated.[4]

  • High-Dose Dexamethasone Suppression Test (HDDST): Once Cushing's syndrome is confirmed, the high-dose test helps to distinguish between a pituitary source (Cushing's disease) and an ectopic ACTH-producing tumor or an adrenal tumor.[1][2][4] Patients with Cushing's disease often show suppression of cortisol levels with a high dose of dexamethasone, whereas those with ectopic ACTH-producing tumors or adrenal tumors typically do not.[1][2]

Q3: Can dexamethasone administration affect FDG-PET imaging results?

A3: Yes, dexamethasone can influence FDG-PET imaging results. It has been investigated as a tool to reduce FDG uptake in false-positive findings, particularly in inflammatory lymph nodes in non-small cell lung cancer.[9] However, its effectiveness in improving the localization of ACTH-secreting pituitary tumors with FDG-PET/CT is debated, with some studies showing no significant improvement.[6][7][8] Additionally, dexamethasone can inhibit the browning of white adipose tissue and promote a "whitening" of brown adipose tissue, which could alter metabolic activity and FDG uptake in these tissues.[10][11][12][13][14]

Troubleshooting Guide

Issue 1: Incomplete cortisol suppression in control subjects.

  • Possible Cause: Interference from medications that induce CYP3A4 enzymes, which metabolize dexamethasone.[1][15] This leads to faster clearance of dexamethasone and insufficient suppression of cortisol.

  • Troubleshooting Steps:

    • Review all medications the subject is taking. Common interfering drugs include phenytoin, carbamazepine, phenobarbital, and rifampicin.[4][16]

    • If possible, and in consultation with a physician, consider a washout period for the interfering medication before the dexamethasone suppression test.

    • Measure serum dexamethasone levels along with cortisol to ensure adequate bioavailability of dexamethasone.[1] A dexamethasone level above 200 ng/dL (4.5 nmol/L) is generally considered adequate for accurate test interpretation.[1][3]

Issue 2: High variability in imaging results between subjects in the same experimental group.

  • Possible Cause: Inconsistent timing of dexamethasone administration and sample collection. The timing of dexamethasone administration and subsequent blood or urine collection is critical for reliable results.[5]

  • Troubleshooting Steps:

    • Strictly adhere to the chosen protocol's timing for dexamethasone administration (e.g., 11 p.m. for the overnight test).[2][17]

    • Ensure that blood samples for cortisol measurement are drawn at the specified time (e.g., 8 a.m. the following morning).[2][17]

    • For 24-hour urine collections, provide clear instructions to subjects to ensure complete and accurately timed collection.[1]

Issue 3: Unexpected imaging artifacts or altered biodistribution of the imaging agent.

  • Possible Cause: Physiological effects of dexamethasone beyond HPA axis suppression. Dexamethasone can have broad physiological effects, including altering glucose metabolism and tissue characteristics.

  • Troubleshooting Steps:

    • Be aware of the potential for dexamethasone to alter FDG uptake in tissues like brown and white adipose tissue.[10][11][12][13][14]

    • Consider the potential for dexamethasone to reduce inflammation, which could decrease the signal from inflammatory lesions that are not the primary target of the imaging study.[9]

    • If using contrast agents with CT-based attenuation correction in PET/CT, be mindful of potential artifacts.[18]

Data Presentation

Table 1: Common Dexamethasone Suppression Protocols and Expected Cortisol Levels

Protocol Dexamethasone Dosage Sample Type Normal Response (Cortisol Suppression)
Low-Dose Overnight 1 mg orally at 11 p.m.Plasma< 1.8 µg/dL (50 nmol/L) at 8 a.m.[1][3]
Standard Low-Dose 0.5 mg orally every 6 hours for 48 hours24-hour UrineUrinary free cortisol < 10 µ g/day on day 3[2]
High-Dose Overnight 8 mg orally at 11 p.m.Plasma> 50% reduction from baseline cortisol at 8 a.m.[19]
Standard High-Dose 2 mg orally every 6 hours for 48 hours24-hour Urine> 90% suppression of urinary free cortisol excretion from baseline[19]

Table 2: Common Causes of False-Positive Results in Dexamethasone Suppression Testing

Cause Mechanism Recommendation
CYP3A4-inducing drugs (e.g., phenytoin, carbamazepine)Increased hepatic metabolism of dexamethasone, leading to lower serum levels.[1][15]Discontinue medication if possible; measure serum dexamethasone levels.[4]
Obesity, Depression, Stress Can cause physiological hypercortisolism (pseudo-Cushing's).[4][16][20]Consider a dexamethasone-CRH test to differentiate from true Cushing's syndrome.[4][19]
Estrogen-containing medications (e.g., oral contraceptives)Increase cortisol-binding globulin, leading to higher total cortisol levels.[4]Discontinue medication 6 weeks prior to the test.[4]
Alcohol Abuse Can induce a clinical and biochemical state mimicking Cushing's syndrome.[16]Abstinence from alcohol for at least one week is recommended.[16]

Experimental Protocols

Protocol 1: Overnight Low-Dose Dexamethasone Suppression Test (LDDST)

  • Subject Preparation: Instruct the subject to avoid strenuous exercise and stress for 24 hours prior to the test. Ensure they have not taken any interfering medications (see Table 2).

  • Dexamethasone Administration: At 11 p.m., the subject should orally ingest a 1 mg dexamethasone tablet.

  • Blood Sample Collection: The following morning, between 8 a.m. and 9 a.m., draw a blood sample for serum cortisol analysis.

  • Analysis: A serum cortisol level below 1.8 µg/dL (50 nmol/L) is considered a normal suppression response.[1][3]

Protocol 2: Standard High-Dose Dexamethasone Suppression Test (HDDST)

  • Baseline Collection: On day 1, collect a 24-hour urine sample for baseline urinary free cortisol measurement.

  • Dexamethasone Administration: On days 2 and 3, administer 2 mg of dexamethasone orally every 6 hours (e.g., at 9 a.m., 3 p.m., 9 p.m., and 3 a.m.).

  • Urine Collection: On day 3, collect a second 24-hour urine sample for urinary free cortisol measurement.

  • Analysis: A suppression of urinary free cortisol excretion by more than 90% from baseline is indicative of Cushing's disease.[19]

Visualizations

HPA_Axis_and_Dexamethasone_Suppression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Cortisol Adrenal->Cortisol Secretes Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary Negative Feedback (-) Dexamethasone Dexamethasone (Exogenous) Dexamethasone->Hypothalamus Suppresses CRH (-) Dexamethasone->Pituitary Suppresses ACTH (-)

Caption: HPA Axis and Dexamethasone Suppression Mechanism.

DST_Workflow Start Start: Suspected Hypercortisolism LDDST Perform Low-Dose Dexamethasone Suppression Test Start->LDDST Cortisol_Suppressed Cortisol Suppressed? (<1.8 µg/dL) LDDST->Cortisol_Suppressed No_Cushings Cushing's Syndrome Unlikely Cortisol_Suppressed->No_Cushings Yes Cushings_Confirmed Cushing's Syndrome Confirmed Cortisol_Suppressed->Cushings_Confirmed No HDDST Perform High-Dose Dexamethasone Suppression Test Cushings_Confirmed->HDDST Cortisol_Suppressed_High Cortisol Suppressed? HDDST->Cortisol_Suppressed_High Pituitary_Source Pituitary Source (Cushing's Disease) Cortisol_Suppressed_High->Pituitary_Source Yes Ectopic_Adrenal Ectopic ACTH or Adrenal Tumor Cortisol_Suppressed_High->Ectopic_Adrenal No Imaging Proceed with Targeted Imaging Pituitary_Source->Imaging Ectopic_Adrenal->Imaging

Caption: Dexamethasone Suppression Test Diagnostic Workflow.

Troubleshooting_Tree Start Incomplete Cortisol Suppression Check_Meds Review Subject's Medications Start->Check_Meds CYP3A4 CYP3A4 Inducers Present? Check_Meds->CYP3A4 Washout Consider Medication Washout Period CYP3A4->Washout Yes Check_Adherence Verify Protocol Adherence CYP3A4->Check_Adherence No Measure_Dex Measure Serum Dexamethasone Level Washout->Measure_Dex Timing Correct Timing of Dose and Sample? Check_Adherence->Timing Reinstruct Re-instruct Subject and Repeat Test Timing->Reinstruct No Consider_Pseudo Consider Pseudo- Cushing's States Timing->Consider_Pseudo Yes Stress High Stress, Obesity, or Alcohol Use? Consider_Pseudo->Stress Dex_CRH Perform Dexamethasone- CRH Test Stress->Dex_CRH Yes True_Resistance Potential True Glucocorticoid Resistance Stress->True_Resistance No

Caption: Troubleshooting Incomplete Cortisol Suppression.

References

Troubleshooting false negatives in 11C-metomidate PET scans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11C-metomidate PET scans. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential issues, particularly false negatives, that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 11C-metomidate and what is its primary application in PET imaging?

A1: 11C-metomidate is a positron-emitting radiotracer used in Positron Emission Tomography (PET) scans to image the adrenal glands.[1] It is an analogue of etomidate (B1671615) and functions as a potent inhibitor of the adrenal steroidogenic enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[2] This selective binding makes it highly specific for adrenocortical tissue.[3] Its primary application is in the evaluation of adrenal masses and the subtype classification of primary aldosteronism.[3]

Q2: What is a "false negative" in the context of an 11C-metomidate PET scan?

A2: A false negative occurs when the 11C-metomidate PET scan does not show increased tracer uptake in an adrenal lesion that is later confirmed to be of adrenocortical origin through histopathology or other diagnostic methods. This can lead to misinterpretation of the scan and potentially incorrect patient management.

Q3: What are the known causes of false negatives in 11C-metomidate PET scans?

A3: Several factors can contribute to false-negative results:

  • Small Tumor Size: Sub-centimeter adenomas may not accumulate enough radiotracer to be reliably detected above the background signal.

  • Tumor Necrosis: Extensive necrosis within a tumor can reduce the number of viable cells capable of taking up the radiotracer, leading to a false negative finding.[4] As tumor volume increases, necrosis can also increase.[5][6]

  • Interfering Medications: Certain drugs, such as adrenal steroid inhibitors or some chemotherapies, can interfere with the activity of the 11β-hydroxylase enzyme, reducing the uptake of 11C-metomidate.[4][7]

  • Suboptimal Imaging Protocol: Incorrect patient preparation, improper radiotracer dose, or inadequate uptake time can all lead to poor image quality and potential false negatives.

Troubleshooting Guide: False Negatives

This guide provides a systematic approach to troubleshooting unexpected false-negative results in your 11C-metomidate PET scan experiments.

Issue 1: No or Low Tracer Uptake in a Suspected Adrenocortical Lesion

Possible Cause & Troubleshooting Steps:

  • Radiotracer Quality and Dose:

    • Verification: Confirm that the 11C-metomidate synthesis and quality control procedures were successfully completed. The production of 11C-metomidate is a complex chemical process, taking approximately 30-45 minutes, and must pass quality control testing.[1] Due to its short 20-minute half-life, delays can significantly reduce the available dose.[1][8]

    • Dose Administration: Ensure the correct intravenous dose was administered to the subject. Recommended doses typically range from 90MBq to 300MBq.[1]

  • Patient-Specific Factors:

    • Medication Review: Conduct a thorough review of the subject's current medications for any drugs that could interfere with 11C-metomidate uptake, such as adrenal steroidogenesis inhibitors.[4][7]

    • Dexamethasone (B1670325) Suppression: Verify that the dexamethasone suppression protocol was correctly followed. Dexamethasone is administered to suppress cortisol production in normal adrenal tissue, thereby enhancing the signal-to-noise ratio for detecting aldosterone-producing adenomas.[2][9][10] A typical protocol involves oral administration of 0.5 mg dexamethasone every 6 hours for three days prior to the scan.[2]

  • Imaging Protocol Adherence:

    • Uptake Time: Confirm that the specified uptake time between tracer injection and scan acquisition was adhered to. An uptake time of approximately 30 minutes is standard.[1][8]

    • Scan Acquisition: Ensure the PET acquisition was centered over the adrenal glands for the appropriate duration, typically around 30 minutes.[1]

  • Lesion Characteristics:

    • Size and Necrosis: Correlate the PET findings with anatomical imaging (CT or MRI). If the lesion is very small or shows signs of significant central necrosis on anatomical images, a false negative on the PET scan is a possibility.[4]

Troubleshooting Flowchart

FalseNegativeTroubleshooting start False Negative Result Observed check_qc Review Radiotracer QC Data start->check_qc qc_pass QC Pass? check_qc->qc_pass check_dose Verify Administered Dose dose_correct Dose Correct? check_dose->dose_correct qc_pass->check_dose Yes investigate_synthesis Investigate Synthesis & QC Process qc_pass->investigate_synthesis No review_meds Review Subject's Medications dose_correct->review_meds Yes recalculate_dose Recalculate and Document Deviation dose_correct->recalculate_dose No meds_ok Interfering Meds? review_meds->meds_ok review_dex Confirm Dexamethasone Protocol dex_ok Dex Protocol Followed? review_dex->dex_ok meds_ok->review_dex No document_meds Document Potential Drug Interaction meds_ok->document_meds Yes review_protocol Review Imaging Protocol (Uptake Time, Scan Duration) dex_ok->review_protocol Yes document_dex Document Protocol Deviation dex_ok->document_dex No protocol_ok Protocol Adhered To? review_protocol->protocol_ok correlate_ct Correlate with CT/MRI protocol_ok->correlate_ct Yes document_protocol_dev Document Protocol Deviation protocol_ok->document_protocol_dev No lesion_char Small Lesion or Necrosis? correlate_ct->lesion_char lesion_char->start No, Re-evaluate All Steps possible_cause Document as Potential Cause of FN lesion_char->possible_cause Yes

Caption: Troubleshooting workflow for false-negative 11C-metomidate PET scan results.

Quantitative Data Summary

The following table summarizes typical Standardized Uptake Values (SUVmax) observed in 11C-metomidate PET studies. Note that these values can vary based on the specific imaging protocol and patient population.

Lesion TypeMean SUVmax (Range)Notes
Aldosterone-Producing Adenoma (APA) 21.7 ± 1.6 (10.3–38.9)In patients with primary hyperaldosteronism and unilateral adenoma.[11][12]
Normal Adrenal Gland 13.8 ± 0.6In patients with primary hyperaldosteronism.[11][12]
Nonfunctioning Adrenal Incidentaloma 11.5 ± 3.3 (0–16.6)[11][12]

SUVmax values are presented as mean ± SEM where available.

Effect of Dexamethasone Suppression:

ParameterEffectReference
Tumor to Normal Adrenal SUVmax Ratio Increased by 25.6 ± 5.0% (P < 0.01)[2][10]

Key Experimental Protocols

Protocol 1: Synthesis and Quality Control of (R)-[O-methyl-11C]metomidate

This protocol is a modified version for the synthesis of (R)-[O-methyl-11C]this compound.

Synthesis:

  • Precursor Preparation: The tetrabutylammonium (B224687) salt of the free acid of this compound is prepared by dissolving 1 mg of the acid in 100 μl of dichloromethane (B109758) with the addition of 5.2 μl of 0.77 M tetrabutylammonium hydroxide. The solution is evaporated to dryness and the precursor is reconstituted in 300 μl of DMF.

  • Radiolabeling: 11C-methyl iodide is trapped in the DMF solution containing the precursor. The methylation reaction is carried out at 130°C for 4 minutes.

  • Purification: After the addition of water, the product is purified using preparative HPLC (μBondapak C18, 5 μm, 200 mm x 10 mm) with a mobile phase of 0.3 M HCl in saline/Ethanol (65/35) at a flow rate of 6 ml/min. The product fraction is collected, diluted with saline, and sterile filtered (0.22 μm).

Quality Control:

  • Analytical HPLC: Radiochemical purity is assessed using analytical HPLC (C18 μBondapak) with a mobile phase of 50 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5)/acetonitrile:water (50:7) (40/60) at a flow rate of 1 ml/min. The radiochemical purity should be >97%.

  • Gas Chromatography (GC): GC analysis is performed to check for residual solvents (e.g., DMF, Dichloromethane).

  • Other Parameters: Osmolality and pH of the final product are measured.

Protocol 2: Patient Preparation and Imaging for 11C-Metomidate PET/CT
  • Patient Preparation:

    • For studies investigating primary aldosteronism, patients are often pre-treated with dexamethasone (e.g., 0.5 mg orally every 6 hours for 3 days) to suppress ACTH and cortisol production from normal adrenal tissue.[2]

    • Patients should be well-hydrated.

  • Radiotracer Injection:

    • An intravenous line is established.

    • A dose of 150–500 MBq of 11C-metomidate is administered intravenously.[2][10]

  • Uptake Period:

    • The patient rests for an uptake period of 30-45 minutes.[1][8][12]

  • Image Acquisition:

    • A non-contrast CT scan of the adrenal glands is performed for attenuation correction and anatomical localization.

    • A dynamic PET scan is acquired over the adrenal region for 30-45 minutes.[1][12]

  • Image Analysis:

    • PET and CT images are fused.

    • Regions of interest (ROIs) are drawn over the adrenal lesions and normal adrenal tissue.

    • Maximum standardized uptake values (SUVmax) are calculated for the ROIs from static images (typically from 35-45 minutes post-injection).[12]

Signaling Pathway and Experimental Workflow

11C-Metomidate Mechanism of Action

MetomidatePathway cluster_steroidogenesis Adrenal Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 / CYP11B2 Aldosterone (B195564) Aldosterone Corticosterone->Aldosterone CYP11B2 17-OH-Pregnenolone->17-OH-Progesterone 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 This compound This compound CYP11B1 CYP11B1 This compound->CYP11B1 inhibits CYP11B2 CYP11B2 This compound->CYP11B2 inhibits

Caption: 11C-Metomidate inhibits CYP11B1 and CYP11B2 in the adrenal steroidogenesis pathway.

Experimental Workflow for 11C-Metomidate PET/CT

ExperimentalWorkflow start Patient Selection prep Patient Preparation (Dexamethasone Suppression) start->prep injection Radiotracer Injection prep->injection synthesis 11C-Metomidate Synthesis & QC synthesis->injection uptake Uptake Period (30-45 min) injection->uptake scan PET/CT Scan Acquisition uptake->scan reconstruction Image Reconstruction scan->reconstruction analysis Image Analysis (SUVmax) reconstruction->analysis interpretation Interpretation & Reporting analysis->interpretation end Final Diagnosis interpretation->end

Caption: A typical experimental workflow for an 11C-metomidate PET/CT study.

References

Technical Support Center: Optimizing Radiolabeling for Metomidate Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metomidate radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the synthesis of this compound-based radiotracers. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for radiolabeling this compound?

A1: The two primary methods for radiolabeling this compound and its analogs are:

  • ¹¹C-Methylation : This involves labeling the carboxyl group of the this compound precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. This method is used to produce [¹¹C]this compound ([¹¹C]MTO) for PET imaging.[1][2]

  • Radioiodination : This method is used for iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) and typically involves an oxidative radioiodo-destannylation reaction on a suitable stannylated precursor of an iodinated this compound analog, such as iodothis compound (IMTO).[3][4]

Q2: What is a typical radiochemical yield and purity for [¹¹C]this compound synthesis?

A2: Radiochemical yields and purity can vary based on the specific synthesis method and purification technique. Generally, uncorrected yields for [¹¹C]this compound are in the range of 5-10%.[2] However, with optimized methods like the captive solvent methylation on a GE TracerLab FX-C system, higher yields are achievable. Radiochemical purity is typically expected to be greater than 97%, with modern methods achieving over 99%.[1][2]

Q3: What are the key differences between using ¹¹C-metomidate and radioiodinated this compound?

A3: The primary differences lie in the radionuclide's half-life and the resulting imaging applications.

  • [¹¹C]this compound : Carbon-11 has a short half-life of ~20.4 minutes. This requires an on-site cyclotron and radiopharmacy for production and allows for repeat imaging studies in a short timeframe.[1][5]

  • Radioiodinated this compound : Iodine isotopes have longer half-lives (e.g., ¹²³I: 13.2h, ¹²⁴I: 4.2 days, ¹³¹I: 8 days). This allows for transportation to imaging centers without a cyclotron, longer imaging times, and potential therapeutic applications (in the case of ¹³¹I).[1][6]

Q4: How stable is the final radiolabeled this compound product?

A4: The stability depends on the radiolabel. The final formulation of [¹²⁴I]IMTO has been shown to be stable for up to 48 hours at room temperature when formulated with stabilizers like ascorbic acid and ethanol (B145695) to prevent radiolytic decomposition.[3] Studies on [¹³¹I]IMTO have indicated slow deiodination over time (approximately 0.27%/h).[4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound tracers.

Issue 1: Low Radiochemical Yield in [¹¹C]this compound Synthesis

Consistently low yields are a common challenge in ¹¹C-methylation reactions. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low [¹¹C]this compound Yield

G cluster_trapping cluster_precursor cluster_reaction cluster_reagents Start Low Radiochemical Yield (<10%) Check_Trapping 1. Verify [¹¹C]CH₃I Trapping Efficiency Start->Check_Trapping Trap_Temp Is reaction vessel adequately cooled? Check_Trapping->Trap_Temp Check... Check_Precursor 2. Assess Precursor Quality & Quantity Prec_Purity Is precursor pure & dry? (Check CoA/Re-purify) Check_Precursor->Prec_Purity Check... Check_Reaction 3. Evaluate Reaction Conditions React_Temp Is temperature correct? (e.g., 130°C) Check_Reaction->React_Temp Check... Check_Reagents 4. Check Ancillary Reagents Reagent_Base Is base (TBAH) fresh and concentration correct? Check_Reagents->Reagent_Base Check... Result_Good Yield Optimized Trap_Temp->Check_Trapping If No, Adjust Cooling Trap_Flow Is carrier gas flow rate optimal? Trap_Temp->Trap_Flow If Yes Trap_Flow->Check_Trapping Trap_Flow->Check_Precursor If Yes Prec_Purity->Check_Precursor If No, Use New Batch Prec_Amount Is precursor amount correct? (Typically ~1 mg) Prec_Purity->Prec_Amount If Yes Prec_Amount->Check_Precursor Prec_Amount->Check_Reaction If Yes React_Temp->Check_Reaction If No, Calibrate Heater React_Time Is reaction time sufficient? (e.g., 4-5 min) React_Temp->React_Time If Yes React_Time->Check_Reaction React_Time->Check_Reagents If Yes Reagent_Base->Check_Reagents If No, Prepare Fresh Reagent_Solvent Is solvent (DMF) anhydrous? Reagent_Base->Reagent_Solvent If Yes Reagent_Solvent->Check_Reagents Reagent_Solvent->Result_Good If Yes

Caption: Troubleshooting workflow for low [¹¹C]this compound yield.

Potential CauseTroubleshooting StepRationale
Inefficient [¹¹C]CH₃I Trapping Ensure the reaction vessel is adequately cooled and that the carrier gas flow rate is optimal.Low temperatures and correct flow rates are critical for efficiently trapping the volatile [¹¹C]methyl iodide in the small volume of reaction solvent.[7]
Precursor Issues Verify the chemical purity and stability of the (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid precursor. Ensure it is anhydrous. Confirm the correct amount (typically ~1 mg) is used.Impurities or degradation products can interfere with the reaction. An incorrect amount of precursor leads to incomplete reaction or complicates purification, lowering specific activity.[2][7][8]
Suboptimal Reaction Conditions Confirm the reaction temperature is optimal (e.g., 130°C) and the reaction time is sufficient (e.g., 4 minutes).The methylation reaction is highly dependent on temperature and time. Insufficient heat or time will lead to an incomplete reaction.[2]
Base or Solvent Problems Use a fresh solution of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) of the correct concentration. Ensure the solvent (e.g., anhydrous DMF) is of high purity and free from water.The base is critical for deprotonating the carboxylic acid precursor to make it nucleophilic. Water and other impurities in the solvent can quench the [¹¹C]methylating agent.[2][7]
Issue 2: Poor Radiochemical Purity or Unidentified Peaks in HPLC

Achieving high radiochemical purity is essential for clinical use. Extraneous peaks on the radio-HPLC chromatogram indicate impurities that must be identified and eliminated.

Potential CauseTroubleshooting StepRationale
Co-elution of Impurity Adjust the HPLC mobile phase composition or gradient to improve the resolution between the product peak and the impurity.Proper separation is fundamental to achieving high radiochemical purity. A common impurity is unreacted [¹¹C]methyl iodide.[2][7]
Radiolysis Minimize synthesis time. For radioiodinated tracers, add stabilizers like ascorbic acid or ethanol to the final formulation.High radioactivity can cause the radiolabeled compound to break down, creating radiochemical impurities.[3]
Incomplete Reaction Re-evaluate reaction conditions (time, temperature, precursor/reagent amounts) to drive the reaction to completion.Unreacted precursor or intermediate products will appear as separate peaks in the HPLC analysis.
Broad or Tailing Peaks Ensure the sample is fully dissolved in a solvent compatible with the HPLC mobile phase. Check the HPLC system for dead volumes or column degradation.Poor peak shape can compromise purification and accurate quantification of purity. Using a C18 column is typical for purification.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from published radiolabeling protocols for this compound tracers.

Table 1: [¹¹C]this compound Radiosynthesis Parameters

ParameterMethod 1: Conventional HeatingMethod 2: Captive Solvent (GE TracerLab)
Precursor (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid(R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid
Labeling Agent [¹¹C]Methyl Iodide[¹¹C]Methyl Iodide
Base / Catalyst Tetrabutylammonium Hydroxide (TBAH)Tetrabutylammonium Hydroxide (TBAH)
Solvent Anhydrous Dimethylformamide (DMF)Anhydrous Dimethylformamide (DMF)
Reaction Temp. 130°CNot specified, typical for loop methods
Reaction Time 4 minutesNot specified, typically 3-5 minutes
Radiochemical Yield 5-10% (uncorrected)Not specified, but generally efficient
Radiochemical Purity > 97%> 99%
Specific Activity ~500 Ci/mmol~10-fold higher than Method 1
References:[1][2][9]

Table 2: Radioiodinated this compound (IMTO) Synthesis Parameters

Parameter[¹²⁴I]IMTO[¹³¹I]IMTO
Synthesis Method Oxidative radioiodo-destannylationOxidative radioiodo-destannylation
Precursor Stannylated IMTO precursorStannylated IMTO precursor
Oxidizing Agent Not specified, likely Chloramine-TChloramine-T
Reaction Time Not specified1-3 minutes
Purification Semi-preparative HPLCNot specified, likely HPLC
Radiochemical Yield 83 ± 5%95% (optimized)
Radiochemical Purity > 97%Not specified
Stability Stable up to 48 h in formulationSlow deiodination (0.27%/h)
References:[3][4]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound tracers based on established literature.

Protocol 1: Synthesis of [¹¹C]this compound via Conventional Methylation

This protocol is adapted from the method described by Mitterhauser et al.

1. Precursor Preparation: a. Prepare the tetrabutylammonium salt of the precursor by dissolving 1 mg of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid in 100 µL of dichloromethane. b. Add 5.2 µL of 0.77 M tetrabutylammonium hydroxide. c. Evaporate the solution to dryness under a stream of nitrogen. d. Reconstitute the dried precursor salt in 300 µL of anhydrous dimethylformamide (DMF).[2]

2. Radiosynthesis: a. Transfer the reconstituted precursor solution to a sealed reaction vial. b. Produce [¹¹C]methyl iodide ([¹¹C]CH₃I) from cyclotron-produced [¹¹C]CO₂ using a synthesis module (e.g., GE TRACERlab FX2 MeI).[10] c. Trap the gaseous [¹¹C]CH₃I in the DMF solution containing the precursor. d. Heat the reaction vial at 130°C for 4 minutes.[2]

3. Purification: a. After the reaction, quench the mixture by adding water (e.g., 1 mL). b. Inject the entire mixture onto a semi-preparative HPLC system. c. HPLC Conditions (Example):

  • Column: C18 µBondapak, 5 µm
  • Mobile Phase: 0.3 M HCl in saline/Ethanol (65/35)
  • Flow Rate: 6 mL/min
  • Detection: UV at 254 nm and a series radioactivity detector.[2] d. Collect the fraction corresponding to the [¹¹C]this compound peak.

4. Formulation & Quality Control: a. Dilute the collected HPLC fraction with saline for injection. b. Pass the solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. c. Perform quality control via analytical HPLC to determine radiochemical purity (>97%).[2] d. Analyze for residual solvents (DMF, Dichloromethane) by GC to ensure they are below acceptable limits.[2]

General Radiosynthesis and QC Workflow

G cluster_synthesis Radiosynthesis Module cluster_purification Purification & Formulation cluster_qc Quality Control Cyclotron [¹¹C]CO₂ from Cyclotron MeI_Synth Conversion to [¹¹C]CH₃I Cyclotron->MeI_Synth Labeling Labeling Reaction (Precursor + [¹¹C]CH₃I) MeI_Synth->Labeling HPLC Semi-Prep HPLC Purification Labeling->HPLC Formulation Fraction Collection & Formulation HPLC->Formulation QC_HPLC Analytical HPLC (Radiochemical Purity) Formulation->QC_HPLC QC_GC GC Analysis (Residual Solvents) QC_HPLC->QC_GC QC_Final Sterility & Endotoxin Testing QC_GC->QC_Final Final_Product Final Product for Injection QC_Final->Final_Product

Caption: General workflow for [¹¹C]this compound synthesis and quality control.

Protocol 2: Synthesis of [¹²⁴I]Iodothis compound (IMTO)

This protocol is based on the oxidative radioiodo-destannylation method.[3]

1. Precursor Preparation: a. Dissolve the trimethylstannyl-iodothis compound precursor (25 µg) in a suitable solvent such as methanol (B129727) (20 µL).

2. Radiosynthesis: a. In a shielded vial, add the precursor solution to a solution of [¹²⁴I]NaI in 0.1 N NaOH. b. Add a solution of an oxidizing agent, such as Chloramine-T (e.g., 15 µL of a 1.5 mg/mL solution in acetic acid).[11] c. Gently agitate the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 50°C) for 1-2 minutes.[11]

3. Purification: a. Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite) and dilute with water/mobile phase. b. Inject the reaction mixture onto a semi-preparative HPLC system for purification. c. HPLC Conditions (Example):

  • Column: C18 (e.g., Gemini NX)
  • Mobile Phase: Gradient of 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile.
  • Flow Rate: 1-4 mL/min
  • Detection: UV and radioactivity detectors.[11] d. Collect the purified [¹²⁴I]IMTO fraction.

4. Formulation & Quality Control: a. Remove the HPLC solvent, typically by rotary evaporation or solid-phase extraction (SPE) using a C18 cartridge. b. Reconstitute the final product in a sterile formulation buffer, such as acetate-buffered saline containing ascorbic acid and ethanol to prevent radiolysis.[3] c. Perform quality control using analytical radio-HPLC to confirm radiochemical purity (>97%).[3] d. Confirm identity by co-injection with a non-radioactive iodothis compound standard.

References

Validation & Comparative

Metomidate versus MS-222: a comparative study in zebrafish anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists utilizing zebrafish (Danio rerio) as a model organism, the selection of an appropriate anesthetic is a critical step that can significantly impact experimental outcomes and animal welfare. This guide provides a detailed comparison of two commonly used anesthetic agents: Metomidate hydrochloride and Tricaine (B183219) Methanesulfonate (MS-222).

Performance Comparison

This compound hydrochloride and MS-222 exhibit distinct anesthetic profiles in zebrafish. MS-222 is a widely used anesthetic that provides a surgical plane of anesthesia, while this compound is more suitable for sedation and immobilization for non-painful procedures.[1] The choice between the two will largely depend on the specific requirements of the experimental procedure.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and MS-222 based on published experimental data.

ParameterThis compound HydrochlorideMS-222 (Tricaine Methanesulfonate)
Effective Concentration 2-10 mg/L for sedation and immobilization[1]100-200 mg/L for surgical anesthesia[2]
Induction Time More rapid loss of equilibrium at 6, 8, and 10 mg/L compared to MS-222[1]Anesthesia induction within 2 minutes at 75-200 mg/L[3][4]
Recovery Time Prolonged, e.g., a mean of 625 seconds at 6 mg/L[1]Generally shorter than this compound, around 140 seconds[1]
Physiological Effects Hypnotic, reduces stress associated with transportation[1][5]Can cause respiratory acidosis, cardiac depression, and alters hemostasis[1][6]
Mortality No mortality observed at tested doses (2-10 mg/L)[1]Overdose can lead to death due to hypoxia[6]

Experimental Protocols

Detailed methodologies for anesthetic preparation and administration are crucial for reproducible and reliable results.

This compound Hydrochloride Protocol
  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound hydrochloride in system water.[1]

  • Working Solution Preparation: Titrate the stock solution into a static anesthetic tank to achieve the desired final concentration (e.g., 2, 4, 6, 8, or 10 mg/L).[1]

  • Anesthesia Induction: Directly place the zebrafish into the tank containing the prepared this compound solution.[1]

  • Monitoring: Observe the fish for loss of equilibrium and cessation of voluntary movement.

  • Recovery: After the procedure, transfer the fish to a tank with fresh, aerated system water.

MS-222 (Tricaine Methanesulfonate) Protocol
  • Stock Solution Preparation: Prepare a buffered stock solution. For example, a 0.4% buffered MS-222 stock solution can be made by dissolving the powder in system water and adjusting the pH to 7.0 with sodium bicarbonate.[7]

  • Working Solution Preparation: Dilute the stock solution with system water to the desired final concentration (e.g., 164 mg/L).[1] It is crucial to buffer the solution to a pH of 7.0-7.5, as MS-222 is acidic in water.[2]

  • Anesthesia Induction: Immerse the fish in the anesthetic bath. Induction to a surgical plane of anesthesia typically occurs within a few minutes.[3][4][8]

  • Monitoring: Assess the depth of anesthesia by observing the loss of equilibrium, slowing of opercular movement, and lack of response to a tail pinch.

  • Recovery: Transfer the fish to a recovery tank with fresh, aerated system water.

Mechanism of Action

The mechanisms by which this compound and MS-222 induce anesthesia are fundamentally different, targeting distinct neurological pathways.

This compound is an imidazole-based non-barbiturate hypnotic.[1] Its primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the main inhibitory neurotransmitter in the central nervous system.[9] this compound binds to GABA-A receptors, enhancing their affinity for GABA.[9] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, resulting in sedation.[9]

MS-222 acts as a local anesthetic by blocking voltage-gated sodium channels in nerve membranes.[3][4][6] This blockage prevents the generation and propagation of action potentials, thereby inhibiting nerve impulses and resulting in muscle relaxation and loss of sensation.[3][6][10]

Visualizations

Experimental Workflow for Anesthetic Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection cluster_rec Recovery & Observation A Prepare this compound Solution (e.g., 6 mg/L) C Randomly Assign Zebrafish to Treatment Groups A->C B Prepare MS-222 Solution (e.g., 164 mg/L, buffered) B->C D Immerse Fish in Anesthetic Solution C->D E Record Induction Time (Loss of Equilibrium) D->E F Assess Anesthetic Depth (Tail Pinch Response) D->F G Transfer to Fresh Water E->G F->G H Record Recovery Time G->H I Monitor for Mortality (e.g., 24 hours post-exposure) H->I

Caption: Experimental workflow for comparing this compound and MS-222 anesthesia in zebrafish.

Signaling Pathways of Anesthetic Action

G cluster_this compound This compound Pathway cluster_ms222 MS-222 Pathway Met This compound GABA_R GABA-A Receptor Met->GABA_R Potentiates Cl_channel Chloride Channel Opening GABA_R->Cl_channel Hyperpol Neuronal Hyperpolarization Cl_channel->Hyperpol Sedation Sedation Hyperpol->Sedation MS222 MS-222 Na_channel Voltage-gated Sodium Channel MS222->Na_channel Blocks AP Action Potential Propagation Na_channel->AP Inhibits Anesthesia Anesthesia (Muscle Relaxation) AP->Anesthesia

Caption: Simplified signaling pathways for this compound and MS-222 anesthetic action.

References

A Comparative Analysis of Metomidate and Eugenol as Anesthetics for Ornamental Fish

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of aquaculture and fisheries research, the selection of an appropriate anesthetic is paramount for minimizing stress and ensuring the welfare of aquatic animals during handling, transport, and experimental procedures. This guide provides a detailed comparison of two commonly used anesthetic agents, metomidate and eugenol (B1671780), for ornamental fish. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Overview of Anesthetic Agents

This compound is a non-barbiturate hypnotic and sedative agent.[1] It is recognized for its rapid action and its ability to suppress the cortisol stress response in fish.[2][3] this compound is water-soluble and acts on the central nervous system to induce sedation or anesthesia.[1] However, it is noted to lack analgesic (pain-relieving) properties and may cause muscle twitching in some cases.[1][4][5]

Eugenol is the primary active component of clove oil, a natural product derived from the clove tree (Syzygium aromaticum).[6] It is widely used in aquaculture due to its efficacy, low cost, and status as "generally regarded as safe" by the FDA.[2][7] Eugenol is known to be a potent anesthetic, but its effects on physiological parameters can be more varied, and recovery times may be longer compared to other anesthetics.[6][7]

Comparative Efficacy: Induction and Recovery

The effectiveness of an anesthetic is often judged by the speed of induction and the duration of the recovery period. The following table summarizes data from a comparative study on fathead minnows (Pimephales promelas).

AnestheticConcentrationInduction Time (Stage 3 Anesthesia)Recovery Time
This compound4 mg/LNot specifiedNot specified
Eugenol30 mg/LNot specifiedNot specified

Data from a study on fathead minnows. Optimal anesthetic concentrations were determined to be 4 mg/L for this compound and 30 mg/L for eugenol.[8]

In a study on adult zebrafish (Danio rerio), eugenol (55 mg/L) showed a faster induction time compared to etomidate (B1671615) (a related compound to this compound), while recovery times for eugenol were approximately 2.5 minutes.[5] Another study noted that this compound rapidly immobilizes fish, with loss of balance occurring within a minute, but recovery can be slow, with resumed motor control taking over 26 minutes in turbot and halibut.[9]

Physiological Effects: Stress Response

A critical consideration in fish anesthesia is the impact on the animal's physiological stress response, commonly measured by plasma cortisol levels.

AnestheticFish SpeciesCortisol ResponseKey Findings
This compound Fathead MinnowsNo increase post-stressPrevented the stress-induced increase in plasma cortisol.[2][8]
Channel CatfishInhibited cortisol secretionMaintained baseline cortisol concentrations throughout a 10-minute confinement stressor.[3][10]
Eugenol Fathead MinnowsNo increase post-stressPrevented the stress-induced increase in plasma cortisol.[2][8]
Silver CatfishLowered cortisol levelsFish anesthetized with 50 mg/L eugenol had significantly lower plasma cortisol than control fish.[7]

Both this compound and eugenol have demonstrated the ability to prevent a significant rise in plasma cortisol levels during stressful procedures, a desirable characteristic for an anesthetic.[2][8] this compound, in particular, is noted for its cortisol-suppressing properties.[2][3]

Experimental Protocols

Below is a generalized methodology for a comparative study on fish anesthetics, based on common practices in published research.

Objective: To compare the anesthetic efficacy and physiological effects of this compound and eugenol in a selected ornamental fish species.

Materials:

  • Test fish of uniform size and weight, acclimated to laboratory conditions.

  • This compound hydrochloride stock solution.

  • Eugenol stock solution (typically dissolved in ethanol).[2]

  • Glass aquaria or beakers for induction and recovery.

  • Aeration equipment.

  • Water quality monitoring kits (for pH, temperature, dissolved oxygen).

  • Stopwatches for timing induction and recovery.

  • Blood sampling equipment (for cortisol analysis).

Procedure:

  • Acclimation: Fish are acclimated to the experimental tanks for a specified period (e.g., 24-48 hours) to minimize pre-experimental stress.

  • Anesthetic Preparation: A series of anesthetic concentrations for both this compound and eugenol are prepared in beakers containing buffered tank water with constant aeration.[2]

  • Induction: Individual fish are placed in the anesthetic baths. The time to reach Stage 3 anesthesia (loss of equilibrium, cessation of opercular movement, no response to tactile stimuli) is recorded.

  • Handling/Procedure: Once anesthetized, the intended procedure (e.g., handling, measuring, tagging) is performed.

  • Recovery: After the procedure, fish are transferred to a recovery tank with fresh, well-aerated water. The time to resume normal swimming behavior and equilibrium is recorded.

  • Physiological Sampling: Blood samples may be taken at various time points (e.g., pre-anesthesia, immediately post-procedure, and during recovery) to analyze for stress markers like cortisol and glucose.

  • Post-Recovery Monitoring: Fish are monitored for a period (e.g., 24-72 hours) to assess for any delayed mortality or adverse effects.[2]

Mechanism of Action

The mechanisms through which these anesthetics exert their effects are crucial for understanding their broader physiological impacts.

This compound: this compound's primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system.[11] By binding to GABA-A receptors in the central nervous system, it enhances the inhibitory effects of GABA, leading to sedation and anesthesia.[11] Additionally, this compound is known to inhibit cytochrome P450 enzymes involved in steroid synthesis, which explains its cortisol-suppressing effects.[11]

Eugenol: The anesthetic action of eugenol is also linked to the GABA-A receptor, where it acts as a positive modulator, enhancing the receptor's binding affinity.[12] This leads to increased neuronal inhibition.[12][13] Recent studies using network pharmacology suggest that eugenol's anesthetic effects in fish may also involve interactions with membrane receptors, other neurotransmitters, and ion signaling pathways.[14]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection Acclimation Fish Acclimation AnestheticPrep Prepare Anesthetic Baths (this compound & Eugenol) Induction Induction to Stage 3 Anesthesia AnestheticPrep->Induction Handling Simulated Handling/ Procedure Induction->Handling TimeRecord Record Induction & Recovery Times Induction->TimeRecord Recovery Transfer to Recovery Tank Handling->Recovery BloodSample Blood Sampling (Cortisol, Glucose) Handling->BloodSample Recovery->TimeRecord Monitor Post-Recovery Monitoring (24-72h) Recovery->Monitor

Caption: Generalized workflow for comparing fish anesthetics.

G cluster_effects Physiological Effects This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates P450 Cytochrome P450 (Steroid Synthesis) This compound->P450 Inhibits CNS_Depression CNS Depression (Anesthesia) GABA_A->CNS_Depression Leads to Cortisol_Suppression Cortisol Suppression P450->Cortisol_Suppression Leads to

Caption: Proposed mechanism of action for this compound in fish.

G cluster_effects Physiological Effects Eugenol Eugenol GABA_A GABA-A Receptor Eugenol->GABA_A Positively Modulates Other_Targets Other Targets (Membrane Receptors, Ion Channels) Eugenol->Other_Targets Interacts with CNS_Depression CNS Depression (Anesthesia) GABA_A->CNS_Depression Leads to Other_Targets->CNS_Depression Contributes to

References

Validating the Anesthetic Efficacy of Metomidate in Novel Aquatic Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate anesthetic is a critical component of protocols involving aquatic species, influencing not only animal welfare but also the integrity of experimental data. Metomidate, an imidazole-based non-barbiturate hypnotic, has emerged as a promising alternative to traditional anesthetics like Tricaine Methanesulfonate (MS-222) and eugenol (B1671780). This guide provides a comprehensive comparison of this compound's anesthetic efficacy with these alternatives, supported by experimental data, and offers detailed protocols for its validation in new aquatic species.

Performance Comparison: this compound vs. Alternatives

This compound's primary mechanism of action involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, the main inhibitory neurotransmitter in the central nervous system.[1] By binding to the GABA-A receptor, this compound enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane dampens neural activity, resulting in sedation and loss of consciousness.[1]

A key advantage of this compound is its ability to induce anesthesia without a significant increase in plasma cortisol levels, a common stress response observed with other anesthetics like MS-222.[2][3] This makes it particularly suitable for studies where stress can be a confounding factor.

Quantitative Anesthetic Efficacy

The following tables summarize the dose-dependent efficacy of this compound, MS-222, and eugenol in various fish species. It is important to note that efficacy can be influenced by factors such as water temperature, pH, and species-specific sensitivities.

Table 1: this compound Anesthetic Efficacy in Various Fish Species

SpeciesConcentration (mg/L)Induction Time (seconds)Recovery Time (seconds)Notes
Zebrafish (Danio rerio)6-625Suitable for sedation and immobilization for nonpainful procedures.[4][5]
Zebrafish (Danio rerio)8-337Suitable for sedation and immobilization for nonpainful procedures.[4][5]
Zebrafish (Danio rerio)10-548Suitable for sedation and immobilization for nonpainful procedures.[4][5]
Channel Catfish (Ictalurus punctatus)6--Minimum effective concentration with acceptable induction and recovery.[3]
Convict Cichlid (Cichlasoma nigrofasciatum)1.0--Reduced mortality and improved condition during transport.[1][6]
Fathead Minnow (Pimephales promelas)4--Optimum concentration determined in the study.[7]

Table 2: Comparative Anesthetic Efficacy: this compound vs. MS-222 and Eugenol

AnestheticSpeciesConcentration (mg/L)Induction Time (seconds)Recovery Time (seconds)
This compound Fathead Minnow4--
MS-222 Fathead Minnow75--
Eugenol Fathead Minnow30--
MS-222 Zebrafish150-140
Eugenol Peruvian Grunt25-100Faster than MS-222Longer than MS-222
MS-222 Peruvian Grunt50-200Slower than EugenolShorter than Eugenol
Eugenol Silver Catfish20-50-Not affected by concentration

Data synthesized from multiple sources. Direct comparison should be made with caution due to varying experimental conditions.

Experimental Protocols

This section outlines a detailed methodology for validating the anesthetic efficacy of this compound in a novel aquatic species.

Preliminary Dose-Finding Study
  • Objective: To determine the effective concentration range of this compound for the target species.

  • Procedure:

    • Prepare a stock solution of this compound hydrochloride.

    • Acclimate a small group of fish (n=5-10) to individual experimental tanks with controlled water quality parameters (temperature, pH, dissolved oxygen) matching their holding conditions.

    • Expose fish to a range of this compound concentrations (e.g., 0.5, 1, 2, 4, 8, 16 mg/L).

    • Record the time to induction of different stages of anesthesia (e.g., loss of equilibrium, loss of response to tactile stimuli).

    • After a predetermined exposure time (e.g., 10 minutes), transfer the fish to a recovery tank with clean, aerated water.

    • Record the time to full recovery of normal swimming behavior.

    • Monitor for any adverse effects or mortality for at least 24 hours post-exposure.

Comparative Efficacy Study
  • Objective: To compare the anesthetic efficacy of this compound with established anesthetics (MS-222 and eugenol).

  • Procedure:

    • Based on the preliminary study, select an optimal concentration of this compound.

    • Determine the optimal concentrations for MS-222 and eugenol from literature or through preliminary trials.

    • Randomly assign fish to treatment groups: this compound, MS-222, eugenol, and a control group (handling without anesthesia).

    • Follow the same procedure as the dose-finding study to measure induction and recovery times.

    • Collect physiological data (e.g., blood samples for cortisol analysis, heart rate, opercular beat rate) at baseline, immediately after induction, and at various time points during recovery to assess the stress response.

Physiological Stress Response Analysis
  • Objective: To quantify the physiological stress response induced by anesthesia.

  • Procedure:

    • Collect blood samples from fish in each treatment group at specified time points.

    • Analyze plasma cortisol levels using an appropriate assay kit (e.g., ELISA).

    • Compare the cortisol profiles among the different anesthetic groups and the control group to evaluate the stress-mitigating effects of this compound.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the anesthetic signaling pathway of this compound and a typical experimental workflow for its validation.

Metomidate_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Ion Channel (Closed) GABA_R->Cl_channel Opens Neuron Neuronal Hyperpolarization (Inhibition) Cl_channel->Neuron Cl- Influx This compound This compound This compound->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to orthosteric site

Figure 1. Simplified signaling pathway of this compound's anesthetic action.

Anesthetic_Validation_Workflow start Start: Select Novel Aquatic Species dose_finding Preliminary Dose-Finding (this compound) start->dose_finding select_conc Select Optimal This compound Concentration dose_finding->select_conc comp_study Comparative Efficacy Study (this compound vs. MS-222 vs. Eugenol) select_conc->comp_study data_collection Data Collection: - Induction Time - Recovery Time - Physiological Parameters comp_study->data_collection analysis Data Analysis and Comparison data_collection->analysis conclusion Conclusion: Validate Anesthetic Efficacy analysis->conclusion

Figure 2. Experimental workflow for validating this compound's anesthetic efficacy.

Conclusion

This compound presents a valuable alternative to traditional aquatic anesthetics, particularly in research settings where minimizing stress is paramount. Its efficacy is dose-dependent and varies among species, underscoring the importance of systematic validation for any novel aquatic species. By following the detailed experimental protocols outlined in this guide, researchers can objectively assess the anesthetic properties of this compound and generate robust, reliable data to support its use in their specific applications. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for understanding and implementing these validation studies.

References

Investigating the Off-Target Effects of Metomidate in Non-Adrenal Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate, a carboxylated imidazole (B134444) derivative, is recognized for its potent and selective inhibition of adrenal 11β-hydroxylase, making it a valuable tool in endocrinological diagnostics and as an anesthetic, particularly in veterinary medicine. However, its structural and functional similarity to etomidate (B1671615) raises questions about its potential off-target effects in non-adrenal tissues. This guide provides a comparative analysis of the known off-target effects of this compound and its close analog, etomidate, alongside other commonly used anesthetic agents. The information is intended to assist researchers in designing studies, interpreting data, and furthering the development of safer anesthetic agents.

Cardiovascular System

The cardiovascular stability of etomidate is a primary advantage for its use in hemodynamically unstable patients. This compound is expected to share a similar profile, though specific comparative data is limited.

Table 1: Comparative Cardiovascular Effects of Anesthetic Agents

ParameterThis compound/EtomidatePropofolDexmedetomidine
Mean Arterial Pressure (MAP) Minimal change or slight decrease.Significant decrease.Decrease.
Heart Rate (HR) Minimal change, slight increase reported with etomidate.Variable, can decrease.Decrease (bradycardia is a known side effect).
Myocardial Contractility Generally unchanged at clinical doses. A dose-dependent negative inotropic effect was observed for etomidate at supraclinical concentrations (>20 microM).Depressant effect.Minimal direct effect.
Peripheral Vascular Resistance Mild reduction.Significant reduction.Variable, can cause initial hypertension followed by hypotension.
Experimental Protocol: Assessing Cardiovascular Effects

A common experimental setup to assess the cardiovascular effects of an anesthetic agent involves the following steps:

  • Animal Model: Instrumented rodents (e.g., Sprague-Dawley rats) or larger animals (e.g., dogs) are often used.

  • Instrumentation: Catheters are placed in the carotid artery and jugular vein for direct blood pressure monitoring and drug administration, respectively. Electrocardiogram (ECG) leads are attached to monitor heart rate and rhythm.

  • Anesthesia Induction and Maintenance: A baseline anesthetic is administered, and once a stable plane of anesthesia is achieved, baseline cardiovascular parameters (MAP, HR, etc.) are recorded.

  • Drug Administration: The test article (e.g., this compound) is administered intravenously as a bolus or continuous infusion at varying doses.

  • Data Collection: Cardiovascular parameters are continuously recorded throughout the experiment.

  • Data Analysis: Changes from baseline are calculated for each dose and compared to a vehicle control group.

Experimental Workflow: Cardiovascular Assessment

Central Nervous System

This compound and etomidate primarily induce hypnosis through positive allosteric modulation of GABA-A receptors in the central nervous system (CNS). However, concerns exist regarding potential neurotoxicity, particularly with prolonged use or in vulnerable populations.

Table 2: Comparative Central Nervous System Effects of Anesthetic Agents

ParameterThis compound/EtomidatePropofolDexmedetomidine
Primary Mechanism GABA-A Receptor Positive Allosteric Modulator.GABA-A Receptor Positive Allosteric Modulator.α2-Adrenergic Agonist.
Neuronal Apoptosis Etomidate has been shown to induce neuronal apoptosis in vitro, particularly in developing brains. Data for this compound is lacking.Can induce neuronal apoptosis, similar to etomidate.May have neuroprotective effects.
Synaptic Plasticity Etomidate can inhibit long-term potentiation.Can impair synaptic plasticity.Less impact on synaptic plasticity compared to GABAergic agents.
Cerebral Blood Flow Decreased.Decreased.Decreased.
Intracranial Pressure Decreased.Decreased.Decreased.
Experimental Protocol: Assessing In Vitro Neurotoxicity

An example of an in vitro protocol to assess neurotoxicity is as follows:

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.

  • Drug Exposure: Cells are treated with various concentrations of the test article (e.g., this compound) for a specified duration (e.g., 24 hours). A vehicle control is included.

  • Assessment of Cell Viability: Cell viability is measured using a method such as the MTT assay.

  • Apoptosis Detection: Apoptosis can be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining or by measuring caspase-3 activity.

  • Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be assessed using fluorescent dyes like JC-1.

  • Data Analysis: Dose-response curves are generated for cell viability, and the percentage of apoptotic cells is compared between treated and control groups.

Experimental Workflow: In Vitro Neurotoxicity Assessment

Immune System

The immunomodulatory effects of anesthetics are of increasing interest, particularly in the context of surgery for cancer and in critically ill patients. Etomidate has been shown to modulate immune cell function and cytokine production.

Table 3: Comparative Immunomodulatory Effects of Anesthetic Agents

ParameterThis compound/EtomidatePropofolDexmedetomidine
T-Cell Populations Etomidate has been shown to have a minimal effect on CD4+ cells compared to propofol, with a faster recovery of immune function post-surgery.Can suppress T-cell function.May have less impact on T-cell function compared to GABAergic agents.
Cytokine Production Etomidate can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.Can suppress the production of both pro- and anti-inflammatory cytokines.Can suppress the production of pro-inflammatory cytokines.
Natural Killer (NK) Cell Activity Limited specific data.Can suppress NK cell activity.May preserve or enhance NK cell activity.
Experimental Protocol: Assessing Effects on Cytokine Production in Macrophages

A general protocol to investigate the effects of a drug on cytokine production by macrophages is as follows:

  • Macrophage Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured.

  • Drug Pre-treatment: Cells are pre-treated with various concentrations of the test article (e.g., this compound) for a defined period.

  • Stimulation: Macrophages are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Sample Collection: After a specific incubation time, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Data Analysis: The levels of cytokines produced by drug-treated cells are compared to those produced by cells treated with LPS alone.

dot graph GABAA_Pathway { graph [rankdir="TB", splines=true, overlap=false, labelloc="b", label="GABA-A Receptor Modulation by this compound", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GABAAR [label="GABA-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA [label="GABA", fillcolor="#FBBC05", fontcolor="#202124"]; Chloride [label="Cl- Influx", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal Hyperpolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sedation [label="Sedation / Hypnosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> GABAAR [label="Binds to receptor"]; GABA -> GABAAR [label="Binds to receptor"]; GABAAR -> Chloride [label="Increases"]; Chloride -> Hyperpolarization; Hyperpolarization -> Sedation; }

dot graph NFkB_Pathway { graph [rankdir="TB", splines=true, overlap=false, labelloc="b", label="Inhibition of NF-κB Signaling by Etomidate", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokine Genes", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Etomidate [label="Etomidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

LPS -> TLR4 [arrowhead=normal]; TLR4 -> IKK [arrowhead=normal]; IKK -> IkB [label="Phosphorylates &\nDegrades", arrowhead=odot]; IkB -> NFkB [arrowhead=tee, label="Inhibits"]; Etomidate -> IKK [arrowhead=tee, label="Inhibits"]; NFkB -> Nucleus [label="Translocates to", arrowhead=normal]; Nucleus -> Cytokines [label="Activates Transcription of", arrowhead=normal, style=dashed]; }

Comparative Analysis of Metomidate and Other 11β-Hydroxylase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metomidate and other key 11β-hydroxylase inhibitors, supported by experimental data. The information presented herein is intended to facilitate informed decisions in research and development involving the steroidogenesis pathway.

This compound, an imidazole (B134444) derivative, is a potent inhibitor of the enzyme 11β-hydroxylase (CYP11B1), a critical component in the final step of cortisol biosynthesis.[1] Its ability to reduce cortisol production has made it a valuable tool in both clinical and research settings, particularly for the imaging of adrenal glands and in the study of diseases associated with hypercortisolism, such as Cushing's syndrome.[1][2] This guide provides a comparative analysis of this compound with other notable 11β-hydroxylase inhibitors, including osilodrostat (B612234), metyrapone, and etomidate (B1671615), focusing on their in vitro potency, selectivity, and clinical adverse effect profiles.

In Vitro Performance: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological function. The following table summarizes the in vitro IC50 values for this compound and its comparators against the human 11β-hydroxylase (CYP11B1) enzyme and the closely related aldosterone (B195564) synthase (CYP11B2), providing insight into their potency and selectivity.

CompoundTarget EnzymeIC50 (nM)Selectivity (CYP11B2/CYP11B1)
This compound CYP11B14.60 ± 2.39[3]~0.63
CYP11B22.90 ± 0.55[3]
Osilodrostat CYP11B12.5 - 9.5[4]~0.08 - 0.29
CYP11B20.7 - 0.28[4]
Metyrapone CYP11B1~500[5]~4.8[6]
CYP11B2~2400[6]
Etomidate CYP11B10.99 ± 0.62 - 3[3][7]~0.2[6]
CYP11B2~0.2[6]

Clinical Adverse Effect Profiles

The clinical utility of a drug is not only determined by its efficacy but also by its safety profile. This table outlines the common adverse effects observed in clinical trials for osilodrostat and metyrapone. Data for this compound and etomidate are primarily from their use in anesthesia and diagnostic settings.

InhibitorCommon Adverse Effects
This compound Adrenal suppression, respiratory depression (in anesthetic doses).[1]
Osilodrostat Adrenal insufficiency, fatigue, nausea, headache, edema, decreased appetite, arthralgia, myalgia, diarrhea, QTc prolongation, hypokalemia, hirsutism, and acne.[1][2][4][8][9]
Metyrapone Nausea, decreased appetite, fatigue, headache, peripheral edema, hypokalemia, hypertension, dizziness, sedation, abdominal discomfort, allergic rash, and rarely, leukopenia, anemia, or thrombocytopenia.[5][6][10][11][12]
Etomidate Transient adrenal steroid synthesis inhibition, pain on injection, myoclonus, postoperative nausea and vomiting.[13][14][15][16][17][18]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

G cluster_steroidogenesis Steroidogenesis Pathway cluster_inhibitors Inhibitors cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD hydroxyprogesterone 17α-Hydroxyprogesterone pregnenolone->hydroxyprogesterone CYP17A1 deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone CYP21A2 corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 deoxycortisol 11-Deoxycortisol hydroxyprogesterone->deoxycortisol CYP21A2 cortisol Cortisol deoxycortisol->cortisol CYP11B1 This compound This compound This compound->deoxycortisol osilodrostat Osilodrostat osilodrostat->deoxycortisol metyrapone Metyrapone metyrapone->deoxycortisol etomidate Etomidate etomidate->deoxycortisol

Steroidogenesis pathway and points of inhibition.

G start Start prepare_assay Prepare Assay Components (Enzyme, Substrate, Inhibitors) start->prepare_assay incubate Incubate Enzyme with Inhibitor prepare_assay->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate stop_reaction Stop Reaction at Timed Intervals add_substrate->stop_reaction quantify_product Quantify Product Formation (e.g., HPLC, LC-MS) stop_reaction->quantify_product calculate_ic50 Calculate IC50 Values quantify_product->calculate_ic50 end End calculate_ic50->end

Experimental workflow for in vitro inhibition assay.

Experimental Protocols

In Vitro 11β-Hydroxylase (CYP11B1) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory potency (IC50) of compounds against human 11β-hydroxylase.

1. Materials and Reagents:

  • Human recombinant 11β-hydroxylase (CYP11B1)

  • 11-Deoxycortisol (substrate)

  • NADPH

  • Test compounds (e.g., this compound, osilodrostat)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

2. Assay Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, combine the assay buffer, human recombinant CYP11B1, and NADPH.

  • Pre-incubation: Add the diluted test compounds to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycortisol.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as acetonitrile.

  • Sample Analysis: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant using a validated HPLC or LC-MS method to quantify the formation of cortisol. An internal standard should be used to ensure accuracy.

  • Data Analysis: Determine the percent inhibition of CYP11B1 activity at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Clinical Trial Protocol for Assessing Efficacy in Cushing's Syndrome (Example based on Osilodrostat trials)

This protocol provides a general framework for a clinical trial designed to evaluate the efficacy and safety of an 11β-hydroxylase inhibitor in patients with Cushing's syndrome.[9][17]

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled withdrawal study.

  • Phase 1 (Open-label dose titration): All patients receive the investigational drug. The dose is titrated based on 24-hour urinary free cortisol (UFC) levels and tolerability to achieve a therapeutic dose.

  • Phase 2 (Randomized withdrawal): Patients who achieve normal UFC levels are randomized to either continue the therapeutic dose of the investigational drug or switch to a placebo.

  • Phase 3 (Open-label treatment): Following the withdrawal phase, all patients may receive or resume open-label treatment with the investigational drug.

2. Patient Population:

  • Adults with a confirmed diagnosis of persistent or recurrent Cushing's disease, or de novo Cushing's disease if not a surgical candidate.

  • Elevated 24-hour UFC levels at baseline (e.g., >1.5 times the upper limit of normal).

3. Primary Efficacy Endpoint:

  • The proportion of patients in the randomized withdrawal phase who maintain a normal 24-hour UFC level at the end of the phase.

4. Key Secondary Efficacy Endpoints:

  • Mean change in 24-hour UFC from baseline.

  • Proportion of patients with normal 24-hour UFC at various time points.

  • Changes in other biomarkers of hypercortisolism (e.g., late-night salivary cortisol, plasma cortisol).

  • Improvements in clinical signs and symptoms of Cushing's syndrome.

  • Changes in quality of life scores.

5. Safety Assessments:

  • Monitoring of adverse events.

  • Regular laboratory tests (including electrolytes, liver function tests).

  • Electrocardiograms (ECGs) to monitor for QTc prolongation.

  • Assessment of adrenal function to monitor for hypocortisolism.

6. Statistical Analysis:

  • The primary endpoint is typically analyzed using a logistic regression model.

  • Secondary endpoints are analyzed using appropriate statistical methods for continuous and categorical data.

  • Safety data are summarized descriptively.

References

Metomidate Under the Microscope: A Comparative Guide to Fish Sedatives for Transport

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the aquaculture and fisheries sectors, ensuring the welfare of fish during transport is a critical concern that directly impacts survival rates and research outcomes. The choice of sedative plays a pivotal role in mitigating stress and injury. This guide provides an objective comparison of the efficacy of metomidate against other commonly used sedatives, supported by experimental data and detailed protocols.

This compound, an imidazole-based non-barbiturate hypnotic, has gained attention for its dual properties as a sedative and a potent inhibitor of cortisol synthesis, a primary stress hormone in fish.[1][2] This unique characteristic theoretically positions it as an ideal candidate for reducing the physiological stress associated with transport. However, its performance relative to other sedatives like tricaine (B183219) methanesulfonate (B1217627) (MS-222), eugenol (B1671780) (found in clove oil), and 2-phenoxyethanol (B1175444) warrants a closer examination of the available scientific evidence.

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize key performance indicators from various studies.

Table 1: Comparative Efficacy of Sedatives on Survival and Stress Indicators in Fish Transport

SedativeFish SpeciesConcentrationTransport DurationKey FindingsReference
This compound (Aquacalm™) Koi (Cyprinus carpio)3.0-4.0 mg/L~24 hoursSignificantly lower cortisol levels immediately post-transport, but no long-term benefit to marketability. Higher concentrations led to an undesirable anesthetic plane.[3]
This compound (Aquacalm™) Blue Gourami (Trichogaster trichopterus)0.2 mg/L~24 hoursSignificantly lower glucose levels at all post-transport sample times.[3]
This compound (Aquacalm™) Bonytail (Gila elegans), Humpback Chub (Gila cypha)1.5 and 2.5 mg/L4, 8, and 12 hoursSignificantly lower survival rates compared to control, Tricaine-S, and Aqui-S 20E. Predicted survival was less than 40%.[4][5]
Tricaine Methanesulfonate (Tricaine-S, MS-222) Bonytail (Gila elegans), Humpback Chub (Gila cypha)65.0 and 70.0 mg/L4, 8, and 12 hoursHigher survival than this compound, but lower than Aqui-S 20E and the control group.[4][5]
Eugenol (Aqui-S® 20E) Bonytail (Gila elegans), Humpback Chub (Gila cypha)10.0 and 20.0 mg/L4, 8, and 12 hoursHighest survival rates among the sedatives tested, comparable to the control group (over 99%).[4][5]
2-Phenoxyethanol Striped Mullet (Mugil cephalus)300 mg/L90 minutesEffective and safe for transport, with all fish healthy and active 7 days post-transport.[6]
Clove Oil Various table-sized carp (B13450389) species5.0-7.5 µl/L10 hoursLow mortality rate (0.3%) and effective stress mitigation.[7]

Table 2: Comparative Effects of Sedatives on Plasma Cortisol Levels

SedativeFish SpeciesConcentrationDuration of AnesthesiaPlasma Cortisol ResponseReference
This compound Channel Catfish (Ictalurus punctatus)6 ppm30 minutesCortisol levels remained at baseline.[8]
This compound Hydrochloride Channel Catfish (Ictalurus punctatus)Not specified10 minutesInhibited cortisol response, maintaining baseline concentrations.[9]
Tricaine Methanesulfonate (MS-222) Channel Catfish (Ictalurus punctatus)100 ppm30 minutesCortisol levels peaked at approximately eight-fold higher than baseline.[8]
Tricaine Methanesulfonate (MS-222) Channel Catfish (Ictalurus punctatus)Not specified10 minutesCortisol concentrations were approximately 7-fold higher than baseline.[2][9]
Quinaldine Channel Catfish (Ictalurus punctatus)30 ppm30 minutesCortisol levels peaked at approximately four-fold higher than baseline.[8]
Clove Oil Channel Catfish (Ictalurus punctatus)100 ppm30 minutesCortisol levels remained at baseline.[8]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and application. Below are detailed protocols from key comparative studies.

Protocol 1: Evaluation of Sedatives for Transport of Juvenile Endangered Fishes in Plastic Bags
  • Fish Species: Juvenile Bonytail (Gila elegans) and Humpback Chub (Gila cypha).[4][5]

  • Sedatives and Concentrations:

    • This compound (AquaCalm™): 1.5 and 2.5 mg/L.[5]

    • Tricaine Methanesulfonate (Tricaine-S): 65.0 and 70.0 mg/L.[5]

    • Eugenol (Aqui-S® 20E): 10.0 and 20.0 mg/L.[5]

    • Control: No sedative.[4][5]

  • Transport Simulation:

    • Twenty fish per plastic bag containing 1 L of water and pure oxygen.[4][5]

    • Bags were sealed and placed in coolers to maintain temperature.

    • Transport duration was simulated for 4, 8, and 12 hours.[4][5]

  • Data Collection:

    • Water quality parameters (dissolved oxygen, temperature, pH, ammonia) were measured at the end of each time point.

    • Survival was recorded immediately after the transport simulation and after a 24-hour recovery period.[5]

    • A standardized scale of sedation was used to assess the level of sedation during the experiment.[4]

Protocol 2: Analysis of Short-Term Cortisol Stress Response
  • Fish Species: Channel Catfish (Ictalurus punctatus).[2][9]

  • Anesthetics:

    • This compound hydrochloride.[2][9]

    • Tricaine methanesulfonate (MS-222).[2][9]

    • Non-anesthetized control.[2][9]

  • Experimental Procedure:

    • Fish were subjected to a 10-minute confinement stress.[2][9]

    • Blood samples were collected at baseline and at various time points throughout the 10-minute period.

  • Data Analysis:

    • Plasma cortisol concentrations were measured to evaluate the stress response.[2][9]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter in the central nervous system.[10] By binding to GABA-A receptors, this compound enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedation.[10]

Crucially, this compound also acts as a potent and selective inhibitor of the enzyme 11β-hydroxylase in the adrenal gland.[1] This enzyme is essential for the final step in cortisol synthesis. By blocking this enzyme, this compound directly prevents the stress-induced rise in cortisol levels.[1][11]

Metomidate_Pathway cluster_CNS Central Nervous System cluster_Adrenal Adrenal Gland GABA_Receptor GABA-A Receptor Neuron Neuron GABA_Receptor->Neuron Increases Cl- influx Sedation Sedation Neuron->Sedation Leads to Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone 11-Deoxycortisol Pregnenolone->Progesterone Hydroxylase 11β-hydroxylase Progesterone->Hydroxylase Cortisol Cortisol Hydroxylase->Cortisol This compound This compound This compound->GABA_Receptor Binds & Potentiates This compound->Hydroxylase Inhibits

Figure 1: this compound's dual mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of different sedatives for fish transport.

Sedative_Comparison_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation Fish Acclimation Random_Assignment Random Assignment to Treatment Groups Acclimation->Random_Assignment Sedative_Prep Sedative Stock Solution Preparation Sedative_Prep->Random_Assignment Transport_Sim Simulated Transport Random_Assignment->Transport_Sim Water_Quality Water Quality Analysis (DO, pH, Ammonia) Transport_Sim->Water_Quality Survival_Rate Survival Rate Assessment (Immediate & Delayed) Transport_Sim->Survival_Rate Stress_Analysis Stress Indicator Analysis (Cortisol, Glucose) Transport_Sim->Stress_Analysis Data_Comparison Statistical Comparison of Groups Water_Quality->Data_Comparison Survival_Rate->Data_Comparison Stress_Analysis->Data_Comparison

Figure 2: Workflow for sedative efficacy comparison.

Conclusion

The available evidence presents a nuanced picture of this compound's efficacy for fish transport. Its ability to suppress the cortisol response is well-documented and represents a significant advantage over sedatives like tricaine methanesulfonate.[2][8][9] This makes it a compelling option for short-duration handling and transport where minimizing the initial stress response is paramount.

However, studies on longer transport durations and with certain sensitive species have shown that this compound can lead to lower survival rates compared to alternatives like eugenol (Aqui-S® 20E).[4][5] The narrow margin between effective sedative and anesthetic doses also requires careful consideration to avoid undesirable deep anesthesia.[3]

References

Validating Metomidate's Grip on Cortisol: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metomidate's in vivo efficacy in suppressing cortisol synthesis against other notable inhibitors. Supported by experimental data, this document delves into the methodologies of key experiments and visualizes the intricate pathways and workflows involved.

This compound, a potent inhibitor of adrenal steroidogenesis, is gaining significant attention for its therapeutic potential in conditions of hypercortisolism. Its primary mechanism of action is the inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the cortisol biosynthesis pathway. This guide offers a comparative analysis of this compound and its precursor, etomidate (B1671615), alongside other cortisol synthesis inhibitors such as ketoconazole (B1673606), osilodrostat, metyrapone (B1676538), and levoketoconazole, with a focus on their in vivo performance.

Comparative Efficacy of Cortisol Synthesis Inhibitors

The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of the cortisol-suppressing effects of different inhibitors. Direct head-to-head in vivo studies involving this compound are limited; therefore, data from individual studies on various inhibitors are presented to facilitate an indirect comparison.

Table 1: In Vivo Cortisol Suppression in Human Clinical Studies

DrugStudy PopulationDosageKey Findings on Cortisol SuppressionCitation(s)
Etomidate Healthy female patients undergoing pelvic surgery0.20 mg/kg single doseResulted in inhibition of cortisol secretion for 24 hours compared to a control group.[1][2]
Etomidate Healthy male patients undergoing surgery0.3 mg/kg bolus followed by 0.36 mg/kg/h infusionDemonstrated a concentration-dependent suppression of corticosteroid synthesis.[3]
Osilodrostat Patients with Cushing's diseaseInitial dose of 4 mg/day or 10 mg/day, titrated78.9% of patients had normal urinary free cortisol (UFC) at week 22.[4]
Osilodrostat Adults with Cushing's syndromeStarting doses of 2 mg twice daily70.0% of patients with elevated baseline UFC achieved normal levels.[5][6]
Levoketoconazole Adults with endogenous Cushing's syndromeIndividually titrated doses30% of patients achieved normal mean UFC after 6 months of maintenance therapy.[7][8]
Levoketoconazole Adults with Cushing's syndrome (LOGICS study)Randomized withdrawal95.5% of patients withdrawn to placebo lost mUFC response compared to 40.9% continuing levoketoconazole.[9]
Metyrapone Healthy volunteers subjected to mental stress750 mg x 2Prevented stress-induced endothelial dysfunction by blocking cortisol production.[10]
Metyrapone Patients with mild autonomous cortisol secretion250-500 mg in the eveningSignificantly decreased systolic and diastolic blood pressure.[11]

Table 2: In Vivo Cortisol Suppression in Canine Studies

DrugStudy PopulationDosageKey Findings on Cortisol SuppressionCitation(s)
Ketoconazole Dogs with pituitary-dependent hyperadrenocorticism (PDH)Initial dose of 15 mg/kg every 12 hours69% of dogs had post-ACTH stimulation serum cortisol concentrations within the reference range.[12][13]
Ketoconazole Dogs with hyperadrenocorticism15 mg/kg single doseSignificantly decreased the 8-hour mean plasma cortisol concentration.[14]
Ketoconazole Healthy dogs10 mg/kg/day and 30 mg/kg/daySignificantly suppressed basal plasma cortisol and cortisol responsiveness to ACTH.[15]
Metyrapone Cat with pituitary-dependent hyperadrenocorticism65 mg/kg every 12 hoursLowered plasma cortisol concentration and resolved clinical signs.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of cortisol synthesis inhibitors.

Adrenocorticotropic Hormone (ACTH) Stimulation Test in Dogs

The ACTH stimulation test is a cornerstone for assessing adrenal function and the efficacy of cortisol synthesis inhibitors.

Objective: To evaluate the adrenal gland's response to ACTH and determine the level of cortisol suppression by an inhibitor.

Protocol:

  • Baseline Blood Sample: Collect a "pre-ACTH" blood sample to measure the basal cortisol concentration.[17][18][19]

  • ACTH Administration: Administer a synthetic ACTH analogue, such as cosyntropin (B549272) (Cortrosyn®) or tetracosactide (Synacthen®).

    • Dosage (Cosyntropin): 5 µg/kg intravenously (IV) or intramuscularly (IM).[18][20]

    • Dosage (Tetracosactide): A common practice is to administer half a vial (125 µg) to cats and small dogs, and a full vial (250 µg) to larger dogs.[20]

  • Post-ACTH Blood Sample: Collect a "post-ACTH" blood sample.

    • Timing (Cosyntropin): 1 hour after administration.[18][19]

    • Timing (ACTH gel): 1 and 2 hours after administration.[19]

  • Sample Processing:

    • Collect blood in plain red-top tubes and allow it to clot.

    • Centrifuge the samples to separate the serum.

    • Transfer the serum to a separate tube for analysis.[17][18]

  • Cortisol Measurement: Analyze serum cortisol concentrations using a validated method, such as a chemiluminescence immunoassay.[18]

Considerations for Animals on Cortisol Synthesis Inhibitors:

  • For dogs treated with trilostane, the ACTH stimulation test should be initiated 4-6 hours after the morning dose, which should be given with food to ensure proper absorption.[20]

In Vitro Cortisol Production Assay in H295R Cells

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying steroidogenesis.

Objective: To assess the direct effect of a compound on cortisol production in a controlled cellular environment.

Protocol:

  • Cell Culture: Culture H295R cells in an appropriate medium until they reach the desired confluence.

  • Treatment: Treat the cells with the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for stimulation (e.g., ACTH or Forskolin).[21]

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for an effect on cortisol synthesis.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cortisol.

  • Cortisol Measurement: Quantify the cortisol concentration in the supernatant using a sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA).[21][22]

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects on cortisol production are not due to cytotoxicity.[21]

Visualizing the Science

Diagrams are indispensable tools for illustrating complex biological pathways and experimental designs.

Adrenal_Steroidogenesis_Pathway cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (SCC) Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone CYP17A1 DHEA DHEA Pregnenolone->DHEA CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD This compound This compound This compound->Deoxycortisol Inhibits CYP11B1

Caption: Adrenal steroidogenesis pathway with the inhibitory action of this compound on CYP11B1.

Experimental_Workflow cluster_Animal_Study In Vivo Canine Study cluster_In_Vitro_Assay In Vitro H295R Cell Assay Animal_Selection Select Dogs with Hyperadrenocorticism Baseline Collect Baseline Blood Sample (Pre-treatment) Animal_Selection->Baseline Treatment Administer this compound (or other inhibitor) Baseline->Treatment ACTH_Stimulation Perform ACTH Stimulation Test Treatment->ACTH_Stimulation Post_Treatment_Sample Collect Post-ACTH Blood Sample ACTH_Stimulation->Post_Treatment_Sample Analysis Measure Serum Cortisol Levels Post_Treatment_Sample->Analysis Comparison Compare Pre- and Post-treatment Cortisol Levels Analysis->Comparison Cell_Culture Culture H295R Adrenocortical Cells Compound_Treatment Treat Cells with this compound (or other inhibitor) Cell_Culture->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Viability ELISA Measure Cortisol by ELISA Supernatant_Collection->ELISA

Caption: Workflow for in vivo and in vitro validation of cortisol synthesis inhibitors.

References

Species-Specific Sensitivity to Metomidate Anesthesia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate, an imidazole-based non-barbiturate hypnotic agent, is utilized as a sedative and anesthetic in various animal species, particularly in aquaculture. Its efficacy and safety, however, exhibit significant variability across different species. This guide provides a comprehensive comparison of species-specific sensitivity to this compound, supported by experimental data, to aid researchers in designing and executing safe and effective anesthetic protocols.

Comparative Efficacy of this compound Anesthesia

The following tables summarize the effective concentrations, induction times, and recovery times of this compound anesthesia in various fish and amphibian species as reported in scientific literature.

Table 1: this compound Anesthesia Parameters in Fish Species

SpeciesEffective Concentration (mg/L)Induction Time (minutes)Recovery Time (minutes)Key Observations
Channel Catfish (Ictalurus punctatus)6--Minimum concentration for desirable anesthetic properties.[1]
8 or less--No mortalities observed.[1]
16--65% mortality.[1]
Zebrafish (Danio rerio)2, 4>10-Achieved Stage I anesthesia (sedation).[2]
6, 8, 10>10337 - 625Achieved Stage III, plane 1 anesthesia, but not a surgical plane.[2]
Convict Cichlid (Amatitlania nigrofasciata)1.0--Used as a shipping additive; reduced mortality.[1]
Black Molly (Poecilia sphenops)0.2, 0.5, 1.0--No effect detected when used as a shipping additive.[1]
Various Ornamental Fish 1.0 - 10.0--General anesthetic dose range.[3]
Goldfish (Carassius auratus)20 (at pH 6.2)< 10-Reliably anesthetized.
30 (at pH 6.2)--Lethal.
Blue Acaris (Aequidens pulcher)307.5-Anesthetized to a surgical plane.
Platies (Xiphophorus maculatus)10 (at pH 7.8)< 10-Surgical planes achieved.
20 - 30 (at pH 6)< 10-Anesthesia achieved.
Knifefish (Xenomystus nigri)Not suitableProlongedProlongedNot recommended for this species.[4]
Blue Gourami (Trichogaster trichopterus)Not suitable--High mortality.[4]

Table 2: this compound Anesthesia Parameters in Amphibians

SpeciesConcentration (mg/L)Induction Time (minutes)Recovery Time (minutes)Key Observations
Leopard Frog (Rana pipiens)3017.36 (loss of righting reflex)313 - >600Produced clinical sedation in all subjects, but surgical anesthesia was achieved in only 27%. Unsuitable as a sole anesthetic agent due to prolonged and varied recovery.[4][5]

Mechanism of Action

This compound's primary mechanism of action is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[5] By binding to the GABA-A receptor, this compound enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in sedation and anesthesia. This action is similar to its analogue, etomidate, which is known to bind at the interface between the α and β subunits of the GABA-A receptor.[2] Additionally, this compound is a potent inhibitor of the enzymes 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), which are involved in cortisol and aldosterone synthesis, respectively. This leads to a reduction in stress-related hormone production during anesthesia.

Metomidate_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse GABA_A_Receptor GABA-A Receptor (α and β subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ Influx Anesthesia Anesthetic Effect (Sedation, Hypnosis) Hyperpolarization->Anesthesia Leads to GABA GABA GABA->GABA_A_Receptor Binds to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

This compound's primary mechanism of action on the GABA-A receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Experimental Protocol 1: Anesthesia in Leopard Frogs (Rana pipiens) [4][5]

  • Animal Housing: Adult, wild-caught leopard frogs were housed individually.

  • Anesthetic Solution Preparation: A 30 mg/L solution of this compound hydrochloride was prepared in an immersion bath. The pH of the solution was maintained between 7.63 and 7.75.

  • Induction: Frogs were individually immersed in the anesthetic solution for 60 minutes.

  • Monitoring: Heart rate, gular and abdominal respiration rates, righting reflex, superficial and deep pain withdrawal reflexes, corneal and palpebral reflexes, and escape response were monitored at defined intervals during induction.

  • Recovery: After the 60-minute immersion, frogs were removed, rinsed with amphibian Ringer's solution, and placed in a recovery tank containing the Ringer's solution at 26.6°C for 210 minutes. Following this, they were transferred to moist paper towels for the remainder of the recovery period. Monitoring of the aforementioned parameters continued at defined intervals until the animals returned to a normal state.

Experimental Protocol 2: Anesthesia in Channel Catfish (Ictalurus punctatus) [1]

  • Animal Acclimation: Channel catfish (average weight 75 g) were acclimated to laboratory conditions.

  • Anesthetic Exposure: Fish were exposed to various concentrations of this compound (ranging from 0.5 to 16 ppm) in their holding tanks for a period of 60 minutes.

  • Observation: Mortality and anesthetic properties (e.g., loss of equilibrium, response to stimuli) were observed and recorded for each concentration.

  • Cortisol Level Comparison: To compare the stress response, a separate experiment was conducted where catfish were anesthetized with this compound (6 ppm), tricaine (B183219) methanesulfonate (B1217627) (100 ppm), quinaldine (B1664567) (30 ppm), or clove oil (100 ppm). Blood samples were taken to measure plasma cortisol levels during 30 minutes of anesthesia.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the anesthetic efficacy of this compound in a new species.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_rec Recovery Phase cluster_data Data Analysis A Species Selection & Acclimation B Dose Range-Finding Study (Pilot) A->B C Anesthetic Immersion/ Injection B->C D Monitor Induction: - Time to loss of equilibrium - Time to loss of response to stimuli C->D E Maintain Anesthesia (if applicable) D->E F Transfer to Recovery Tank E->F G Monitor Recovery: - Time to regain equilibrium - Time to normal behavior F->G H Record & Analyze Data: - Induction/Recovery Times - Effective Concentration - Behavioral Observations G->H I Determine Optimal Anesthetic Protocol H->I

A generalized workflow for evaluating this compound anesthesia.

Conclusion

Significant species-specific differences in sensitivity to this compound anesthesia exist, particularly between different families of fish and between fish and amphibians. While this compound is an effective anesthetic for many fish species, its use in amphibians like the leopard frog is questionable due to extremely prolonged and unpredictable recovery times. The data presented in this guide highlights the critical need for species-specific dose-finding studies before implementing this compound as a primary anesthetic agent in research or clinical settings. Further research is warranted to explore the efficacy and safety of this compound in a wider range of species, including reptiles, for which there is a notable lack of data. Researchers should always prioritize animal welfare and adhere to approved institutional animal care and use protocols when conducting anesthesia experiments.

References

A Comparative Guide to the Reproducibility of Experimental Results Using Metomidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of outcomes when using metomidate, primarily in the form of [11C]this compound Positron Emission Tomography-Computed Tomography (PET-CT), against the current gold standard, Adrenal Vein Sampling (AVS), for the diagnosis of surgically curable primary aldosteronism.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from comparative studies, highlighting the performance of [11C]this compound PET-CT versus AVS.

Performance Metric [11C]this compound PET-CT (MTO) Adrenal Vein Sampling (AVS) Study Reference
Accuracy in Predicting Biochemical Success 72.7%63.6%[1]
Accuracy in Predicting Clinical Success 65.4%61.5%[1]
Sensitivity for Diagnosing Unilateral Primary Aldosteronism 80% (95% CI: 56.3-94.3)75% (95% CI: 50.9-91.3)[2]
Concordance with AVS in Diagnosing Unilateral Disease 30% (39/128 patients)N/A[3]
Patients Graded with High Probability of Unilateral PA 52% (67/128)45% (58/128)[3]

PA: Primary Aldosteronism, CI: Confidence Interval

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are summarized protocols for [11C]this compound PET-CT and AVS based on published clinical trials.[3][4][5]

[11C]this compound PET-CT Protocol
  • Patient Preparation: Patients receive 0.5 mg of dexamethasone (B1670325) orally every six hours for 72 hours prior to the scan to suppress adrenal CYP11B1 expression.[3]

  • Radiotracer Synthesis: [11C]this compound is synthesized with a radiochemical purity of >99%.[1][3] This is typically achieved using a captive solvent methylation method.[3]

  • Administration: An average of 250 mBq of [11C]this compound is injected intravenously.[4]

  • Imaging: PET and non-contrast CT scans of the adrenal area are performed 20-30 minutes after injection.[4]

  • Data Analysis: A positive result for unilateral disease is often indicated by a maximum standardized uptake value (SUVmax) at least 25% greater on one side compared to the other.[4]

Adrenal Vein Sampling (AVS) Protocol
  • Procedure: This invasive procedure involves the cannulation of both adrenal veins to collect blood samples for hormone measurement.[5]

  • Stimulation: Adrenocorticotrophic hormone (ACTH) is administered to ensure steroid hormone secretion during the procedure.[5]

  • Analysis: Blood samples are analyzed to measure adrenal steroid hormone levels to determine the source of aldosterone (B195564) excess.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

cluster_adrenal Adrenal Cortex cluster_inhibition Mechanism of this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP11B2 (Aldosterone Synthase) 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP11B2 (Aldosterone Synthase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP11B1 (11β-hydroxylase) Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 (Aldosterone Synthase) Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP11B1 (11β-hydroxylase) Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase) This compound This compound CYP11B1 (11β-hydroxylase) CYP11B1 (11β-hydroxylase) This compound->CYP11B1 (11β-hydroxylase) Inhibits CYP11B2 (Aldosterone Synthase) CYP11B2 (Aldosterone Synthase) This compound->CYP11B2 (Aldosterone Synthase) Inhibits

Caption: Signaling pathway of adrenal steroidogenesis and the inhibitory action of this compound.

start Patient with Suspected Primary Aldosteronism dexamethasone Dexamethasone Suppression (0.5mg q6h for 72h) start->dexamethasone injection Inject [11C]this compound (avg. 250 mBq) dexamethasone->injection pet_ct PET-CT Scan of Adrenals (20-30 min post-injection) injection->pet_ct analysis Image Analysis (Compare SUVmax) pet_ct->analysis diagnosis Diagnosis: Unilateral vs. Bilateral Disease analysis->diagnosis

References

Etomidate vs. Metomidate: A Comparative Guide to Anesthetic Properties and Adrenal Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of etomidate (B1671615) and metomidate, two imidazole-based anesthetic agents. The focus is on their anesthetic properties and their well-documented impact on adrenal steroidogenesis, a critical consideration in their clinical and research applications. This comparison incorporates data on etomidate, this compound, and its closely related analogue, cyclopropyl-methoxycarbonyl this compound (CPMM), to offer a comprehensive overview for drug development and research professionals.

Executive Summary

Etomidate is a potent intravenous anesthetic known for its hemodynamic stability, making it a valuable agent in certain clinical scenarios. However, its use is significantly limited by its profound and prolonged suppression of adrenal steroid synthesis, which can lead to hypocortisolism. This compound, a related compound, is also an anesthetic but has been more extensively developed as a diagnostic imaging agent for adrenal tumors due to its affinity for steroidogenic enzymes. Research into this compound analogues, such as cyclopropyl-methoxycarbonyl this compound (CPMM), has focused on retaining the favorable anesthetic properties of etomidate while minimizing adrenal suppression. This guide presents the available quantitative data, experimental methodologies, and underlying mechanisms to facilitate a clear comparison.

Mechanism of Action: Anesthesia and Adrenal Suppression

Both etomidate and this compound are positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter in the central nervous system. Their binding to the GABAA receptor enhances the effect of GABA, leading to neuronal hyperpolarization and resulting in sedation and hypnosis.

The primary mechanism behind the adrenal suppression for both compounds is the potent and reversible inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal cortex responsible for the final step of cortisol and corticosterone (B1669441) synthesis.[1] By inhibiting this enzyme, etomidate and its analogues block the conversion of 11-deoxycortisol to cortisol, leading to a rapid decrease in circulating glucocorticoid levels.

Anesthetic Properties: A Quantitative Comparison

The following table summarizes the available data on the anesthetic potency and duration of action of etomidate, this compound, and the this compound analogue, CPMM.

Anesthetic AgentAnimal ModelAnesthetic Potency (ED₅₀)Dosage for Light Surgical AnesthesiaDuration of Action
Etomidate Mice-30 mg/kg (intraperitoneal)12-15 minutes
This compound Mice-50 mg/kg (intraperitoneal)12-15 minutes
Etomidate Dogs~0.4 mg/kg (for loss of righting reflex)-Dose-dependent
CPMM Dogs~0.8 mg/kg (for loss of righting reflex)-Shorter than etomidate

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency.

Adrenal Suppression: Comparative Experimental Data

The most significant differentiator between etomidate and its analogues is the degree and duration of adrenal suppression. While direct quantitative comparisons of adrenal suppression between etomidate and this compound are limited in the available literature, extensive studies have been conducted on etomidate and the advanced this compound analogue, CPMM.

Corticosterone Levels Following Continuous Infusion in Rats

The following data is from a study comparing ACTH-stimulated serum corticosterone concentrations in rats during and after a 120-minute continuous infusion of etomidate or CPMM.

Time PointControl Group (ng/mL)Etomidate Group (ng/mL)CPMM Group (ng/mL)
During Infusion 615 ± 26533 ± 32100 ± 64
30 min Post-Infusion 615 ± 265Significantly SuppressedRecovered to Control Levels
>3 hours Post-Infusion 615 ± 265Remained SuppressedRecovered to Control Levels

Data presented as mean ± standard deviation.

These results clearly demonstrate that while both etomidate and CPMM cause adrenal suppression during infusion, recovery is significantly faster with CPMM.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Adrenal Steroidogenesis Pathway and Inhibition by Etomidate/Metomidate

cluster_pathway Simplified Steroidogenesis Pathway cluster_enzyme1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Deoxycorticosterone->Corticosterone Cortisol Cortisol CYP11B1 11β-Hydroxylase (CYP11B1) Deoxycorticosterone->CYP11B1 Deoxycortisol->Cortisol Deoxycortisol->CYP11B1 Etomidate Etomidate / This compound Etomidate->CYP11B1 CYP11B1->Corticosterone CYP11B1->Cortisol

Caption: Inhibition of Cortisol and Corticosterone Synthesis.

Experimental Workflow for Assessing Adrenal Suppression

Start Start: Animal Model (e.g., Rat) Dexamethasone (B1670325) Dexamethasone Administration Start->Dexamethasone DrugAdmin Anesthetic Infusion (Etomidate, this compound Analogue, or Control) Dexamethasone->DrugAdmin ACTH ACTH Stimulation DrugAdmin->ACTH BloodSample Blood Sampling (Serial) ACTH->BloodSample HormoneAssay Corticosterone/Cortisol Measurement (ELISA) BloodSample->HormoneAssay DataAnalysis Data Analysis and Comparison HormoneAssay->DataAnalysis End End DataAnalysis->End

Caption: Adrenal Suppression Experimental Workflow.

Experimental Workflow for Determining Anesthetic Potency

Start Start: Animal Model (e.g., Rat/Mouse) DrugAdmin Administer Range of Anesthetic Doses Start->DrugAdmin LORR Assess Loss of Righting Reflex (LORR) DrugAdmin->LORR Record Record Presence or Absence of LORR LORR->Record DoseResponse Construct Dose-Response Curve Record->DoseResponse ED50 Calculate ED₅₀ DoseResponse->ED50 End End ED50->End

Caption: Anesthetic Potency (ED₅₀) Determination Workflow.

Experimental Protocols

Assessment of Adrenal Suppression in Rats

Objective: To quantify and compare the degree and duration of adrenal suppression induced by etomidate and its analogues.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Dexamethasone Suppression: To suppress endogenous ACTH and establish a consistent baseline, rats are administered dexamethasone (e.g., 0.2 mg/kg intraperitoneally) 2 hours before the start of the anesthetic infusion.

  • Anesthetic Administration: Animals are randomly assigned to receive a continuous intravenous infusion of either the control vehicle, etomidate, or the this compound analogue for a predetermined period (e.g., 120 minutes). The infusion rate is titrated to maintain a consistent level of anesthesia, often monitored by electroencephalography (EEG).

  • ACTH Stimulation: Following the termination of the anesthetic infusion, a bolus of ACTH (e.g., 250 µg/kg intravenously) is administered to stimulate the adrenal glands.

  • Blood Sampling: Blood samples are collected at baseline (before infusion) and at multiple time points after the ACTH stimulation (e.g., 0, 30, 60, 90, 120, 150, and 180 minutes post-infusion).

  • Hormone Analysis: Serum or plasma is separated from the blood samples, and corticosterone (the primary glucocorticoid in rats) or cortisol concentrations are measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The time course of corticosterone/cortisol recovery is plotted for each group, and statistical analyses (e.g., ANOVA) are performed to compare the differences between the anesthetic agents and the control group.

Determination of Anesthetic Potency (Loss of Righting Reflex)

Objective: To determine the median effective dose (ED₅₀) for hypnosis of an anesthetic agent.

Methodology:

  • Animal Model: Mice or rats are typically used.

  • Drug Administration: The anesthetic agent is administered intravenously or intraperitoneally at various doses to different groups of animals.

  • Assessment of Righting Reflex: At a specified time after drug administration, each animal is placed in a supine position. The loss of righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a predetermined time frame (e.g., 30 seconds).

  • Dose-Response Determination: The percentage of animals in each dose group that exhibit a loss of righting reflex is recorded.

  • ED₅₀ Calculation: The data are plotted as the percentage of animals responding versus the log of the dose. A sigmoid dose-response curve is fitted to the data, and the ED₅₀ is calculated as the dose at which 50% of the animals lose their righting reflex.

Conclusion and Future Directions

Etomidate remains a clinically relevant anesthetic due to its favorable hemodynamic profile. However, its significant and prolonged adrenal suppressive effects are a major drawback. This compound shares this adrenal-suppressing mechanism, a property that has been leveraged for diagnostic imaging of the adrenal cortex. The development of "soft" this compound analogues like CPMM represents a significant advancement. These compounds are designed to be rapidly metabolized to inactive products, thereby retaining the desirable anesthetic properties of etomidate while dramatically reducing the duration of adrenal suppression.

For researchers and drug development professionals, the focus should be on further characterizing the profiles of these novel analogues. Key areas for future investigation include:

  • Direct, quantitative comparisons of adrenal suppression between etomidate and a wider range of this compound analogues.

  • Elucidation of the precise pharmacokinetic and pharmacodynamic relationships that govern the balance between anesthetic efficacy and adrenal effects.

  • Investigation of the clinical implications of the transient adrenal suppression observed with newer analogues in various patient populations.

By understanding the nuanced differences between these compounds, the scientific community can continue to develop safer and more effective anesthetic agents.

References

A comparative clinical study of metomidate and methohexitone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Clinical Guide: Metomidate and Methohexitone

Introduction

This guide provides a comparative analysis of this compound and methohexitone, two intravenous anesthetic agents. Direct comparative clinical trial data for this compound as a general anesthetic in humans is scarce, as its primary contemporary use is in veterinary medicine and as a diagnostic agent for adrenal disorders.[1][2][3] Therefore, this guide leverages extensive clinical data comparing the structurally and mechanistically similar imidazole-based anesthetic, etomidate (B1671615), with methohexitone. This comparison serves as a valuable proxy for understanding the potential clinical profile of this compound in relation to the well-established barbiturate, methohexitone. Both this compound and etomidate are positive allosteric modulators of the GABA-A receptor, which is their primary mechanism for inducing sedation and hypnosis.[1][4][5] Methohexitone, a barbiturate, also enhances GABA-A receptor activity but through a different interaction, leading to distinct clinical properties.[6][7]

Data Presentation: Performance Comparison

The following tables summarize quantitative data from clinical studies comparing etomidate and methohexitone. This data provides insights into key areas of anesthetic performance, including hemodynamic stability, recovery profiles, and adverse effects.

Table 1: Hemodynamic Effects
ParameterEtomidateMethohexitoneStudy Population
Heart Rate Significantly lower during operation[8]; No significant change[9]Elevation upon induction[9]Patients undergoing ENT surgery[8]; Patients for elective surgical procedures[9]
Blood Pressure Moderate rise during operation[8]; Greater cardiovascular stability[9]Less stable, with more frequent drops[9]Patients undergoing ENT surgery[8]; Patients for elective surgical procedures[9]
Cardiovascular Instability Minimal, less alteration of cardiovascular function[9]More frequent tachycardia and blood pressure dropsPatients undergoing neuroleptanalgesia
Table 2: Recovery and Side Effects
ParameterEtomidateMethohexitoneStudy Population
Awakening Time ~7 minutes after 90 min anesthesia[8]; 24% longer mean wakeup time in ECT[10]~7 minutes after 90 min anesthesia[8]ENT surgery patients[8]; ECT patients[10]
Postoperative Drowsiness 3% of patients drowsy at 2 hours[11]66% of patients drowsy at 2 hours[11]Unpremedicated outpatients[11]
Involuntary Muscle Movements (Myoclonus) Occurred in 1 patient (out of 40)[9]Occurred in 11 patients (28%)[9]Patients for elective surgical procedures[9]
Pain on Injection 20-25% incidence, more frequent than methohexitone[9]20-25% incidence[9]Patients for elective surgical procedures[9]
Postoperative Memory Impairment (30 mins post-op) Capacity limited to 44 bit (47% of normal)[8]Capacity limited to 48 bit (54% of normal)[8]ENT surgery patients[8]

Experimental Protocols

Detailed methodologies from key comparative studies are outlined below to provide context for the presented data.

Protocol 1: Anesthetic Induction for Elective Surgery
  • Study Design: A randomized, controlled clinical trial involving 80 patients scheduled for elective surgical procedures.[9]

  • Objective: To compare the induction properties of etomidate and methohexitone.

  • Methodology:

    • Patients were randomly allocated to receive either etomidate or methohexitone for the induction of anesthesia.

    • Anesthetic agents were administered intravenously.

    • Heart rate and blood pressure were monitored throughout the induction period.

    • The incidence of side effects, such as pain on injection and involuntary muscle movements, was recorded for each group.

  • Key Findings: Both agents provided good induction. Methohexitone was associated with an increased heart rate, while the etomidate group showed greater cardiovascular stability. Methohexitone also led to a significantly higher incidence of involuntary movements (28% vs. one patient in the etomidate group).[9]

Protocol 2: Intravenous Anesthesia for ENT Surgery
  • Study Design: A double-blind, randomized study comparing etomidate and methohexitone in 40 patients undergoing ENT surgery.[8]

  • Objective: To evaluate circulatory behavior and postoperative course with etomidate versus methohexitone anesthesia.

  • Methodology:

    • Anesthesia was induced with a bolus dose of either etomidate or methohexitone, followed by a continuous infusion.

    • Alfentanil was administered for analgesia, and patients breathed a nitrous oxide/oxygen mixture.

    • Hemodynamic parameters (blood pressure, heart rate) were monitored intraoperatively.

    • Postoperative recovery, including time to awakening and immediate memory capacity, was assessed.

  • Key Findings: Both techniques provided good anesthesia and cardiovascular stability. Patients receiving etomidate had a moderate rise in blood pressure and a significantly lower heart rate compared to the methohexitone group. Recovery times were similar, with patients in both groups waking up approximately 7 minutes after the end of the procedure.[8]

Mandatory Visualization

Signaling Pathway: GABA-A Receptor Modulation

Both this compound and methohexitone exert their primary anesthetic effects by modulating the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, they bind to different sites on the receptor complex. This compound, an imidazole (B134444) derivative, enhances the receptor's affinity for GABA.[1] Methohexitone, a barbiturate, increases the duration that the chloride channel is open, leading to a more potent inhibitory effect.[6][12]

GABA_A_Signaling cluster_receptor GABA-A Receptor Complex GABA_R GABA-A Receptor Chloride_Channel Cl- Channel GABA_R->Chloride_Channel Activates Metomidate_Site This compound/Etomidate Binding Site Methohexitone_Site Methohexitone Binding Site Neuron_State Neuron Hyperpolarization (Inhibition) Chloride_Channel->Neuron_State Increases Cl- Influx GABA GABA (Neurotransmitter) GABA->GABA_R Binds This compound This compound This compound->Metomidate_Site Binds & Potentiates GABA Affinity Methohexitone Methohexitone Methohexitone->Methohexitone_Site Binds & Increases Channel Open Duration Anesthesia Sedation / Anesthesia Neuron_State->Anesthesia Leads to

Caption: Mechanism of action at the GABA-A receptor.

Experimental Workflow: Comparative Anesthetic Study

The following diagram illustrates a typical workflow for a clinical study comparing two intravenous anesthetic agents, as derived from the described protocols.

Anesthetic_Comparison_Workflow cluster_pre Pre-Procedure cluster_procedure Anesthetic Procedure cluster_post Post-Procedure Patient_Recruitment Patient Recruitment (e.g., Elective Surgery) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Administer this compound (or Etomidate) Randomization->Group_A Group_B Group B: Administer Methohexitone Randomization->Group_B Monitoring Intraoperative Monitoring (Hemodynamics, Side Effects) Group_A->Monitoring Group_B->Monitoring Data_Collection Postoperative Data Collection (Recovery Time, Cognitive Function) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Caption: Workflow for a comparative clinical trial.

References

A Comparative Analysis for Researchers: Propofol vs. Cyclopropyl-methoxycarbonyl Metomidate (CPMM)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of intravenous anesthetic agents, Propofol (B549288) has long been a cornerstone for induction and maintenance of anesthesia due to its rapid onset and offset of action.[1][2] However, its use is associated with dose-dependent hypotension and respiratory depression.[1][3] This has driven the development of novel agents seeking to retain potent hypnotic effects while offering a more stable hemodynamic profile. One such agent is cyclopropyl-methoxycarbonyl metomidate (CPMM), also known as ABP-700, a second-generation "soft" analogue of etomidate (B1671615).[4][5] CPMM was designed to preserve the cardiovascular stability characteristic of etomidate while mitigating its significant and prolonged suppression of adrenocortical function.[6][7] This guide provides an objective comparison of Propofol and CPMM, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the GABA-A Receptor

Both Propofol and CPMM exert their primary hypnotic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[6][8]

  • Propofol acts as a positive allosteric modulator of the GABA-A receptor. It binds to specific sites on the receptor, enhancing the effect of GABA by increasing the duration of the chloride channel opening.[3][9] This leads to hyperpolarization of the neuronal membrane, inhibiting neuronal firing and causing sedation and hypnosis.[1][9] At higher concentrations, Propofol may directly activate the GABA-A receptor even in the absence of GABA.[10]

  • CPMM , as an etomidate analogue, also acts as a positive allosteric modulator of the GABA-A receptor.[6][7] It is designed to be rapidly hydrolyzed by nonspecific esterases in the blood and tissues into a carboxylic acid metabolite with significantly less pharmacological activity and a lower affinity for 11β-hydroxylase, the enzyme responsible for adrenal suppression.[6][11]

GABAergic_Signaling_Pathway GABA-A Receptor Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Cl_ion GABA_A->Cl_ion Increases Influx GABA GABA GABA->GABA_A Binds Propofol Propofol Propofol->GABA_A Potentiates CPMM CPMM CPMM->GABA_A Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: GABA-A Receptor Modulation by Propofol and CPMM.

Pharmacokinetic Profile

The pharmacokinetic properties of an anesthetic agent are critical to its clinical utility, influencing the speed of induction and the quality of recovery. CPMM is designed for rapid metabolism, which affects its duration of action, particularly after prolonged infusions.

ParameterPropofolCyclopropyl-methoxycarbonyl this compound (CPMM)
Onset of Action 15-30 seconds[10]Rapid (loss of consciousness within 7 mins in a study)[12]
Duration of Action 5-10 minutes (single dose)[3]Short; recovery is swift[13]
Metabolism Extensive hepatic metabolism (glucuronidation)[3][10]Rapid hydrolysis by nonspecific esterases to an inactive carboxylic acid metabolite[6][11]
Elimination Half-life Biphasic: Initial distribution half-life of 2-4 minutes; longer elimination half-life (1.5-31 hours) due to redistribution from peripheral tissues[3][10]Terminal elimination half-life in dogs was 16.1 ± 2.99 min (significantly faster than etomidate's 60.1 ± 10.4 min)[11]
Protein Binding 95-99%[3][10]Data not extensively available in human studies, but expected to be protein-bound.
Context Sensitivity Recovery can be prolonged after long infusions (context-sensitive half-time increases with duration)[8]Encephalographic recovery in rats lacked propofol's context sensitivity, being more predictable and rapid after prolonged infusions[5][14]

Pharmacodynamic and Clinical Effects

The primary distinction between Propofol and CPMM lies in their side-effect profiles, particularly concerning hemodynamic stability and adrenocortical function.

SystemPropofolCyclopropyl-methoxycarbonyl this compound (CPMM)
Central Nervous System Potent hypnotic; decreases cerebral blood flow and metabolic oxygen consumption.[10] Possesses antiemetic and anticonvulsant properties.[1][15]Potent hypnotic.[4] In clinical trials, a high incidence of involuntary muscle movements (IMM) was a notable concern.[7][12]
Cardiovascular System Dose-dependent hypotension due to vasodilation and potential negative inotropy.[3][16] Caution is advised in hemodynamically compromised patients.[3]Designed to retain etomidate's hemodynamic stability.[7] Clinical studies reported mild dose-dependent tachycardia and slightly elevated blood pressure, but no severe hypotension.[13]
Respiratory System Dose-dependent respiratory depression, potentially leading to apnea (B1277953).[1][3]No centrally mediated apnea or severe respiratory depression was observed in clinical studies.[13]
Endocrine System Does not significantly alter cortisol synthesis at clinical concentrations.[17]Does not cause significant or prolonged adrenocortical suppression.[7][13] ACTH-stimulated cortisol levels are not significantly different from those after propofol administration.[4]
Other Effects Pain on injection is common.[3] Antiemetic properties are a clinical advantage.[1]High incidence of involuntary muscle movements (IMM) is a significant adverse effect that has raised concerns in clinical development.[12]

Key Experimental Data & Protocols

Comparative studies are essential to delineate the functional differences between these two agents. Below are summaries of key findings and the protocols used to obtain them.

Experiment 1: Assessment of Hypnotic Potency

Objective: To compare the hypnotic potency of CPMM and Propofol.

Methodology (Based on preclinical studies in tadpoles):

  • Model System: Xenopus laevis tadpoles are used as a model organism.

  • Endpoint: Loss of righting reflex (LoRR) is the primary measure of hypnotic effect. The righting reflex is the ability of the tadpole to return to an upright position after being placed on its back.

  • Procedure: Tadpoles are placed in solutions containing varying concentrations of either CPMM or Propofol.

  • Assessment: After a set exposure time, each tadpole is tested for LoRR.

  • Data Analysis: The concentration of each drug required to cause LoRR in 50% of the tadpole population (EC50) is calculated to determine relative potency.

Results: In one study, CPMM and Propofol were found to have similar potencies for inducing LoRR in tadpoles, with EC50 values of 2.6 ± 0.19 μM and 1.3 ± 0.04 μM, respectively.[5][14]

Experiment 2: Assessment of Adrenocortical Function

Objective: To compare the effects of CPMM and Propofol on adrenocortical suppression.

Methodology (Based on studies in dogs and humans):

  • Subjects: Healthy beagle dogs or human volunteers.

  • Anesthetic Administration: Subjects receive a continuous infusion of either CPMM or Propofol for a defined period (e.g., 2 hours in dogs, 30 minutes in humans).[4][13]

  • ACTH Stimulation Test: At specific time points after the infusion is terminated (e.g., 90 and 180 minutes), a synthetic adrenocorticotropic hormone (ACTH) analogue (e.g., tetracosactide) is administered intravenously.[4][13]

  • Sample Collection: Blood samples are drawn before and after ACTH administration to measure plasma cortisol concentrations.

  • Data Analysis: The cortisol response to ACTH stimulation is compared between the CPMM and Propofol groups. A blunted cortisol response indicates adrenocortical suppression.

Results: Studies in dogs demonstrated that adrenocortical responsiveness assessed 90 minutes after a 2-hour CPMM infusion was not significantly different from that after a propofol infusion.[4] In a study with healthy human volunteers, 30-minute infusions of CPMM did not cause adrenocortical depression upon ACTH stimulation.[13]

Experimental_Workflow Workflow: Adrenocortical Function Assessment (ACTH Test) start Start: Subject (Human/Animal Model) infusion Administer Continuous Infusion (Propofol or CPMM) start->infusion wait Post-Infusion Period (e.g., 90 min, 180 min) infusion->wait acth Administer ACTH Stimulation wait->acth sample Collect Blood Samples (Pre- and Post-ACTH) acth->sample measure Measure Plasma Cortisol Levels sample->measure analyze Analyze Cortisol Response (Compare Drug Groups) measure->analyze end Conclusion on Adrenal Suppression analyze->end

Caption: Experimental Workflow for ACTH Stimulation Test.

Summary and Conclusion

Propofol and CPMM represent two distinct approaches to intravenous anesthesia. Propofol is a well-established, effective hypnotic agent whose primary limitations are dose-dependent cardiorespiratory depression.[3] CPMM, a soft etomidate analogue, was developed to offer greater hemodynamic stability and avoid the adrenal suppression associated with its parent compound, etomidate.[4][6]

Preclinical and early-phase clinical data suggest that CPMM successfully achieves these goals, demonstrating a favorable hemodynamic profile and a lack of significant adrenocortical suppression, with a recovery profile that is less dependent on infusion duration than Propofol.[4][13][14] However, the high incidence of involuntary muscle movements associated with CPMM has been a significant hurdle in its clinical development.[12]

For researchers and drug development professionals, the comparison highlights a key challenge in anesthetic design: optimizing hypnotic efficacy while minimizing adverse effects on cardiovascular, respiratory, and endocrine systems. While CPMM's development has faced challenges, the "soft analogue" strategy it employs—designing a molecule for rapid and predictable metabolism into inactive compounds—remains a promising avenue for creating safer anesthetic and sedative agents. Further research may focus on modifying the CPMM structure to reduce excitatory side effects while retaining its beneficial pharmacodynamic and pharmacokinetic properties.

References

A Non-Invasive Challenger: Validating 11C-Metomidate PET-CT in the Diagnosis of Primary Aldosteronism

Author: BenchChem Technical Support Team. Date: December 2025

A shift may be on the horizon for the diagnosis of primary aldosteronism (PA), a common and curable cause of secondary hypertension. The established gold standard, Adrenal Vein Sampling (AVS), is an invasive and technically demanding procedure.[1][2][3] Emerging evidence, however, points to 11C-metomidate Positron Emission Tomography-Computed Tomography (PET-CT) as a highly accurate, non-invasive alternative for identifying the unilateral aldosterone-producing adenomas amenable to surgical cure.[2][3][4] This guide provides a comprehensive comparison of these two diagnostic modalities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison: 11C-Metomidate PET-CT vs. Adrenal Vein Sampling

Recent prospective studies have directly compared the diagnostic performance of 11C-metomidate PET-CT with AVS in patients with primary aldosteronism. The data consistently demonstrates that 11C-metomidate PET-CT is not only non-inferior but in some aspects, may even be superior to AVS in predicting biochemical and clinical outcomes following adrenalectomy.[5][6]

Performance Metric11C-Metomidate PET-CTAdrenal Vein Sampling (AVS)Study Reference
Accuracy in Predicting Biochemical Success 72.7%63.6%--INVALID-LINK--[5][6]
Accuracy in Predicting Clinical Success 65.4%61.5%--INVALID-LINK--[5][6]
Sensitivity for Unilateral PA (Post-Surgical Outcome) 80% (95% CI: 56.3-94.3)75% (95% CI: 50.9-91.3)--INVALID-LINK--[7]
Sensitivity for Unilateral PA (Final Diagnosis) 81.9% (95% CI: 59.7-94.8)68.2% (95% CI: 45.1-86.1)--INVALID-LINK--[7]
Specificity for Unilateral PA (Final Diagnosis) 100% (95% CI: 15.8-100)100% (95% CI: 15.8-100)--INVALID-LINK--[7]
Patients with High Probability of Unilateral PA 52.7% (89 of 169)46.2% (78 of 169)--INVALID-LINK--[2]

Experimental Protocols

A clear understanding of the methodologies behind these diagnostic tests is crucial for interpreting the comparative data.

11C-Metomidate PET-CT Protocol

11C-metomidate PET-CT is a molecular imaging technique that visualizes the overexpression of the enzyme CYP11B2, which is responsible for aldosterone (B195564) synthesis.

  • Patient Preparation: To enhance the signal from aldosterone-producing adenomas, patients are administered dexamethasone (B1670325) prior to the scan to suppress cortisol production in normal adrenal tissue.[7][8]

  • Radiotracer Administration: An intravenous injection of 11C-metomidate, a carbon-11 (B1219553) labeled tracer, is administered. The typical dosage ranges from 90MBq to 300MBq.[8]

  • Uptake Period: A 30-minute uptake period allows for the tracer to accumulate in the adrenal glands.[8]

  • Imaging: A low-dose CT scan of the adrenal glands is performed for anatomical localization, followed by a 30-minute PET acquisition centered over the same region.[8]

  • Image Analysis: Fused PET and CT images are analyzed. A high probability of a unilateral aldosterone-producing adenoma is determined by several criteria, including a focal adrenal nodule with benign characteristics on CT, uptake of 11C-metomidate in the nodule, and a ratio of the maximum standardized uptake value (SUVmax) in the tumor to the contralateral gland of more than 1.25.[2]

Adrenal Vein Sampling (AVS) Protocol

AVS is an interventional radiology procedure that directly measures hormone levels from the adrenal veins to determine the source of aldosterone excess.[1][9][10]

  • Patient Preparation: Patients may be asked to discontinue certain medications, such as mineralocorticoid receptor antagonists, for at least two weeks before the procedure.[11] Hypokalemia should be corrected.[11] The procedure is often scheduled in the morning to account for diurnal variations in hormone levels.[11]

  • Catheterization: Under local anesthesia or light sedation, a catheter is inserted into a femoral vein and guided under X-ray imaging to the adrenal veins.[9][12] The right adrenal vein can be particularly challenging to cannulate due to its anatomy.[9]

  • Blood Sampling: Blood samples are collected from both adrenal veins and a peripheral vein (e.g., the inferior vena cava or femoral vein).[9][11][12] Some protocols involve a continuous infusion or bolus of cosyntropin (B549272) (ACTH) to stimulate hormone production, though this is controversial.[11]

  • Sample Analysis: The aldosterone and cortisol concentrations in the collected blood samples are measured.

  • Interpretation: Successful cannulation is confirmed by a higher cortisol level in the adrenal vein samples compared to the peripheral sample.[1] Lateralization of aldosterone production to one side is then determined by comparing the aldosterone-to-cortisol ratios between the two adrenal veins.[13]

Visualizing the Diagnostic Pathways

The following diagrams illustrate the workflows for diagnosing primary aldosteronism using both AVS and 11C-metomidate PET-CT, and the validation framework comparing the two.

cluster_0 Diagnostic Workflow for Primary Aldosteronism start Confirmed Primary Aldosteronism avs_path Adrenal Vein Sampling (AVS) start->avs_path Traditional Pathway pet_path 11C-Metomidate PET-CT start->pet_path Alternative Pathway unilateral_avs Unilateral Disease avs_path->unilateral_avs Lateralization bilateral_avs Bilateral Disease avs_path->bilateral_avs No Lateralization unilateral_pet Unilateral Disease pet_path->unilateral_pet Unilateral Uptake bilateral_pet Bilateral Disease pet_path->bilateral_pet Bilateral/No Focal Uptake surgery Adrenalectomy unilateral_avs->surgery medical_therapy Medical Therapy bilateral_avs->medical_therapy unilateral_pet->surgery bilateral_pet->medical_therapy

Caption: Diagnostic workflows for primary aldosteronism.

cluster_1 Validation Framework: 11C-Metomidate PET-CT vs. AVS pa_patients Patients with Primary Aldosteronism both_tests Both 11C-Metomidate PET-CT and AVS Performed pa_patients->both_tests pet_result PET-CT Result (Unilateral/Bilateral) both_tests->pet_result avs_result AVS Result (Unilateral/Bilateral) both_tests->avs_result treatment Treatment Decision (Surgery or Medical Therapy) pet_result->treatment comparison Comparison of Diagnostic Accuracy pet_result->comparison avs_result->treatment avs_result->comparison outcome Post-Surgical Outcome (Biochemical & Clinical Cure) treatment->outcome outcome->comparison

Caption: Validation of 11C-metomidate PET-CT against AVS.

Conclusion

The validation of 11C-metomidate PET-CT presents a significant advancement in the diagnostic workup of primary aldosteronism. Its non-invasive nature, coupled with high diagnostic accuracy, positions it as a strong alternative to the current gold standard of AVS.[2][4] For researchers and clinicians, this offers a more patient-friendly and potentially more accessible method to identify individuals who would benefit most from surgical intervention, ultimately improving the management of this common form of secondary hypertension. Further large-scale studies will continue to refine the role of 11C-metomidate PET-CT in the clinical pathway for primary aldosteronism.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Metomidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Metomidate, a short-acting anesthetic agent. Adherence to these protocols is critical to protect laboratory personnel and the environment from potential harm.

This compound hydrochloride is classified as harmful if swallowed, a skin and eye irritant, and may cause drowsiness or dizziness. Crucially, it is also recognized as being harmful to aquatic life with long-lasting effects, a key consideration in its disposal.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to prevent its entry into the sewage system and to avoid disposal with household or general laboratory trash. The recommended procedure involves treating it as hazardous chemical waste.

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

    • Keep all this compound waste, including empty vials and contaminated materials, in a dedicated, properly labeled, and sealed hazardous waste container. The container should be robust and leak-proof.

  • Handling of Spills:

    • In the event of a spill, ensure the area is well-ventilated.[1]

    • For liquid spills, use absorbent materials or dikes to contain the substance and prevent it from entering drains or public waters.[2]

    • For solid spills, carefully pick up the material mechanically to avoid creating dust.

    • Clean the spill site thoroughly after the material has been collected.[1]

    • All materials used for cleanup should be placed in the designated hazardous waste container.

  • Disposal of Unused or Expired this compound:

    • Surplus and non-recyclable this compound must be offered to a licensed disposal company.

    • Do not attempt to wash unused this compound down the drain. This is due to its aquatic toxicity.

  • Disposal of Empty Containers:

    • Empty containers and vials that held this compound should be treated as hazardous waste and disposed of according to official regulations. They should not be rinsed into the sewer system.

    • If local regulations permit, deface the label on empty glass containers and dispose of them in a designated broken glass box. However, given the hazardous nature of this compound, it is more prudent to place them in the hazardous waste stream.

  • Regulatory Compliance:

    • All disposal procedures must be in strict accordance with local, regional, national, and international regulations for hazardous waste.[1][2] It is the responsibility of the waste generator to ensure full compliance.

Hazard Profile for Disposal Considerations

To underscore the importance of these disposal procedures, the following table summarizes the key hazards associated with this compound, which directly inform the need for its careful management as hazardous waste.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause drowsiness or dizziness.
Chronic Aquatic Toxicity Harmful to aquatic life with long-lasting effects.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to engage a licensed professional waste disposal service that is equipped to handle pharmaceutical and hazardous chemical waste, often through methods like high-temperature incineration.

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

Metomidate_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Unused/Expired this compound D Empty Vials & Packaging E Contaminated Materials (e.g., Spill Cleanup) F Segregate this compound Waste C->F D->F E->F G Place in Labeled, Sealed Hazardous Waste Container F->G Do NOT mix with other waste H Store Securely Pending Pickup G->H I Arrange for Pickup by a Licensed Disposal Company H->I Follow Institutional Protocols J Final Disposal via Approved Method (e.g., Incineration) I->J

References

Essential Safety and Operational Protocols for Handling Metomidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Metomidate. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may lead to drowsiness or dizziness.[1] Therefore, stringent safety measures are required.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and RecommendationsRationale
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1-compliant chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile gloves is recommended. For extended contact, consider gloves with a higher level of chemical resistance. Regularly inspect gloves for any signs of degradation or punctures before and during use.[1][2]Prevents skin contact, which can cause irritation. Double gloving provides an additional layer of protection.
Body Protection Laboratory Coat or Disposable GownA buttoned lab coat is suitable for handling small quantities. For larger quantities or when there is a risk of significant contamination, a disposable gown made of a low-permeability fabric is recommended.Protects the skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorFor handling powders or when aerosols may be generated, a NIOSH-approved N95 or higher particulate respirator is recommended. In cases of poor ventilation or for spill cleanup, a half- or full-face respirator with appropriate cartridges should be used.[3][4]Prevents the inhalation of airborne particles, which can be harmful.

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step procedure should be followed:

Pre-Handling Preparations
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or airborne particles.[1][2]

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling to be fully aware of its hazards and emergency procedures.[1]

Handling Procedures
  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transferring: When weighing or transferring this compound powder, do so carefully to avoid generating dust. Use a chemical fume hood or other ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Avoid Contamination: Do not touch personal items, such as phones or pens, while wearing gloves that have been in contact with this compound.

Post-Handling Procedures
  • Decontamination: After handling is complete, decontaminate all surfaces and equipment in the designated area using a suitable cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Hazardous Waste: All this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty containers, must be treated as hazardous waste.[2]

  • Separate Containers: Use separate, clearly labeled, and leak-proof containers for different types of hazardous waste (e.g., solid waste, liquid waste, sharps).

Waste Containerization and Labeling
  • Containers: Use containers that are compatible with the waste they will hold.

  • Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

Storage and Disposal
  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Licensed Disposal Vendor: Arrange for the pickup and disposal of hazardous waste through a licensed and reputable vendor. Do not dispose of this compound waste down the drain or in the regular trash.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Metomidate_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prep_Work_Area Prepare Designated Work Area Don_PPE->Prep_Work_Area Weigh_Transfer Weigh and Transfer this compound Prep_Work_Area->Weigh_Transfer Prepare_Solution Prepare Solution (if applicable) Weigh_Transfer->Prepare_Solution Decontaminate Decontaminate Work Area and Equipment Weigh_Transfer->Decontaminate Prepare_Solution->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store Waste Securely Label_Container->Store_Waste Arrange_Disposal Arrange for Licensed Disposal Store_Waste->Arrange_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metomidate
Reactant of Route 2
Reactant of Route 2
Metomidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.